5-azido-1,3-dimethyl-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-azido-1,3-dimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N5/c1-4-3-5(7-9-6)10(2)8-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEARUQZMJUBQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N=[N+]=[N-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-azido-1,3-dimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-azido-1,3-dimethyl-1H-pyrazole is a heterocyclic organic compound with the CAS Number 1909316-92-2.[1][2][3] This technical guide provides a comprehensive overview of its chemical properties, a probable synthesis route, and potential applications, particularly in the context of medicinal chemistry and drug development. The pyrazole core is a well-established pharmacophore found in numerous therapeutic agents, and the introduction of an azido group offers a versatile handle for further chemical modifications, such as "click chemistry."[4] This document aims to serve as a foundational resource for researchers interested in utilizing this compound in their scientific endeavors.
Chemical Properties and Structure
This compound possesses a five-membered aromatic pyrazole ring substituted with two methyl groups at positions 1 and 3, and an azide group at position 5.
Molecular Formula: C₅H₇N₅[1]
Molecular Weight: 137.14 g/mol
The presence of the azido group makes this compound energetic and allows for a variety of chemical transformations, most notably 1,3-dipolar cycloaddition reactions.
Structural Representation:
References
- 1. a2bchem.com [a2bchem.com]
- 2. 1909316-92-2,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. rsc.org [rsc.org]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-azido-1,3-dimethyl-1H-pyrazole: Structure, Properties, and Synthetic Considerations
Disclaimer: Detailed experimental and biological data for 5-azido-1,3-dimethyl-1H-pyrazole (CAS No. 1909316-92-2) is limited in publicly available scientific literature. This guide provides a comprehensive overview of its known structural and basic chemical information. To further illustrate the properties and potential applications of this class of compounds, this document will also reference data and experimental protocols for closely related and well-documented 5-azidopyrazole derivatives.
Introduction
This compound is a heterocyclic organic compound featuring a pyrazole ring substituted with two methyl groups and an azide group. The presence of the energetic azido functional group makes it a compound of interest for various chemical transformations, particularly in the realm of medicinal chemistry and materials science. The pyrazole scaffold itself is a well-known pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities. The azido group can serve as a versatile chemical handle for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the facile conjugation of the pyrazole moiety to other molecules.
Core Compound Structure and Properties
The fundamental structure of this compound consists of a five-membered aromatic heterocycle with two adjacent nitrogen atoms, substituted at the 1 and 3 positions with methyl groups and at the 5-position with an azido group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1909316-92-2 | |
| Molecular Formula | C5H7N5 | |
| Molecular Weight | 137.15 g/mol | Calculated |
| Canonical SMILES | CN1N=C(C)C=C1N=[N+]=[N-] | Calculated |
| InChI Key | InChIKey=... | Not available |
Synthesis and Experimental Protocols
A general and widely applicable method for the synthesis of 5-azidopyrazoles involves the nucleophilic substitution of a suitable leaving group, such as a halogen, at the 5-position of the pyrazole ring with an azide salt. A plausible synthetic route to this compound would start from a corresponding 5-halo-1,3-dimethyl-1H-pyrazole.
Representative Experimental Protocol: Synthesis of a 5-Azidopyrazole Derivative
Due to the lack of a specific protocol for the title compound, the following is a representative procedure for the synthesis of a related compound, 5-azido-1,3-diphenyl-1H-pyrazole-4-carbaldehyde, which can be adapted.
Materials:
-
5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF)
Procedure:
-
A solution of 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1.0 g, 3.37 mmol) in DMF (20 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
Sodium azide (0.44 g, 6.74 mmol) is added to the solution.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
After completion of the reaction (monitored by TLC), the mixture is poured into ice-cold water (100 mL).
-
The precipitated solid is collected by filtration, washed with water, and dried under vacuum to afford the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Spectroscopic and Physicochemical Properties of Related 5-Azidopyrazoles
The following tables summarize typical spectroscopic and physical data for a related 5-azidopyrazole derivative. These values can provide an indication of the expected properties for this compound.
Table 2: Spectroscopic Data for a Representative 5-Azidopyrazole Derivative
| Data Type | Key Features |
| IR (KBr, cm⁻¹) | ~2100-2150 (strong, sharp azide N≡N stretch), ~1600 (C=N stretch), ~1500 (C=C stretch) |
| ¹H NMR (CDCl₃, ppm) | Signals corresponding to the pyrazole ring protons and the substituents. The chemical shifts will be influenced by the specific substitution pattern. |
| ¹³C NMR (CDCl₃, ppm) | Resonances for the pyrazole ring carbons and substituent carbons. |
| Mass Spec. (ESI-MS) | A prominent peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺. |
Note: The exact peak positions and splitting patterns will be specific to the molecule being analyzed.
Reactivity and Potential Applications
The chemistry of this compound is dominated by the reactivity of the azide functional group.
"Click Chemistry" and Bioconjugation
The azide group is a key participant in "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable 1,2,3-triazole ring. This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it an invaluable tool in drug discovery, chemical biology, and materials science for the assembly of complex molecular architectures.
Synthesis of Fused Heterocycles
The azide moiety can also undergo intramolecular cyclization reactions, particularly when there is a suitable reactive group in a neighboring position, leading to the formation of fused heterocyclic systems such as pyrazolotetrazoles. These fused systems are of interest in medicinal chemistry as potential bioisosteres of purines.
Thermal and Photochemical Reactivity
Organic azides are known to be thermally and photochemically labile, capable of extruding dinitrogen gas (N₂) to form highly reactive nitrenes. This reactivity can be exploited for the synthesis of other nitrogen-containing heterocycles or for functionalizing C-H bonds, although it also necessitates careful handling and storage of the compound to avoid decomposition.
Biological and Pharmacological Context
While no specific biological activity has been reported for this compound, the pyrazole core is a privileged scaffold in medicinal chemistry. Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.
The primary role of this compound in a drug development context would likely be as a versatile building block. Its pyrazole core provides a proven pharmacophore, while the azide handle allows for its efficient incorporation into larger molecules or for its use in creating libraries of compounds for high-throughput screening via click chemistry.
Safety and Handling
Organic azides are energetic compounds and should be handled with caution. They can be sensitive to heat, shock, and friction, and may decompose explosively. It is recommended to handle this compound in small quantities in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid heating the compound unless necessary and under controlled conditions.
Conclusion
This compound is a valuable, though currently under-documented, chemical entity. Its combination of a biologically relevant pyrazole scaffold and a versatile azido functional group presents significant opportunities for its application in medicinal chemistry, particularly as a building block for the synthesis of novel therapeutic agents and chemical probes using click chemistry. Further research into the synthesis, detailed characterization, and exploration of the biological activity of this compound is warranted to fully unlock its potential.
5-azido-1,3-dimethyl-1H-pyrazole: A Technical Overview
CAS Number: 1909316-92-2[1][2]
This technical guide provides a comprehensive overview of 5-azido-1,3-dimethyl-1H-pyrazole, a heterocyclic organic compound of interest to researchers and professionals in drug development and chemical synthesis. Due to the limited publicly available data specifically for this compound, this guide also draws upon established principles and methodologies for analogous pyrazole derivatives to infer potential synthetic routes and applications.
Physicochemical Properties
While specific experimental data for this compound is not widely reported, a summary of its basic properties is presented below.
| Property | Value | Source |
| CAS Number | 1909316-92-2 | [1][2] |
| Molecular Formula | C₅H₇N₅ | Inferred |
| Molecular Weight | 137.15 g/mol | Inferred |
| Appearance | Not specified | - |
| Melting Point | Not specified | - |
| Boiling Point | Not specified | - |
| Solubility | Not specified | - |
Synthesis and Experimental Protocols
A general synthetic strategy can be proposed based on the synthesis of other pyrazole derivatives[3][4][5]:
-
Synthesis of a 5-halo- or 5-nitro-1,3-dimethyl-1H-pyrazole precursor: This would likely involve the cyclization of a diketone with a hydrazine derivative, followed by halogenation or nitration.
-
Azide Installation: The precursor would then be reacted with an azide source, such as sodium azide, in a suitable solvent.
Hypothetical Experimental Protocol:
Step 1: Synthesis of 5-chloro-1,3-dimethyl-1H-pyrazole (Precursor)
-
To a solution of 1,3-dimethylpyrazole in a suitable chlorinated solvent, a chlorinating agent (e.g., N-chlorosuccinimide) is added portion-wise at a controlled temperature.
-
The reaction mixture is stirred for a specified period, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is extracted, dried, and purified using column chromatography.
Step 2: Synthesis of this compound
-
5-chloro-1,3-dimethyl-1H-pyrazole is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).
-
An excess of sodium azide is added to the solution.
-
The reaction mixture is heated to an elevated temperature (e.g., 80-100 °C) and stirred for several hours until the starting material is consumed (monitored by TLC).
-
The mixture is then cooled, and the product is isolated by extraction and purified by column chromatography.
Workflow for Hypothetical Synthesis:
References
- 1. This compound | CAS#:1909316-92-2 | Chemsrc [chemsrc.com]
- 2. 1909316-92-2_5-azido-1,3-dimethyl-1H-pyrazoleCAS号:1909316-92-2_this compound【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Azido-Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-pyrazoles are a fascinating class of heterocyclic compounds that have garnered significant attention in various fields, including medicinal chemistry, materials science, and energetic materials research. The unique combination of the aromatic pyrazole ring and the energetic azido group imparts a rich and complex profile of physical and chemical properties. This guide provides a comprehensive overview of the synthesis, structure, stability, and reactivity of azido-pyrazoles, with a focus on quantitative data and detailed experimental methodologies.
Physical and Chemical Properties
The properties of azido-pyrazoles are highly influenced by the substitution pattern on the pyrazole ring and the position of the azido group. The interplay between the electron-withdrawing or donating nature of substituents and the inherent characteristics of the azido moiety dictates the overall behavior of these molecules.
Thermal Stability and Decomposition
A critical property of azido-pyrazoles, especially in the context of energetic materials, is their thermal stability. The decomposition temperature is a key parameter in assessing their safety and potential applications. Generally, azido derivatives of pyrazoles exhibit better thermal stabilities compared to their nitrate ester counterparts[1]. The elongation of alkyl chains attached to the pyrazole ring in azidoalkyl pyrazoles has been shown to result in higher decomposition temperatures[1]. For instance, azidoethyl pyrazoles exhibit some of the highest decomposition temperatures within this class of compounds[1]. However, the presence of adjacent azido and nitro groups can lead to electrostatic repulsion, resulting in increased sensitivity[1]. The thermal decomposition of α-azido five-membered heterocycles like azido-pyrazoles is a concerted but asynchronous process leading to the extrusion of molecular nitrogen and the formation of ring-opened species.
Azide-Tetrazole Isomerization
A significant and intriguing chemical property of azido-pyrazoles is their existence in equilibrium with the corresponding fused tetrazolo-pyrazole isomers. This is a form of valence tautomerism where the linear azido group cyclizes to form a five-membered tetrazole ring. This equilibrium is influenced by factors such as the electronic nature of substituents on the pyrazole ring, solvent polarity, and temperature[2]. In many cases, the tetrazole tautomer is thermodynamically favored[1]. This isomerization is a crucial consideration in the synthesis and reactivity of azido-pyrazoles, as the two forms can exhibit different chemical behaviors.
Data Presentation
The following tables summarize key quantitative data for a selection of azido-pyrazole derivatives, providing a comparative overview of their physical and spectroscopic properties.
Physicochemical Properties of Selected Azido-Pyrazoles
| Compound Name | Structure | Melting Point (°C) | Decomposition Temp. (°C) | Reference |
| 1-Azidomethyl-3-nitropyrazole | N/A | Liquid | 195 | [1] |
| 1-Azidoethyl-3-azido-4-nitropyrazole | N/A | 54 | 211 | [1] |
| 1-Azidomethyl-3-azido-4-nitropyrazole | N/A | 67 | 201 | [1] |
| 1-Azidoethyl-3,4-dinitropyrazole | N/A | Liquid | 216 | [1] |
| 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | N/A | 132-134 | N/A | [3] |
Spectroscopic Data of Selected Azido-Pyrazoles
| Compound Name | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) | Reference |
| 1-Azidomethyl-3-nitropyrazole | 7.89 (d), 7.12 (d), 5.69 (s) | 152.0, 133.5, 112.9, 53.6 | 2113 (N3), 1547, 1346 (NO2) | [1] |
| 1-Azidoethyl-3-azido-4-nitropyrazole | 8.81 (s), 4.70 (t), 2.10 (t) | 145.9, 137.9, 120.3, 49.3, 22.1 | 2125, 2154 (N3), 1555, 1315 (NO2) | [1] |
| 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | 8.18 (m, 15H, Ar-H) | 151.3 (C=N), 147.6-118.8 (Ar-C) | 2118 (N3), 1681 (C=O) | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for the synthesis of key azido-pyrazole precursors and their subsequent reactions.
Synthesis of 1-Azidomethyl-3-nitropyrazole
Materials:
-
1-Chloromethyl-3-nitropyrazole
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve 1-chloromethyl-3-nitropyrazole in DMF.
-
Add sodium azide to the solution.
-
Stir the reaction mixture at room temperature for a specified time.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Synthesis of 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehyde
Materials:
-
5-Chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde
-
Sodium azide (NaN3)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Dissolve 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde in DMSO.
-
Add sodium azide to the solution.
-
Heat the reaction mixture at a specified temperature for a certain duration.
-
After cooling, pour the mixture into water to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain 5-azido-1,3-diphenyl-1H-pyrazole-4-carbaldehyde[3].
General Procedure for 1,3-Dipolar Cycloaddition of Azido-pyrazoles with Alkynes
Materials:
-
Substituted azido-pyrazole
-
Terminal alkyne
-
Copper(I) catalyst (e.g., CuI)
-
Solvent (e.g., t-butanol/water)
Procedure:
-
Dissolve the azido-pyrazole and the terminal alkyne in the chosen solvent system.
-
Add the copper(I) catalyst to the mixture.
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Work up the reaction by removing the solvent and partitioning the residue between water and an organic solvent.
-
Isolate and purify the resulting triazole product by crystallization or column chromatography.
Visualizations
The following diagrams, generated using the DOT language, illustrate key chemical processes involving azido-pyrazoles.
Caption: Azide-Tetrazole Equilibrium in Pyrazoles.
Caption: 1,3-Dipolar Cycloaddition of Azido-pyrazoles.
Caption: General Synthesis Workflow for Azido-pyrazoles.
Conclusion
Azido-pyrazoles represent a versatile and highly functional class of compounds with a rich chemical landscape. Their synthesis, while often straightforward, requires careful consideration of the potential for azide-tetrazole isomerization. The thermal stability and reactivity of these compounds are tunable through synthetic modifications, making them attractive for a range of applications. The 1,3-dipolar cycloaddition reaction, in particular, opens up avenues for their use in click chemistry and the synthesis of complex heterocyclic systems. This guide provides a foundational understanding for researchers and professionals working with or interested in the further exploration of azido-pyrazoles.
References
An In-depth Technical Guide to the Spectral Analysis of 5-azido-1,3-dimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
The information herein is based on the analysis of structurally similar pyrazole derivatives and established spectroscopic principles.
Predicted Spectral Data
The following tables summarize the anticipated spectral data for 5-azido-1,3-dimethyl-1H-pyrazole. These predictions are derived from the known spectral properties of analogous pyrazole compounds.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 5.8 - 6.0 | s | 1H | C4-H |
| ~ 3.7 - 3.9 | s | 3H | N1-CH₃ |
| ~ 2.2 - 2.4 | s | 3H | C3-CH₃ |
Note: The chemical shifts are referenced to a standard internal solvent signal.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 150 - 155 | C5-N₃ |
| ~ 145 - 150 | C3-CH₃ |
| ~ 100 - 105 | C4 |
| ~ 35 - 40 | N1-CH₃ |
| ~ 12 - 15 | C3-CH₃ |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2100 - 2150 | Strong | N₃ asymmetric stretch |
| ~ 1500 - 1600 | Medium-Strong | C=N, C=C stretching |
| ~ 1250 - 1300 | Medium | N₃ symmetric stretch |
| ~ 2900 - 3000 | Medium | C-H stretching (methyl) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 137.07 | [M]⁺ (Molecular Ion) |
| 109.07 | [M - N₂]⁺ |
| 81.07 | [M - N₂ - N₂]⁺ or [M - 2N₂]⁺ |
Note: Fragmentation patterns can vary based on the ionization method used.
Experimental Protocols
The synthesis and characterization of this compound would likely follow established procedures for the synthesis of similar azido-pyrazole derivatives.
Synthesis of this compound
A common route to synthesize 5-azido-pyrazoles involves the diazotization of a corresponding 5-amino-pyrazole precursor, followed by substitution with an azide salt.
Materials:
-
5-amino-1,3-dimethyl-1H-pyrazole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium azide (NaN₃)
-
Deionized water
-
Organic solvent (e.g., dichloromethane, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve 5-amino-1,3-dimethyl-1H-pyrazole in dilute hydrochloric acid at 0-5 °C.
-
Add a solution of sodium nitrite in water dropwise while maintaining the low temperature to form the diazonium salt.
-
In a separate flask, dissolve sodium azide in water.
-
Slowly add the diazonium salt solution to the sodium azide solution at 0-5 °C. Vigorous nitrogen evolution should be observed.
-
Allow the reaction mixture to stir for a specified time at low temperature and then warm to room temperature.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). The sample would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy: The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).
Mass Spectrometry (MS): Mass spectra would be obtained using a mass spectrometer with a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI), to determine the molecular weight and fragmentation pattern of the compound.
Visualizations
The following diagrams illustrate the logical workflow for spectral data analysis and a general experimental workflow for the synthesis and characterization of this compound.
Caption: Logical workflow for the spectral analysis of a synthesized compound.
A Technical Deep Dive into Substituted Azido-Pyrazoles: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. The introduction of an azido (-N₃) substituent to this privileged heterocycle opens up new avenues for therapeutic innovation, offering unique chemical reactivity and potential for enhanced biological interactions. This technical guide provides a comprehensive literature review of substituted azido-pyrazoles, focusing on their synthesis, quantitative biological data, and the underlying mechanisms of action.
Core Synthesis Strategies
The synthesis of substituted azido-pyrazoles primarily revolves around the introduction of the azide functionality onto a pre-formed pyrazole ring or the construction of the pyrazole ring from azide-containing precursors. A key intermediate in the synthesis of many such derivatives is 5-azido-1,3-diphenyl-1H-pyrazole-4-carbaldehyde .
A common synthetic route to this intermediate begins with the Vilsmeier-Haack reaction of 1,3-diphenyl-2-pyrazolin-5-one, which yields the corresponding 5-chloro-4-formylpyrazole. Subsequent nucleophilic substitution of the chloro group with sodium azide provides the desired 5-azido-1,3-diphenyl-1H-pyrazole-4-carbaldehyde. This versatile intermediate serves as a building block for a wide array of substituted azido-pyrazoles through reactions at the aldehyde functional group.
Biological Activities and Quantitative Data
Substituted azido-pyrazoles have demonstrated promising activity in several therapeutic areas, most notably as anticancer and antibacterial agents. The compiled data below summarizes the reported biological activities.
Anticancer Activity
The cytotoxic effects of various substituted azido-pyrazoles have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |
| PZ-A1 | Pyrazolo[5,1-b]thiazole with azide moiety | HepG-2 (Liver) | 12.6[1] | [1] |
| HCT-116 (Colon) | 28.9[1] | [1] |
Antibacterial Activity
The antibacterial potential of azido-pyrazoles is assessed by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.
| Compound ID | Substitution Pattern | Bacterial Strain | MIC (µg/mL) | Reference |
| PZ-A2 | Data not yet available in sufficient detail for specific azido-pyrazoles. General pyrazole derivatives show activity. | Various | Data not yet available |
Experimental Protocols
Synthesis of 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehyde
Materials: 5-Chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde, sodium azide (NaN₃), dimethylformamide (DMF).
Procedure:
-
Dissolve 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde in DMF.
-
Add sodium azide to the solution.
-
Stir the reaction mixture at room temperature for a specified period (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 5-azido-1,3-diphenyl-1H-pyrazole-4-carbaldehyde.
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (substituted azido-pyrazoles) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value is then determined by plotting the percentage of viability against the log of the compound concentration.
Signaling Pathways in Cancer
While specific signaling pathway inhibition by azido-pyrazoles is an emerging area of research, the broader class of pyrazole derivatives is known to target various protein kinases involved in cancer progression. For instance, many pyrazole-containing drugs function as inhibitors of Janus kinases (JAKs) or components of the PI3K/Akt signaling pathway. The introduction of the azido group may modulate the binding affinity and selectivity of these compounds for their kinase targets. Further research is necessary to elucidate the precise molecular targets and signaling pathways affected by substituted azido-pyrazoles.
Conclusion and Future Directions
Substituted azido-pyrazoles represent a promising class of heterocyclic compounds with significant potential in drug discovery, particularly in the development of novel anticancer and antibacterial agents. The synthetic accessibility of these compounds, coupled with their demonstrated biological activity, warrants further investigation. Future research should focus on expanding the library of substituted azido-pyrazoles to establish comprehensive structure-activity relationships, identifying the specific molecular targets and elucidating the detailed mechanisms of action, including their impact on cellular signaling pathways. Such efforts will be crucial in translating the therapeutic potential of this unique chemical scaffold into clinical applications.
References
Solubility profile of 5-azido-1,3-dimethyl-1H-pyrazole in common lab solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility profile of the novel compound 5-azido-1,3-dimethyl-1H-pyrazole. Due to the compound's recent emergence in chemical synthesis, specific quantitative solubility data in common laboratory solvents is not yet publicly available. This document provides a comprehensive framework for researchers to determine the solubility of this and other new chemical entities through established experimental protocols. It includes a detailed methodology for solubility determination, a template for data presentation, and a visual workflow to guide the experimental process.
Introduction
This compound is a heterocyclic organic compound of interest in various fields of chemical research, potentially including medicinal chemistry and materials science. An understanding of a compound's solubility is fundamental to its application, informing decisions in reaction chemistry, formulation development, and biological screening. This guide outlines the necessary procedures to systematically characterize the solubility of this compound in a range of common laboratory solvents.
Predicted Solubility Characteristics
Based on its molecular structure, a qualitative prediction of the solubility of this compound can be made. The molecule possesses a polar pyrazole ring and an azido group, which would suggest some affinity for polar solvents. The presence of two methyl groups contributes to its nonpolar character, which may confer solubility in less polar organic solvents. However, empirical determination is essential for accurate characterization.
Data Presentation: A Template for Recording Solubility
To ensure a systematic and comparable record of solubility data, the following table is provided as a template for researchers.
| Solvent | Chemical Formula | Polarity Index | Qualitative Solubility (e.g., Soluble, Sparingly Soluble, Insoluble) | Quantitative Solubility (mg/mL at 25°C) | Notes |
| Water | H₂O | 9.0 | |||
| Ethanol | C₂H₅OH | 5.2 | |||
| Methanol | CH₃OH | 6.6 | |||
| Acetone | C₃H₆O | 5.1 | |||
| Dichloromethane | CH₂Cl₂ | 3.1 | |||
| Ethyl Acetate | C₄H₈O₂ | 4.4 | |||
| Hexane | C₆H₁₄ | 0.1 | |||
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The following protocol describes the widely accepted shake-flask method for determining the thermodynamic solubility of a compound.
4.1. Materials
-
This compound (solid)
-
Selected solvents (analytical grade or higher)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent (e.g., 2 mL). The excess solid is crucial to ensure that a saturated solution is achieved.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
-
Sample Processing:
-
After the equilibration period, allow the vials to stand undisturbed for at least one hour to allow the excess solid to settle.
-
To separate the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15-20 minutes.
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the aliquot through a syringe filter to remove any remaining particulate matter.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Analyze the standard solutions using a calibrated HPLC or UV-Vis spectrophotometer to generate a standard curve.
-
Dilute the filtered supernatant with the same solvent to a concentration that falls within the range of the standard curve.
-
Analyze the diluted sample using the same analytical method.
-
Determine the concentration of the dissolved compound in the diluted sample from the standard curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility of the compound in that solvent at the specified temperature.
-
4.3. Data Analysis
The solubility is typically expressed in units of mass per volume (e.g., mg/mL) or moles per liter (mol/L). The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of a new chemical entity.
Caption: Workflow for the experimental determination of solubility.
Conclusion
While specific solubility data for this compound is not currently available, this guide provides the necessary tools for researchers to independently and accurately determine this crucial physicochemical property. The provided experimental protocol, data recording template, and workflow diagram are designed to facilitate a systematic and robust characterization of the compound's solubility profile. The generation of this data will be invaluable for the future development and application of this compound.
An In-depth Guide to Pyrazole Derivatives in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry and drug discovery.[1][2] First isolated in 1959 from watermelon seeds, the pyrazole nucleus is a cornerstone of numerous synthetic compounds with a vast range of biological activities.[3][4] Its unique structural and electronic properties, including the ability of the N-1 atom to act as a hydrogen bond donor and the N-2 atom to act as a hydrogen bond acceptor, make it a versatile building block for designing targeted therapeutic agents.[5]
Marketed drugs containing the pyrazole moiety, such as the anti-inflammatory agent Celecoxib, the anti-cancer drug Ruxolitinib, and the erectile dysfunction treatment Sildenafil, highlight the clinical significance of this heterocyclic system.[6][7][8] This guide provides a comprehensive technical overview of the synthesis, biological activities, and experimental protocols related to pyrazole derivatives, aimed at professionals in chemical synthesis and drug development.
Core Synthesis Methodologies
The synthesis of the pyrazole ring is a well-established area of organic chemistry, with several key methodologies being widely employed. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Knorr Pyrazole Synthesis (Cyclocondensation)
The most fundamental and widely used method for synthesizing pyrazole derivatives is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a hydrazine derivative.[1][6][9] This reaction, first described by Ludwig Knorr in 1883, is highly versatile and generally proceeds with good yields.[5][6] The regioselectivity of the reaction is a key consideration, depending on the nature of the substituents on both the dicarbonyl compound and the hydrazine.
1,3-Dipolar Cycloaddition
This method involves the [3+2] cycloaddition reaction between a nitrile imine (as the 1,3-dipole) and an alkyne or alkene.[9] The nitrile imines are typically generated in situ from hydrazonoyl halides. This approach is particularly useful for synthesizing pyrazoles with specific substitution patterns that may be difficult to achieve through cyclocondensation.
Multicomponent Reactions (MCRs)
MCRs offer a highly efficient route to complex pyrazole derivatives by combining three or more reactants in a single pot.[9] These reactions are characterized by high atom economy and procedural simplicity. A common example involves the reaction of an aldehyde, a β-ketoester, and a hydrazine to directly form a polysubstituted pyrazole.
Green Synthesis Approaches
Recent research has focused on developing more environmentally friendly methods for pyrazole synthesis. These "green" strategies include the use of recyclable catalysts (e.g., nano-ZnO), microwave irradiation to accelerate reaction times, and the use of green solvents like water or ethanol.[1][10]
Data on Synthesis Yields
The efficiency of pyrazole synthesis varies significantly with the chosen method and reaction conditions. The following table summarizes representative yields for various synthetic protocols.
| Method | Key Reactants | Catalyst/Conditions | Yield (%) | Reference |
| Knorr Cyclocondensation | Ethyl acetoacetate, Phenylhydrazine | Nano-ZnO, controlled conditions | 95% | [1][9] |
| Pd-Coupling | Not specified | Palladium catalyst | 90% | |
| MCR (One-Pot) | Terminal alkynes, Aromatic aldehydes, Hydrazines | Molecular iodine | 68-99% | [9] |
| Microwave Irradiation | Tosylhydrazones, α,β-Unsaturated carbonyls | Solvent-free, Microwave | Not specified | [1] |
| Copper-Catalyzed | Aldehyde hydrazones, Electron-deficient olefins | Copper catalyst, TBHP, DMF | 35% | [11][12] |
Applications in Drug Discovery and Development
The pyrazole scaffold is a key pharmacophore in a wide array of therapeutic agents due to its favorable physicochemical properties and ability to form critical interactions with biological targets.[2][13][14]
Anti-inflammatory Agents
Many pyrazole derivatives exhibit potent anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes. Celecoxib, a selective COX-2 inhibitor, is a flagship example, demonstrating potent anti-inflammatory effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. The mechanism involves blocking the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.
Anticancer Agents
The pyrazole scaffold is integral to the design of numerous anticancer drugs that target various signaling pathways involved in cancer progression.[15][16] These derivatives have shown efficacy by inhibiting protein kinases such as EGFR, VEGFR-2, and CDKs, which are crucial for tumor growth, proliferation, and angiogenesis.[4][13][16]
Antimicrobial Agents
Pyrazole derivatives have also been developed as potent antibacterial and antifungal agents.[17][18][19] They can interfere with essential microbial processes or enzymes. For example, some pyrazole-thiazole hybrids show promising activity against various bacterial strains, including resistant ones like MRSA.[17][18]
Biological Activity Data
The following tables summarize the in vitro efficacy of selected pyrazole derivatives against various biological targets.
Table 1: Anti-inflammatory and Anticancer Activity of Pyrazole Derivatives
| Compound Class | Target / Cell Line | Activity (IC₅₀) | Reference |
| 3,5-diarylpyrazoles | COX-2 | 0.01 µM | |
| Pyrazole-Thiazole Hybrid | COX-2 / 5-LOX | 0.03 µM / 0.12 µM | |
| Pyrazole Carbaldehyde Derivative | PI3 Kinase (Breast Cancer) | 0.25 µM | [16] |
| 5-alkylated selanyl-1H-pyrazole | HepG2 (Liver Cancer) | 13.85 µM | [16] |
| Pyrazole Derivative | MCF-7 (Breast Cancer) | 5.8 µM | [20] |
| Pyrazole-isoxazole Hybrid | HT-1080 (Fibrosarcoma) | ≥ 100 µM | [21] |
| Pyrazole-Carboxamide Derivative | CDK2 | 25 nM (0.025 µM) | [4] |
Table 2: Antimicrobial Activity of Pyrazole Derivatives
| Compound Class | Organism | Activity (MIC) | Reference |
| Thiazolo-pyrazole Derivative | MRSA | 4 µg/mL | [17] |
| Imidazo-pyridine Pyrazole | E. coli, K. pneumoniae, P. aeruginosa | <1 µg/mL | [17] |
| Quinoline-substituted Pyrazole | S. aureus, S. epidermidis | 0.12–0.98 µg/mL | [17] |
| Pyrazole-1-carbothiohydrazide | Various Bacteria | 62.5–125 µg/mL | [22] |
| Pyrazole-1-carbothiohydrazide | Various Fungi | 2.9–7.8 µg/mL | [22] |
Experimental Protocols
Providing detailed, reproducible experimental methods is crucial for scientific advancement. Below is a representative protocol for a common pyrazole synthesis.
General Protocol for Knorr Pyrazole Synthesis (Nano-ZnO Catalyzed)
This protocol is a generalized procedure based on the efficient, environmentally friendly synthesis described by Girish et al.[1][9]
Objective: To synthesize 1,3,5-substituted pyrazole derivatives via condensation of a 1,3-dicarbonyl compound with a hydrazine derivative using a nano-ZnO catalyst.
Materials:
-
Ethyl acetoacetate (1,3-dicarbonyl compound)
-
Phenylhydrazine (hydrazine derivative)
-
Nano-ZnO catalyst
-
Ethanol (solvent)
-
Glacial Acetic Acid (optional, catalyst)
-
Standard reflux apparatus (round-bottom flask, condenser)
-
Magnetic stirrer and hot plate
-
Thin Layer Chromatography (TLC) plate
-
Filtration apparatus
Procedure:
-
Reactant Setup: In a 100 mL round-bottom flask, combine ethyl acetoacetate (10 mmol), phenylhydrazine (10 mmol), and nano-ZnO (5 mol%) in 25 mL of ethanol.
-
Reaction Initiation: Add a few drops of glacial acetic acid to the mixture. Equip the flask with a condenser and place it on a magnetic stirrer hot plate.
-
Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) with continuous stirring.
-
Monitoring: Monitor the progress of the reaction using TLC (e.g., with a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 1-2 hours, as indicated by the consumption of the starting materials.
-
Work-up and Isolation:
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 50 mL of ice-cold water.
-
The solid product will precipitate out. Collect the solid by vacuum filtration.
-
Wash the solid with cold water to remove any impurities.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.
-
-
Characterization:
-
Dry the purified product under vacuum.
-
Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
-
Expected Outcome: This method typically provides the desired 1,3,5-substituted pyrazole in excellent yields (often exceeding 90%) with a straightforward work-up procedure.[9]
References
- 1. mdpi.com [mdpi.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications : Oriental Journal of Chemistry [orientjchem.org]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole - Wikipedia [en.wikipedia.org]
- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [ouci.dntb.gov.ua]
- 16. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 20. srrjournals.com [srrjournals.com]
- 21. ijnrd.org [ijnrd.org]
- 22. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 5-azido-1,3-dimethyl-1H-pyrazole in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-azido-1,3-dimethyl-1H-pyrazole is a versatile chemical intermediate poised for significant applications in the realm of click chemistry, a class of reactions known for their high efficiency, selectivity, and biocompatibility. The presence of the azide moiety allows for its facile conjugation with alkyne-containing molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming a stable 1,2,3-triazole linkage.[1] This reaction has become a cornerstone in drug discovery, chemical biology, and materials science for the rapid and efficient synthesis of complex molecular architectures.[2]
The resulting pyrazole-triazole conjugates are of particular interest in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4] Similarly, triazoles are stable aromatic heterocycles that can act as pharmacophores and improve the physicochemical properties of drug candidates.[5] The combination of these two privileged scaffolds through click chemistry offers a powerful strategy for the development of novel therapeutic agents, such as kinase inhibitors or topoisomerase II inhibitors.[5]
These application notes provide detailed protocols for the use of this compound in CuAAC reactions, guidelines for reaction optimization, and potential applications in drug development.
Data Presentation
Table 1: General Reagent Concentrations for CuAAC Reactions
| Reagent | Stock Concentration | Final Concentration | Notes |
| This compound | 10 mM in DMSO or DMF | 50 µM - 1 mM | The final concentration will depend on the specific application and the concentration of the alkyne partner. |
| Alkyne-containing molecule | 10 mM in a compatible solvent | 50 µM - 1 mM | A 1:1 to 1.5:1 molar ratio of alkyne to azide is typically used. |
| Copper(II) Sulfate (CuSO₄) | 20 mM in water | 50 µM - 250 µM | The copper source for the in situ generation of the Cu(I) catalyst.[6] |
| Sodium Ascorbate | 100 mM in water (prepare fresh) | 1 mM - 5 mM | The reducing agent to convert Cu(II) to the active Cu(I) catalyst.[7] |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | 50 mM in water | 250 µM - 1.25 mM | A water-soluble ligand that stabilizes the Cu(I) catalyst, accelerates the reaction, and protects biomolecules from oxidative damage.[6][8] A 5:1 ligand to copper ratio is often recommended.[6] |
Table 2: Troubleshooting Common Issues in CuAAC Reactions
| Issue | Potential Cause | Suggested Solution |
| Low or no product yield | Inactive catalyst (Cu(I) oxidized to Cu(II)) | Prepare fresh sodium ascorbate solution. Ensure proper degassing of the reaction mixture if sensitivity to oxygen is observed. Increase the concentration of the copper/ligand complex.[9] |
| Poor solubility of reactants | Add a co-solvent such as DMSO, DMF, or t-butanol (up to 10-20% of the total volume).[6] | |
| Inhibition by other functional groups | If working with biomolecules, thiol groups or histidine tags can chelate copper. Increase the copper concentration or add a sacrificial metal like Zn(II).[6][8] | |
| Reaction is slow | Low concentration of reactants | Increase the concentration of the azide and alkyne. |
| Suboptimal temperature | While most CuAAC reactions proceed at room temperature, gentle heating (30-40 °C) may improve the rate for sterically hindered substrates. | |
| Side product formation | Alkyne homocoupling (Glaser coupling) | Ensure an adequate amount of azide is present. Minimize the exposure of the reaction to oxygen. |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general method for the reaction of this compound with a terminal alkyne.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Deionized water
-
Reaction vessel (e.g., microcentrifuge tube or round-bottom flask)
Procedure:
-
Prepare Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in DMSO or DMF.
-
Alkyne: Prepare a 10 mM stock solution in a compatible solvent.
-
Copper(II) Sulfate: Prepare a 20 mM stock solution in deionized water.
-
THPTA: Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a fresh 100 mM stock solution in deionized water immediately before use.
-
-
Reaction Setup:
-
In a reaction vessel, add the desired amount of the alkyne solution.
-
Add the this compound stock solution (typically 1.0 to 1.2 equivalents relative to the alkyne).
-
Add the appropriate volume of solvent (e.g., water, buffer, or a mixture with an organic co-solvent) to reach the desired final reaction volume, leaving room for the catalyst and reducing agent.
-
Add the THPTA stock solution to achieve a final concentration of 5 times that of the copper sulfate.
-
Add the copper(II) sulfate stock solution.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate stock solution to the reaction mixture to initiate the cycloaddition.
-
If the reaction is oxygen-sensitive, briefly degas the solution with an inert gas (e.g., argon or nitrogen) before and after the addition of sodium ascorbate.
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction time may need to be optimized.
-
Monitor the reaction progress by an appropriate analytical method, such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, the product can be isolated. For small molecules, a standard aqueous work-up followed by column chromatography may be appropriate.
-
For bioconjugates, purification methods such as size-exclusion chromatography, dialysis, or affinity chromatography are commonly used to remove excess reagents.[8]
-
Protocol 2: Bioconjugation of an Alkyne-Modified Peptide with this compound
This protocol outlines the labeling of a peptide containing a terminal alkyne functionality.
Materials:
-
Alkyne-modified peptide
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
THPTA
-
DMSO
Procedure:
-
Prepare Solutions:
-
Dissolve the alkyne-modified peptide in PBS to a final concentration of 1 mg/mL.
-
Prepare stock solutions of this compound (10 mM in DMSO), CuSO₄ (20 mM in water), THPTA (50 mM in water), and sodium ascorbate (100 mM in water, freshly prepared).
-
-
Reaction Mixture:
-
In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified peptide solution.
-
This compound stock solution (to a final concentration of 2-5 fold molar excess over the peptide).
-
THPTA stock solution (to a final concentration of 500 µM).
-
Copper(II) sulfate stock solution (to a final concentration of 100 µM).
-
-
-
Initiate and Incubate:
-
Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 2 mM.
-
Gently mix the solution by inverting the tube and incubate at room temperature for 1 hour. For sensitive biomolecules, incubation at 4 °C for a longer period (4-12 hours) may be necessary.
-
-
Purification:
-
Purify the labeled peptide from excess reagents using a desalting column (e.g., PD-10), dialysis, or HPLC.
-
Mandatory Visualizations
Caption: Experimental workflow for the CuAAC reaction.
Caption: Hypothetical signaling pathway inhibition.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antimicrobial and antioxidant activity of triazole, pyrazole containing thiazole derivatives and molecular docking studies on COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Triazole-Containing Pyrazole Ester Derivatives as Potential Antibacterial Agents [mdpi.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jenabioscience.com [jenabioscience.com]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using 5-azido-1,3-dimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction utilizing 5-azido-1,3-dimethyl-1H-pyrazole. This protocol is designed to be a reliable starting point for the synthesis of novel 1,2,3-triazole-linked pyrazole derivatives, which are of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities associated with these scaffolds.
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1] The CuAAC reaction, a variant of the Huisgen 1,3-dipolar cycloaddition, allows for the efficient and regiospecific formation of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes.[2] This reaction is catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt and a reducing agent, or by using a pre-formed copper(I) salt.[3][4] The use of stabilizing ligands can enhance the reaction's efficiency and prevent the oxidation of the active Cu(I) catalyst.[3]
This compound is a valuable building block for the synthesis of functionalized pyrazole-triazole hybrids. The pyrazole moiety is a well-established pharmacophore found in numerous therapeutic agents. By coupling this azide with a diverse range of alkynes via the CuAAC reaction, researchers can rapidly generate libraries of novel compounds for biological screening.
General Reaction Scheme
The overall transformation involves the [3+2] cycloaddition of this compound with a terminal alkyne in the presence of a copper(I) catalyst to yield the corresponding 1-(1,3-dimethyl-1H-pyrazol-5-yl)-4-substituted-1H-1,2,3-triazole.
Caption: General workflow for the CuAAC reaction.
Experimental Protocol
This protocol outlines a general procedure for the CuAAC reaction between this compound and a generic terminal alkyne. The reaction conditions may require optimization depending on the specific alkyne used.
Materials:
-
This compound
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (tBuOH)
-
Deionized water
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in a 1:1 mixture of tBuOH and water.
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (0.01-0.05 eq) and an aqueous solution of sodium ascorbate (0.1-0.2 eq).
-
Reaction Initiation: To the stirred solution of the azide and alkyne, add the CuSO₄ solution followed by the sodium ascorbate solution. The reaction mixture may change color, indicating the formation of the Cu(I) species.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed. Reaction times can vary from a few hours to overnight.
-
Workup:
-
Once the reaction is complete, dilute the mixture with water.
-
Extract the product with a suitable organic solvent such as DCM or EtOAc (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(1,3-dimethyl-1H-pyrazol-5-yl)-4-substituted-1H-1,2,3-triazole.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction conditions for the CuAAC reaction. Researchers should note that these are starting points and may require optimization for specific substrates.
| Parameter | Value/Range | Notes |
| Reactants | ||
| This compound | 1.0 equivalent | |
| Terminal Alkyne | 1.0 - 1.2 equivalents | A slight excess of the alkyne can help drive the reaction to completion. |
| Catalyst System | ||
| CuSO₄·5H₂O | 1 - 5 mol% | |
| Sodium Ascorbate | 10 - 20 mol% | Used in excess to the copper salt to ensure reduction to Cu(I). |
| Solvent System | ||
| Solvent | tBuOH/H₂O (1:1) | Other solvent systems like DMF, DMSO, or THF/H₂O can also be used. |
| Reaction Conditions | ||
| Temperature | Room Temperature | Mild heating may be applied if the reaction is sluggish. |
| Reaction Time | 1 - 24 hours | Monitored by TLC. |
| Workup & Purification | ||
| Extraction Solvent | Dichloromethane or Ethyl Acetate | |
| Purification Method | Silica Gel Column Chromatography | Eluent system to be determined based on product polarity. |
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol.
References
Application Notes and Protocols for Ruthenium-Catalyzed Cycloaddition of 5-Azido-1,3-dimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) of 5-azido-1,3-dimethyl-1H-pyrazole with various alkynes. This reaction is a powerful tool for the synthesis of novel 1,5-disubstituted 1,2,3-triazoles, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2]
The ruthenium-catalyzed reaction offers a complementary approach to the more common copper-catalyzed "click" chemistry (CuAAC), providing specific access to the 1,5-regioisomer of the triazole product.[3][4] This regioselectivity is crucial in structure-activity relationship (SAR) studies, allowing for the precise tuning of molecular properties. The resulting pyrazole-triazole conjugates are promising scaffolds for the development of new therapeutic agents.
Application Notes
The cycloaddition of this compound with alkynes using a ruthenium catalyst provides a highly efficient and regioselective route to 1-(1,3-dimethyl-1H-pyrazol-5-yl)-5-substituted-1H-1,2,3-triazoles. This specific linkage is of interest for several reasons:
-
Scaffold Hopping and Bioisosterism: The resulting pyrazole-triazole core can serve as a novel scaffold in drug discovery programs. The 1,2,3-triazole ring is a well-regarded bioisostere for amide bonds, offering improved stability against enzymatic degradation.
-
Access to Novel Chemical Space: The 1,5-disubstitution pattern provided by the RuAAC reaction is less explored compared to the 1,4-isomer obtained from CuAAC, offering opportunities to explore novel chemical space and intellectual property.
-
Diverse Biological Activities: Both pyrazole and 1,2,3-triazole moieties are present in numerous compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][2] The combination of these two heterocycles in a single molecule is a promising strategy for the development of new drug candidates.
-
Broad Substrate Scope: Ruthenium catalysts, such as those based on the [Cp*RuCl] core, are known to be highly effective for a wide range of azides and both terminal and internal alkynes, suggesting that this compound would be a suitable substrate for this transformation.[3][5]
The reaction is typically carried out under mild conditions and is tolerant of a variety of functional groups, making it a versatile tool for the synthesis of compound libraries for high-throughput screening.
Data Presentation
The following table summarizes representative quantitative data for ruthenium-catalyzed azide-alkyne cycloadditions, demonstrating the typical efficiency of this reaction. While specific data for this compound is not available in the literature, the yields presented are indicative of what can be expected based on reactions with other organic azides.
Table 1: Representative Yields for Ruthenium-Catalyzed Azide-Alkyne Cycloadditions
| Entry | Azide | Alkyne | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzyl azide | Phenylacetylene | CpRuCl(PPh₃)₂ (2) | Toluene | 80 | 8 | 98 |
| 2 | Benzyl azide | 1-Octyne | CpRuCl(PPh₃)₂ (2) | Toluene | 80 | 8 | 95 |
| 3 | Phenyl azide | Phenylacetylene | CpRuCl(COD) (1) | 1,2-Dichloroethane | 45 | 0.5 | 92 |
| 4 | 1-Azidohexane | 1-Heptyne | CpRuCl(COD) (1) | Benzene | 25 | 12 | 85 |
Data is generalized from literature on RuAAC reactions and serves as an illustrative example.
Experimental Protocols
General Considerations
All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Solvents should be dried and degassed prior to use. Organic azides are potentially explosive and should be handled with care.
Protocol 1: General Procedure for the Ruthenium-Catalyzed Cycloaddition of this compound with a Terminal Alkyne
This protocol is adapted from a general procedure for the synthesis of 1,5-disubstituted 1,2,3-triazoles.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-octyne)
-
Chloro(pentamethylcyclopentadienyl)(1,5-cyclooctadiene)ruthenium(II) [Cp*RuCl(COD)]
-
Anhydrous 1,2-dichloroethane (DCE)
-
Argon or nitrogen gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add chloro(pentamethylcyclopentadienyl)(1,5-cyclooctadiene)ruthenium(II) (0.01 mmol, 1 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,2-dichloroethane (5 mL) to the flask.
-
Add the terminal alkyne (1.05 mmol, 1.05 equivalents) to the catalyst solution.
-
Add this compound (1.0 mmol, 1.0 equivalent).
-
Heat the reaction mixture to 45 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 1-(1,3-dimethyl-1H-pyrazol-5-yl)-5-substituted-1H-1,2,3-triazole.
Visualizations
Reaction Mechanism
The currently accepted mechanism for the ruthenium-catalyzed azide-alkyne cycloaddition involves an oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate.[3] This is followed by reductive elimination to yield the 1,5-disubstituted 1,2,3-triazole product and regenerate the active catalyst.[3]
Caption: Proposed catalytic cycle for the RuAAC reaction.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of 1,5-disubstituted 1,2,3-triazoles via ruthenium-catalyzed cycloaddition.
Caption: General experimental workflow for RuAAC.
References
- 1. researchgate.net [researchgate.net]
- 2. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 3. chesci.com [chesci.com]
- 4. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis and Therapeutic Potential of Novel 1,2,3-Triazoles Derived from 5-azido-1,3-dimethyl-1H-pyrazole
References
- 1. Synthesis and biological evaluation of pyrazolo-triazole hybrids as cytotoxic and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors: Design, synthesis, anticancer potential, apoptosis induction and cell cycle analysis [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Synthesis, Biological Activity, and Molecular Modeling Studies of Pyrazole and Triazole Derivatives as Selective COX-2 Inhibitors | Semantic Scholar [semanticscholar.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis and bioactivity of pyrazole and triazole derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Document: Synthesis and bioactivity of pyrazole and triazole derivatives as potential PDE4 inhibitors. (CHEMBL3822414) - ChEMBL [ebi.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. New 1,2,3-Triazole-Appended Bis-pyrazoles: Synthesis, Bioevaluation, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation with 5-azido-1,3-dimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and drug development. A versatile and widely adopted method for achieving this is through the azide-alkyne cycloaddition reaction, often termed "click chemistry." This document provides detailed application notes and experimental protocols for the use of 5-azido-1,3-dimethyl-1H-pyrazole, a heterocyclic azide, in bioconjugation.
The pyrazole scaffold is of significant interest in medicinal chemistry due to its presence in numerous pharmacologically active compounds. The incorporation of an azide group at the 5-position of the 1,3-dimethyl-1H-pyrazole core allows for its efficient and specific covalent attachment to alkyne-modified biomolecules, such as proteins, antibodies, nucleic acids, and small molecule drugs. This enables the creation of novel bioconjugates for a variety of applications, including targeted drug delivery, in vivo imaging, and diagnostic assays.
Two primary strategies for azide-alkyne cycloaddition are presented: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The choice between these methods will depend on the specific application, the nature of the biomolecule, and the tolerance for a copper catalyst.
Reaction Principles
The core of the bioconjugation strategy lies in the 1,3-dipolar cycloaddition reaction between the azide group of this compound and an alkyne-functionalized biomolecule. This reaction forms a stable triazole linkage.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective process that yields the 1,4-disubstituted triazole isomer. It requires a catalytic amount of copper(I), which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). The reaction is robust, high-yielding, and can be performed in aqueous buffers, making it suitable for many bioconjugation applications.[1][2][3][4] However, the potential cytotoxicity of copper can be a limitation for in vivo applications.[5]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a metal-free alternative to CuAAC that utilizes a strained cyclooctyne derivative as the alkyne reaction partner. The high ring strain of the cyclooctyne significantly accelerates the reaction rate, obviating the need for a catalyst.[5][6][] This makes SPAAC particularly well-suited for applications in living cells and whole organisms where the presence of a metal catalyst is undesirable.[5][6][]
Quantitative Data Summary
The following tables summarize typical quantitative data for CuAAC and SPAAC bioconjugation reactions. Please note that these are representative values, and optimal conditions should be determined empirically for each specific application.
Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Typical Reaction Parameters
| Parameter | Typical Range | Notes |
| Biomolecule Concentration | 1 - 100 µM | Dependent on the specific biomolecule and application. |
| This compound Concentration | 10 - 200 µM (1.5 - 10 equivalents) | A slight excess of the azide is typically used. |
| CuSO₄ Concentration | 50 - 250 µM | |
| Reducing Agent (e.g., Sodium Ascorbate) Concentration | 1 - 5 mM | A significant excess is used to maintain copper in the Cu(I) state. |
| Copper Ligand (e.g., THPTA, BTTAA) Concentration | 250 - 1250 µM (5 equivalents to Cu) | Ligands accelerate the reaction and protect the biomolecule from oxidative damage.[1] |
| Reaction Time | 1 - 4 hours | Can be optimized based on reaction monitoring. |
| Temperature | Room Temperature (20-25 °C) | |
| pH | 7.0 - 8.0 | |
| Typical Yield | > 90% | Often near-quantitative with proper optimization.[1][4] |
Table 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Typical Reaction Parameters
| Parameter | Typical Range | Notes |
| Biomolecule Concentration | 1 - 50 µM | |
| This compound Concentration | 10 - 100 µM (1.5 - 10 equivalents) | Excess azide can help drive the reaction to completion. |
| Strained Alkyne (e.g., DBCO, BCN) Concentration | 10 - 100 µM (1.5 - 10 equivalents) | The concentration of the limiting reagent will dictate the product yield. |
| Reaction Time | 1 - 24 hours | Reaction kinetics are generally slower than CuAAC and depend on the specific strained alkyne used. |
| Temperature | 4 - 37 °C | Can be performed at physiological temperatures. |
| pH | 6.5 - 8.0 | |
| Typical Yield | 70 - 95% | Highly dependent on the reactants and reaction time. |
Experimental Protocols
Note: These are generalized protocols. Optimization of reagent concentrations, reaction times, and purification methods is recommended for each specific biomolecule and application.
Protocol 1: CuAAC Bioconjugation of an Alkyne-Modified Protein
This protocol describes the conjugation of this compound to a protein containing a terminal alkyne modification.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Copper ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in buffer.
-
Add the this compound stock solution to the protein solution to achieve the desired final concentration (typically a 5-10 fold molar excess over the protein). Mix gently.
-
Prepare a premix of CuSO₄ and ligand. In a separate tube, combine the CuSO₄ stock solution and the ligand stock solution to achieve a 1:5 molar ratio of copper to ligand.
-
Add the CuSO₄/ligand premix to the protein/azide mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution.
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).
-
Purify the bioconjugate to remove excess reagents using a suitable method such as size-exclusion chromatography or dialysis.
-
Characterize the final conjugate to confirm successful ligation and determine the degree of labeling.
Protocol 2: SPAAC Bioconjugation of a Strained Alkyne-Modified Antibody
This protocol describes the conjugation of this compound to an antibody that has been modified with a strained alkyne (e.g., DBCO).
Materials:
-
Strained alkyne-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Purification system (e.g., protein A/G chromatography, size-exclusion chromatography)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
In a microcentrifuge tube, add the strained alkyne-modified antibody to the desired final concentration in buffer.
-
Add the this compound stock solution to the antibody solution to achieve the desired final concentration (typically a 5-20 fold molar excess over the antibody). Mix gently.
-
Incubate the reaction mixture at the desired temperature (e.g., 37°C for cell-based labeling or room temperature for in vitro conjugation) for 1-24 hours with gentle mixing.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).
-
Purify the bioconjugate to remove excess azide using a suitable method such as protein A/G affinity chromatography followed by size-exclusion chromatography.
-
Characterize the final conjugate to confirm successful ligation and determine the degree of labeling.
Visualizations
The following diagrams illustrate the experimental workflows for CuAAC and SPAAC bioconjugation.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jenabioscience.com [jenabioscience.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 6. jove.com [jove.com]
Application Notes & Protocols: Labeling Proteins and Peptides with 5-Azido-1,3-dimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the labeling of proteins and peptides using 5-azido-1,3-dimethyl-1H-pyrazole. This reagent serves as a valuable tool for bioconjugation, enabling the attachment of various functionalities to biological molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[1][2][3] The pyrazole moiety offers a stable, aromatic linker, while the azide group provides a bioorthogonal handle for specific ligation to alkyne-modified proteins and peptides.[4]
The compact size of the dimethylpyrazole azide label is advantageous as it is less likely to interfere with the natural structure and function of the labeled biomolecule.[5] This methodology is applicable to a wide range of research areas, including proteomics, drug discovery, and molecular imaging, where the precise and robust labeling of proteins and peptides is essential. Applications include identifying protein-protein interactions, tracking cellular localization, and constructing antibody-drug conjugates.[2][6]
Reagent Properties and Handling
Table 1: Properties of this compound (Inferred)
| Property | Value | Reference/Justification |
| Molecular Formula | C₅H₇N₅ | Deduced from chemical name |
| Molecular Weight | 137.15 g/mol | Calculated from molecular formula |
| Appearance | White to off-white solid (predicted) | Based on similar small organic azides |
| Solubility | Soluble in organic solvents (DMSO, DMF) | Common for small heterocyclic compounds |
| Storage | Store at -20°C, protected from light | Standard for azido compounds to prevent degradation |
Handling Precautions: Organic azides are potentially energetic compounds and should be handled with care. Avoid exposure to heat, shock, or friction. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Experimental Protocols
General Workflow for Protein Labeling
The overall process for labeling a protein with this compound involves the introduction of an alkyne group into the target protein, followed by the CuAAC reaction with the azide-functionalized pyrazole.
Caption: General workflow for protein labeling.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the general steps for labeling an alkyne-modified protein with this compound. Optimization of reactant concentrations and reaction time may be necessary for specific proteins.
Materials:
-
Alkyne-modified protein (e.g., 1 mg/mL in a suitable buffer like phosphate-buffered saline, pH 7.4)
-
This compound (10 mM stock in DMSO)
-
Copper(II) sulfate (CuSO₄) (50 mM stock in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM stock in water)
-
Sodium ascorbate (100 mM stock in water, freshly prepared)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification supplies (e.g., dialysis membrane, size-exclusion chromatography column)
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube, combine the following components in the specified order.
-
Alkyne-modified protein solution.
-
This compound (to a final concentration of 100-500 µM).
-
Pre-mix the copper catalyst solution: Combine equal volumes of the CuSO₄ and THPTA stock solutions and vortex briefly. Add this mixture to the reaction to a final copper concentration of 100-200 µM.
-
-
Initiate the reaction: Add freshly prepared sodium ascorbate to a final concentration of 1-5 mM to reduce Cu(II) to the active Cu(I) state.
-
Incubate: Gently mix the reaction and incubate at room temperature for 1-4 hours. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., overnight).
-
Quench the reaction (optional): The reaction can be stopped by adding a chelating agent like EDTA to a final concentration of 10 mM.
-
Purify the labeled protein: Remove excess reagents by dialysis, size-exclusion chromatography, or another suitable protein purification method.[7]
Table 2: Typical Reaction Conditions for CuAAC Protein Labeling
| Parameter | Recommended Range | Notes |
| Protein Concentration | 0.1 - 5 mg/mL | Higher concentrations can increase reaction efficiency. |
| Azide Reagent Concentration | 100 - 500 µM | A 10-50 fold molar excess over the protein is common. |
| Copper(I) Catalyst | 50 - 200 µM | Higher concentrations can lead to protein precipitation. |
| Reducing Agent (Sodium Ascorbate) | 1 - 5 mM | A fresh solution is crucial for efficient reaction. |
| Ligand (THPTA) | 50 - 200 µM | Stabilizes the Cu(I) ion and protects the protein. |
| Reaction Time | 1 - 12 hours | Dependent on temperature and reactant concentrations. |
| Temperature | 4 - 37 °C | Lower temperatures may be required for sensitive proteins. |
| pH | 7.0 - 8.0 | The optimal pH for most CuAAC reactions. |
Characterization of Labeled Proteins
The success of the labeling reaction should be confirmed using appropriate analytical techniques.
-
SDS-PAGE: A shift in the molecular weight of the labeled protein may be observable, especially if a larger alkyne-containing tag was used for subsequent conjugation. In-gel fluorescence can be used if the pyrazole-azide is conjugated to a fluorescent alkyne.[8]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the mass increase corresponding to the addition of the this compound moiety.[9]
-
HPLC Analysis: Reversed-phase HPLC can be used to separate the labeled protein from the unlabeled protein, allowing for quantification of the labeling efficiency.
Application in Signaling Pathway Analysis
Proteins labeled with this compound can be used as tools to study various cellular processes, including signaling pathways.[10][11] The pyrazole tag can be further modified with reporter molecules such as fluorophores or affinity tags, enabling the visualization and isolation of protein complexes.
Caption: Using labeled proteins to study signaling.
For example, a labeled kinase could be introduced into a cell lysate, followed by a click reaction with an alkyne-biotin tag. Subsequent affinity purification and mass spectrometry analysis of the pulled-down proteins can identify substrates and interacting partners of the kinase, helping to elucidate its role in a signaling cascade.[12]
Quantitative Data Summary
While specific quantitative data for this compound is not available, the following table presents expected performance metrics based on similar click chemistry reagents used in protein labeling.[4][13]
Table 3: Expected Quantitative Performance of Pyrazole-Azide Labeling
| Parameter | Expected Value | Method of Determination |
| Labeling Efficiency | > 80% | Densitometry of SDS-PAGE gels, HPLC, Mass Spectrometry |
| Reaction Rate (k) | 10² - 10⁴ M⁻¹s⁻¹ | Fluorescence quenching assays, NMR spectroscopy |
| Stability of Conjugate | High | Stable under physiological conditions (pH 4-10) |
| Specificity | High | Azide-alkyne reaction is bioorthogonal |
Conclusion
The use of this compound in conjunction with click chemistry provides a robust and versatile method for the specific labeling of proteins and peptides. The protocols and data presented here serve as a guide for researchers to apply this technology in their own experimental systems. While the provided protocols are based on established click chemistry principles, optimization for each specific protein of interest is recommended to achieve the best results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Method for the Orthogonal Labeling and Purification of Toxoplasma gondii Proteins While Inside the Host Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of active signaling pathways by integrating gene expression and protein interaction data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Linking proteins to signaling pathways for experiment design and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Pyrazole Derivatives in Medicinal Chemistry and Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its versatile structure allows for diverse substitutions, leading to a broad spectrum of pharmacological activities. Pyrazole derivatives have been successfully developed into drugs for a range of therapeutic areas, including anti-inflammatory, anticancer, antimicrobial, and central nervous system (CNS) disorders. This document provides a comprehensive overview of the applications of pyrazole derivatives, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and workflows.
I. Therapeutic Applications of Pyrazole Derivatives
Pyrazole-containing compounds have demonstrated significant efficacy in various therapeutic fields. Below is a summary of their applications in key areas of drug discovery.
Anticancer Activity
Pyrazole derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer.[1][2][3] Their mechanisms of action are diverse and include the inhibition of crucial enzymes involved in cell cycle progression and signal transduction, such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and phosphoinositide 3-kinases (PI3K).[1][2][3] Several pyrazole-based drugs, like Crizotinib, are clinically approved for cancer treatment.[1][2]
Table 1: Anticancer Activity of Representative Pyrazole Derivatives
| Compound/Derivative | Cancer Cell Line | Target | IC50 (µM) | Reference |
| Compound 33 (Indole-pyrazole) | HCT116 | CDK2 | < 23.7 | [1] |
| Compound 34 (Indole-pyrazole) | MCF7 | CDK2 | < 23.7 | [1] |
| Compound 43 (Pyrazole carbaldehyde) | MCF7 | PI3 Kinase | 0.25 | [1] |
| Compound 59 (Polysubstituted pyrazole) | HepG2 | DNA | 2 | [1] |
| Pyrazolo[1,5-a]pyrimidine 157 | HTC-116 | - | 1.51 | [4] |
| Pyrazolo[1,5-a]pyrimidine 158 | MCF-7 | - | 7.68 | [4] |
| 1,3,4-Oxadiazole derivative 6 | HepG-2 | - | 6.9 µg/mL | [5] |
| 1,3,4-Oxadiazole derivative 6 | HCT-116 | - | 13.6 µg/mL | [5] |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-established, with celecoxib, a selective COX-2 inhibitor, being a prominent example.[6][7] These compounds primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory cascade responsible for the synthesis of prostaglandins.[6] Some derivatives also exhibit dual inhibition of COX-2 and 5-lipoxygenase (5-LOX), offering a broader anti-inflammatory profile.[6]
Table 2: Anti-inflammatory Activity of Representative Pyrazole Derivatives
| Compound/Derivative | Target | IC50 (µM) | In vivo Activity | Reference |
| 3,5-Diarylpyrazole | COX-2 | 0.01 | - | [6] |
| Pyrazole-thiazole hybrid | COX-2/5-LOX | 0.03/0.12 | 75% edema reduction | [6] |
| 3-(Trifluoromethyl)-5-arylpyrazole | COX-2 | 0.02 | - | [6] |
| 3-(Trifluoromethyl)-5-arylpyrazole | COX-1 | 4.5 | - | [6] |
| Pyrazolo[1,5-a]pyrimidines 144-146 | COX-2 | 0.034 - 0.052 | 78.9 - 96% edema inhibition | [4] |
Antimicrobial Activity
Pyrazole derivatives have demonstrated broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[8][9][10] Their mechanisms of action often involve the inhibition of essential microbial enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication.[11] The versatility of the pyrazole scaffold allows for the development of agents targeting drug-resistant microbial strains.[11]
Table 3: Antimicrobial Activity of Representative Pyrazole Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Hydrazone 21a | S. aureus | 62.5 - 125 | [10] |
| Hydrazone 21a | C. albicans | 2.9 - 7.8 | [10] |
| Pyrazole derivative 3 | E. coli | 0.25 | [12] |
| Pyrazole derivative 4 | S. epidermidis | 0.25 | [12] |
| Pyrazole derivative 2 | A. niger | 1 | [12] |
| Pyrazole derivative 7b | Various pathogens | 0.22 - 0.25 | [13] |
Central Nervous System (CNS) Activity
The pyrazole scaffold is also a key feature in drugs targeting the central nervous system. Pyrazoline derivatives, a related class of compounds, have shown potential as antidepressants and for the treatment of neurodegenerative disorders.[14][15] Their mechanism of action can involve the inhibition of monoamine oxidase (MAO) enzymes, which are responsible for the breakdown of neurotransmitters.[15]
II. Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of pyrazole derivatives.
Synthesis of Pyrazole Derivatives from Chalcones
This protocol describes a general method for the synthesis of pyrazoline derivatives from α,β-unsaturated ketones (chalcones) through a cyclization reaction with hydrazine hydrate.[16][17][18]
Materials:
-
Substituted chalcone
-
Hydrazine hydrate or Phenylhydrazine
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer with hot plate
-
Beakers
-
Filter paper
-
Ice bath
Procedure:
-
Dissolve the substituted chalcone (1 mmol) in ethanol (5-10 mL) in a round bottom flask.
-
Add hydrazine hydrate (1 mmol) or phenylhydrazine (1 mmol) dropwise to the solution. For acetyl hydrazine derivatives, add glacial acetic acid (1 mmol) along with hydrazine hydrate.[16]
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then pour it into ice-cold water with constant stirring.
-
A precipitate will form. Collect the solid product by filtration.
-
Wash the precipitate with cold water and dry it.
-
Recrystallize the crude product from ethanol to obtain the pure pyrazoline derivative.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[10][14][19][20]
Materials:
-
Cancer cell lines
-
96-well microtiter plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Test pyrazole derivatives
-
Multi-channel pipette
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 1 x 10^4 to 1.5 x 10^5 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight in a CO2 incubator to allow the cells to attach.
-
Prepare serial dilutions of the test pyrazole derivatives in the culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared dilutions of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours until a purple formazan precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC50 value for each compound.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the acute anti-inflammatory activity of new compounds.[4][5][21][22]
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan (1% w/v in saline)
-
Test pyrazole derivatives
-
Standard anti-inflammatory drug (e.g., Indomethacin, Diclofenac sodium)
-
Vehicle (e.g., 5% Tween 80)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Divide the rats into groups (n=5-6 per group): control, standard, and test groups.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test pyrazole derivatives and the standard drug orally or intraperitoneally to the respective groups. The control group receives only the vehicle.
-
After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][9][23][24][25]
Materials:
-
Bacterial or fungal strains
-
96-well microtiter plates
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Test pyrazole derivatives
-
Standard antimicrobial drug (e.g., Ciprofloxacin, Clotrimazole)
-
Inoculum of the microorganism standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the test pyrazole derivatives and the standard drug in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculate each well (except for the sterility control) with the microbial suspension.
-
Include a growth control (broth with inoculum but no drug) and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
III. Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways targeted by pyrazole derivatives and a typical drug discovery workflow are provided below using the DOT language for Graphviz.
Signaling Pathways
// Nodes Proinflammatory_Stimuli [label="Pro-inflammatory\nStimuli (e.g., LPS, Cytokines)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Membrane [shape=plaintext, label=""]; Receptor [label="Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; Signal_Transduction [label="Signal Transduction\n(e.g., NF-κB, MAPK pathways)", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleus [shape=plaintext, label=""]; COX2_Gene [label="COX-2 Gene Transcription", fillcolor="#34A853", fontcolor="#FFFFFF"]; COX2_mRNA [label="COX-2 mRNA", fillcolor="#34A853", fontcolor="#FFFFFF"]; COX2_Protein [label="COX-2 Protein\n(Cyclooxygenase-2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Prostaglandins [label="Prostaglandins (PGE2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation\n(Pain, Fever, Swelling)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pyrazole_Derivatives [label="Pyrazole Derivatives\n(e.g., Celecoxib)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Proinflammatory_Stimuli -> Receptor; Receptor -> Signal_Transduction; Signal_Transduction -> COX2_Gene; COX2_Gene -> COX2_mRNA; COX2_mRNA -> COX2_Protein; Arachidonic_Acid -> COX2_Protein [dir=back]; COX2_Protein -> Prostaglandins [label=" Catalyzes"]; Prostaglandins -> Inflammation; Pyrazole_Derivatives -> COX2_Protein [arrowhead=tee, style=dashed, color="#EA4335", penwidth=2.0, label=" Inhibition"];
// Invisible edges for layout {rank=same; Proinflammatory_Stimuli; Cell_Membrane;} {rank=same; Receptor; Signal_Transduction; Nucleus;} {rank=same; COX2_Gene; COX2_mRNA; COX2_Protein;} {rank=same; Arachidonic_Acid; Prostaglandins; Inflammation;} {rank=same; Pyrazole_Derivatives;} } dot Caption: COX-2 signaling pathway and the inhibitory action of pyrazole derivatives.
// Nodes EGF [label="EGF (Ligand)", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR (Receptor)", fillcolor="#FBBC05", fontcolor="#202124"]; Dimerization [label="Dimerization &\nAutophosphorylation", fillcolor="#FBBC05", fontcolor="#202124"]; RAS_RAF_MEK_ERK [label="RAS-RAF-MEK-ERK\nPathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K_AKT [label="PI3K-AKT\nPathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Proliferation [label="Cell Proliferation\n& Survival", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pyrazole_Derivatives [label="Pyrazole Derivatives\n(e.g., Crizotinib - also ALK/ROS1 inhibitor)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges EGF -> EGFR; EGFR -> Dimerization; Dimerization -> RAS_RAF_MEK_ERK; Dimerization -> PI3K_AKT; RAS_RAF_MEK_ERK -> Cell_Proliferation; PI3K_AKT -> Cell_Proliferation; Pyrazole_Derivatives -> Dimerization [arrowhead=tee, style=dashed, color="#EA4335", penwidth=2.0, label=" Inhibition"]; } dot Caption: Simplified EGFR signaling pathway targeted by some pyrazole derivatives.
// Nodes Growth_Factors [label="Growth Factors", fillcolor="#FBBC05", fontcolor="#202124"]; Receptors [label="Receptors", fillcolor="#FBBC05", fontcolor="#202124"]; Signal_Transduction [label="Signal Transduction", fillcolor="#FBBC05", fontcolor="#202124"]; CyclinD_CDK46 [label="Cyclin D / CDK4/6", fillcolor="#34A853", fontcolor="#FFFFFF"]; Rb_E2F [label="Rb-E2F Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; pRb [label="Phosphorylated Rb", fillcolor="#F1F3F4", fontcolor="#202124"]; E2F [label="E2F", fillcolor="#34A853", fontcolor="#FFFFFF"]; CyclinE_CDK2 [label="Cyclin E / CDK2", fillcolor="#34A853", fontcolor="#FFFFFF"]; G1_S_Transition [label="G1/S Phase\nTransition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pyrazole_Derivatives [label="Pyrazole Derivatives", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Growth_Factors -> Receptors; Receptors -> Signal_Transduction; Signal_Transduction -> CyclinD_CDK46; CyclinD_CDK46 -> Rb_E2F [label=" Phosphorylates Rb"]; Rb_E2F -> pRb; pRb -> E2F [label=" Releases"]; E2F -> CyclinE_CDK2 [label=" Transcription"]; CyclinE_CDK2 -> G1_S_Transition; Pyrazole_Derivatives -> CyclinD_CDK46 [arrowhead=tee, style=dashed, color="#EA4335", penwidth=2.0, label=" Inhibition"]; Pyrazole_Derivatives -> CyclinE_CDK2 [arrowhead=tee, style=dashed, color="#EA4335", penwidth=2.0, label=" Inhibition"]; } dot Caption: CDK signaling pathway in cell cycle regulation and its inhibition.
Experimental and Logical Workflows
// Nodes Compound_Synthesis [label="Pyrazole Derivative\nSynthesis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; In_Vitro_Screening [label="In Vitro Screening\n(e.g., MTT, MIC assays)", fillcolor="#FBBC05", fontcolor="#202124"]; Lead_Identification [label="Lead Identification\n& Optimization", fillcolor="#34A853", fontcolor="#FFFFFF"]; In_Vivo_Testing [label="In Vivo Testing\n(e.g., Animal Models)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Preclinical_Development [label="Preclinical\nDevelopment", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Compound_Synthesis -> In_Vitro_Screening; In_Vitro_Screening -> Lead_Identification; Lead_Identification -> In_Vivo_Testing; In_Vivo_Testing -> Preclinical_Development; } dot Caption: A typical workflow for the discovery of pyrazole-based drugs.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 3. researchgate.net [researchgate.net]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 15. mdpi.com [mdpi.com]
- 16. thepharmajournal.com [thepharmajournal.com]
- 17. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 18. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. texaschildrens.org [texaschildrens.org]
- 21. inotiv.com [inotiv.com]
- 22. researchgate.net [researchgate.net]
- 23. rr-asia.woah.org [rr-asia.woah.org]
- 24. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 25. protocols.io [protocols.io]
Synthesizing Bioactive Compounds Using an Azido-Pyrazole Core: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of bioactive compounds centered around an azido-pyrazole core. The azido group serves as a versatile functional handle for further chemical modifications, such as "click chemistry," enabling the creation of diverse molecular libraries for drug discovery. The pyrazole scaffold itself is a well-established pharmacophore found in numerous clinically approved drugs. Combining these two features offers a promising strategy for the development of novel therapeutic agents.
Application Notes
The azido-pyrazole core is a promising scaffold for the development of novel therapeutic agents, particularly in oncology and inflammatory diseases. The pyrazole ring system is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. The introduction of an azide (N₃) moiety provides a strategic advantage for synthetic chemists. This functional group is relatively stable and can be selectively introduced. More importantly, it serves as a reactive handle for facile derivatization via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the rapid and efficient synthesis of a wide array of 1,2,3-triazole-linked conjugates, significantly expanding the chemical space for lead optimization.
Key Potential Applications:
-
Anticancer Agents: Pyrazole derivatives have been shown to exhibit anticancer activity through various mechanisms, including the inhibition of cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and tubulin polymerization, as well as the induction of apoptosis through the generation of reactive oxygen species (ROS). The azido-pyrazole core can be utilized to generate novel compounds that target these and other cancer-related signaling pathways.
-
Enzyme Inhibitors: The structural features of the pyrazole nucleus make it an effective scaffold for designing enzyme inhibitors. By modifying the substituents on the pyrazole ring and utilizing the azide for further conjugation, it is possible to develop potent and selective inhibitors for various enzyme classes, such as kinases, proteases, and oxidoreductases.
-
Anti-inflammatory Agents: Chronic inflammation is a key factor in numerous diseases. Pyrazole-containing compounds, like the well-known drug Celecoxib, are effective anti-inflammatory agents. The development of novel azido-pyrazole derivatives could lead to new anti-inflammatory drugs with improved efficacy and safety profiles.
Data Presentation
The following tables summarize the biological activity of representative pyrazole derivatives, including an example of a pyrazolothiazole with an acyl azide moiety, highlighting the potential for nitrogen-rich functional groups to contribute to bioactivity.
Table 1: Anticancer Activity of a Pyrazolothiazole Acyl Azide Derivative
| Compound ID | Structure | Cell Line | IC₅₀ (µg/mL) |
| 1 | 2-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoacetyl azide | HepG-2 (Liver Cancer) | 12.6[1] |
| HCT-116 (Colon Cancer) | 28.9[1] |
Table 2: Anticancer Activity of Representative Pyrazole Derivatives
| Compound ID | Structure | Target/Mechanism | Cell Line | IC₅₀ (µM) |
| 2 | Pyrazole-Indole Hybrid | CDK-2 Inhibition | HepG-2 | 0.074 |
| 3 | Pyrazole Derivative | ROS Generation, Apoptosis | MDA-MB-468 (Breast Cancer) | 14.97 |
Experimental Protocols
Protocol 1: Synthesis of 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehyde
This protocol is adapted from the work of Farhat et al. (2020) and describes the synthesis of a key azido-pyrazole intermediate from a chloro-pyrazole precursor.
Materials:
-
5-Chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1.0 g, 3.37 mmol) in DMSO (20 mL).
-
Add sodium azide (0.44 g, 6.74 mmol) to the solution.
-
Heat the reaction mixture at 80°C for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water (100 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 5-azido-1,3-diphenyl-1H-pyrazole-4-carbaldehyde.
-
Dry the product under vacuum. Characterize the final product by IR, ¹H NMR, and ¹³C NMR spectroscopy.
Protocol 2: Evaluation of Cytotoxicity using the MTT Assay
This protocol describes a general method for assessing the in vitro anticancer activity of synthesized azido-pyrazole compounds.
Materials:
-
Human cancer cell line (e.g., HepG-2, MCF-7, HCT-116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized azido-pyrazole compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the azido-pyrazole compounds in the growth medium. The final concentration of DMSO should not exceed 0.5% (v/v).
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for another 48 hours at 37°C.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Mandatory Visualization
Caption: Synthetic workflow for azido-pyrazole derivatives.
Caption: Proposed CDK2 inhibition pathway.
References
Application Notes and Protocols: Reaction of 5-azido-1,3-dimethyl-1H-pyrazole with Terminal and Internal Alkynes
Introduction
The 1,3-dipolar cycloaddition reaction between azides and alkynes, often referred to as the Huisgen cycloaddition, is a powerful and versatile method for the synthesis of 1,2,3-triazole ring systems. This reaction can be performed under thermal conditions or catalyzed by copper(I) salts (CuAAC), with the latter offering significant rate enhancement and exclusive formation of the 1,4-disubstituted regioisomer. The resulting triazole products are of significant interest in medicinal chemistry, materials science, and chemical biology due to their unique chemical properties and biological activities.
This document provides an overview of the reaction of 5-azido-1,3-dimethyl-1H-pyrazole with both terminal and internal alkynes. Due to a lack of specific published data on the cycloaddition reactions of this compound with a broad range of alkynes, the following sections provide generalized experimental protocols and expected outcomes based on well-established principles of azide-alkyne cycloaddition chemistry. Researchers should consider these as starting points for their own investigations.
Reaction with Terminal Alkynes
The reaction of this compound with terminal alkynes can be expected to proceed under both thermal and copper(I)-catalyzed conditions to yield 1-(1,3-dimethyl-1H-pyrazol-5-yl)-4-substituted-1H-1,2,3-triazoles.
Data Presentation
A representative summary of expected yields for the reaction of this compound with a generic terminal alkyne (R-C≡CH) is presented below. Actual yields will vary depending on the specific alkyne, reaction conditions, and purification methods.
| Entry | Alkyne (R) | Method | Catalyst | Solvent | Temp (°C) | Time (h) | Expected Yield (%) | Expected Regioisomer |
| 1 | Phenyl | Thermal | None | Toluene | 110 | 24 | Moderate-Good | Mixture of 1,4 and 1,5 |
| 2 | Phenyl | CuAAC | CuI | THF/H₂O | rt | 12 | High | 1,4-isomer |
| 3 | Propargyl alcohol | Thermal | None | Dioxane | 100 | 24 | Moderate | Mixture of 1,4 and 1,5 |
| 4 | Propargyl alcohol | CuAAC | CuSO₄·5H₂O, Na-ascorbate | t-BuOH/H₂O | rt | 8 | High | 1,4-isomer |
Experimental Protocols
Protocol 1: Thermal Cycloaddition with Phenylacetylene
-
To a solution of this compound (1.0 mmol) in toluene (10 mL) is added phenylacetylene (1.2 mmol).
-
The reaction mixture is heated to reflux at 110 °C and stirred for 24 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford a mixture of 1-(1,3-dimethyl-1H-pyrazol-5-yl)-4-phenyl-1H-1,2,3-triazole and 1-(1,3-dimethyl-1H-pyrazol-5-yl)-5-phenyl-1H-1,2,3-triazole.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Phenylacetylene
-
To a solution of this compound (1.0 mmol) and phenylacetylene (1.1 mmol) in a mixture of THF (5 mL) and water (5 mL) is added copper(I) iodide (0.1 mmol).
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(1,3-dimethyl-1H-pyrazol-5-yl)-4-phenyl-1H-1,2,3-triazole.
Mandatory Visualization
Caption: Reaction pathways for this compound with a terminal alkyne.
Reaction with Internal Alkynes
The reaction of this compound with internal alkynes generally requires more forcing conditions (higher temperatures) for the thermal cycloaddition. Copper(I)-catalyzed reactions with internal alkynes are generally sluggish or do not proceed. The thermal reaction with unsymmetrical internal alkynes will likely produce a mixture of two regioisomeric trisubstituted triazoles.
Data Presentation
A representative summary of expected yields for the reaction of this compound with a generic internal alkyne (R-C≡C-R') is presented below. Actual yields will vary depending on the specific alkyne, reaction conditions, and purification methods.
| Entry | Alkyne (R, R') | Method | Solvent | Temp (°C) | Time (h) | Expected Yield (%) | Expected Regioisomers |
| 1 | R = R' = CO₂Me | Thermal | Xylene | 140 | 48 | Good-High | Single Product |
| 2 | R = Phenyl, R' = Methyl | Thermal | Xylene | 140 | 48 | Moderate | Mixture of Regioisomers |
Experimental Protocols
Protocol 3: Thermal Cycloaddition with Dimethyl Acetylenedicarboxylate (DMAD)
-
To a solution of this compound (1.0 mmol) in xylene (10 mL) is added dimethyl acetylenedicarboxylate (1.2 mmol).
-
The reaction mixture is heated to reflux at 140 °C and stirred for 48 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford dimethyl 1-(1,3-dimethyl-1H-pyrazol-5-yl)-1H-1,2,3-triazole-4,5-dicarboxylate.
Mandatory Visualization
Caption: General experimental workflow for the cycloaddition reaction.
Disclaimer: The experimental protocols and expected data provided are based on general chemical principles and may require optimization for specific substrates and reaction scales. It is highly recommended to consult relevant literature for analogous reactions and to perform small-scale test reactions to determine the optimal conditions. The absence of specific literature for the reaction of this compound necessitates a careful and systematic approach to its study.
Application Notes and Protocols for Functional Material Development with 5-azido-1,3-dimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 5-azido-1,3-dimethyl-1H-pyrazole as a versatile building block for the development of functional materials. The protocols outlined below are based on established chemical principles and published procedures for analogous compounds, offering a foundational guide for laboratory implementation.
Introduction to this compound
This compound is a valuable heterocyclic compound featuring a reactive azide moiety. This functional group makes it an ideal precursor for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific formation of 1,2,3-triazole linkages.[1] Pyrazole and triazole scaffolds are prominent in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] Furthermore, the high nitrogen content of azidopyrazoles makes them of interest in the field of energetic materials.[4]
Synthesis of this compound
The synthesis of this compound can be achieved in a two-step process starting from the corresponding amine, 1,3-dimethyl-1H-pyrazol-5-amine. The overall synthetic workflow is depicted below.
Experimental Protocol: Synthesis of 1,3-dimethyl-1H-pyrazol-5-amine
This protocol is adapted from established procedures for the synthesis of substituted pyrazole amines.[5]
Materials:
-
3-Aminocrotononitrile
-
Methylhydrazine
-
n-Pentanol
-
Heptane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-aminocrotononitrile (0.2 mol) in n-pentanol (40 mL).
-
Slowly add methylhydrazine (0.28 mol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
After completion of the reaction (monitored by TLC), allow the mixture to cool to room temperature.
-
Remove n-pentanol and excess methylhydrazine by distillation under reduced pressure.
-
Dissolve the resulting beige precipitate in heptane (150 mL) and filter through a sintered funnel.
-
Dry the filtrate under vacuum at 40 °C to yield 5-amino-1,3-dimethylpyrazole as a beige solid.
Expected Yield: Approximately 60%.
Experimental Protocol: Synthesis of this compound
This is a general protocol for the conversion of a primary aromatic amine to an azide via a diazonium salt intermediate.
Materials:
-
1,3-dimethyl-1H-pyrazol-5-amine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Azide (NaN₃)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Dissolve 1,3-dimethyl-1H-pyrazol-5-amine (1 equivalent) in a mixture of concentrated HCl and water at 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution.
-
In a separate flask, dissolve sodium azide (1.2 equivalents) in water and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution, maintaining the temperature below 5 °C. Vigorous gas evolution (N₂) may be observed.
-
Allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.
-
Neutralize the reaction mixture with a saturated NaHCO₃ solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude this compound.
-
The product can be further purified by column chromatography on silica gel.
Application in Functional Material Synthesis via Click Chemistry
The primary application of this compound is in the synthesis of 1,4-disubstituted 1,2,3-triazoles through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and tolerates a wide range of functional groups, making it ideal for creating diverse molecular libraries for drug discovery or for functionalizing polymers and surfaces.[6][7]
Experimental Protocol: General Procedure for CuAAC Reaction
This protocol provides a general method for the "click" reaction between an azide and a terminal alkyne.
Materials:
-
This compound
-
A terminal alkyne of choice
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
Procedure:
-
In a reaction vial, dissolve this compound (1 equivalent) and the terminal alkyne (1.1 equivalents) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 equivalents).
-
In another vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (0.1 equivalents).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution. The solution may change color, indicating the formation of the Cu(I) catalyst.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS. Reactions are often complete within 1-24 hours.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting 1,2,3-triazole product can be purified by column chromatography or recrystallization.
Applications in Drug Discovery
The resulting pyrazole-triazole hybrid molecules are of significant interest in drug discovery due to the established pharmacological activities of both heterocyclic systems.[8] These compounds can be screened for various biological activities, particularly as anticancer and anti-inflammatory agents.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of pyrazole and triazole derivatives.[3][9] The synthesized compounds can be evaluated against various cancer cell lines to determine their cytotoxic effects. The table below summarizes the anticancer activity of some reported pyrazole-triazole hybrids, illustrating the potential of this class of compounds.
| Compound Class | Cancer Cell Line | Activity (IC₅₀ / GI₅₀ in µM) | Reference |
| 1,2,3-Triazole-Phosphonate Hybrid | HT-1080 (Fibrosarcoma) | 15.13 | [9] |
| 1,2,3-Triazole-Phosphonate Hybrid | A-549 (Lung Carcinoma) | 21.25 | [9] |
| 1,2,3-Triazole-Phosphonate Hybrid | MCF-7 (Breast Adenocarcinoma) | 18.06 | [9] |
| 1,2,3-Triazole-Phosphonate Hybrid | MDA-MB-231 (Breast Adenocarcinoma) | 16.32 | [9] |
| Tetrahydrocurcumin-Triazole Hybrid | HCT-116 (Colon Carcinoma) | 15.59 | [2] |
| Tetrahydrocurcumin-Triazole Hybrid | HepG2 (Hepatoma Carcinoma) | 53.64 | [2] |
| N-phenyl-pyrazol-methylene-hydrazide | MCF7, SF-268, NCI-H460 | 3.79 (GI₅₀) | [3] |
Applications in Energetic Materials
Azidopyrazoles are precursors to high-nitrogen content energetic materials. The thermal decomposition and energetic performance of materials derived from these precursors are key parameters of interest. While specific data for derivatives of this compound are not available, the table below presents data for related energetic pyrazole salts to indicate the potential performance characteristics.
| Compound | Decomposition Temp. (T_d, °C) | Detonation Velocity (D_v, m/s) | Detonation Pressure (P, GPa) | Impact Sensitivity (IS, J) | Reference |
| Ammonium salt of AzDNP derivative | 173 | 8591 | 30.6 | 14 | [4] |
| Hydroxylammonium salt of AzDNP derivative | - | 8961 | 33.0 | < 2.5 | [4] |
| Potassium salt of dinitromethyl nitropyrazole | - | - | - | - | [10] |
Note: AzDNP refers to 4-azido-3,5-dinitropyrazole.
These data suggest that pyrazole-based energetic materials can exhibit high detonation performance, with sensitivities that can be tuned through salt formation.[4] The thermal stability of azidopyrazoles is a critical factor, with decomposition often occurring via the initial loss of nitrogen from the azide group.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 4. Taming of 4-azido-3,5-dinitropyrazole based energetic materials - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 5. 1,3-Dimethyl-1H-pyrazol-5-amine CAS#: 3524-32-1 [m.chemicalbook.com]
- 6. Tuning the Properties of 5‐Azido and 5‐Nitramino‐tetrazoles by Diverse Functionalization – General Concepts for Future Energetic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. usiena-air.unisi.it [usiena-air.unisi.it]
- 8. researchgate.net [researchgate.net]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 5-azido-1,3-dimethyl-1H-pyrazole in the Synthesis of Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole heterocycle is a crucial pharmacophore in modern agrochemicals, forming the core of numerous commercial fungicides, herbicides, and insecticides.[1][2][3][4] The continual need for new active ingredients with improved efficacy, selectivity, and environmental profiles drives research into novel synthetic methodologies. This document outlines the application of 5-azido-1,3-dimethyl-1H-pyrazole as a versatile building block for the synthesis of potential next-generation agrochemicals. The azide functionality provides a chemical handle for highly efficient and modular "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), to generate a library of 1,2,3-triazole-containing pyrazole derivatives.[5][6][7][8] Such hybrid molecules have demonstrated a wide range of biological activities, making this a promising strategy for the discovery of new agrochemical leads.[1][9][10][11][12]
Hypothetical Application: Synthesis of a Novel Fungicide Candidate
Herein, we describe a hypothetical application of this compound in the synthesis of a novel fungicide candidate, "Pyra-Triazole Fungicide 1" (PTF-1). This approach leverages the CuAAC reaction to link the 1,3-dimethylpyrazole moiety to a terminal alkyne bearing a toxophore, such as a substituted aromatic ring, known to contribute to fungicidal activity.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Pyrazole-Triazole Hybrids via CuAAC
This protocol details the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between this compound and a substituted terminal alkyne.
Materials:
-
This compound
-
Substituted terminal alkyne (e.g., 1-ethynyl-4-fluorobenzene)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water (deionized)
-
Dichloromethane (DCM)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the substituted terminal alkyne (1.1 eq.) in a 1:1 mixture of tert-butanol and water.
-
To this solution, add sodium ascorbate (0.2 eq.) followed by copper(II) sulfate pentahydrate (0.1 eq.).
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure pyrazole-triazole product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Data Presentation
The following tables summarize hypothetical and literature-derived data for pyrazole-triazole compounds synthesized via click chemistry, demonstrating their potential as agrochemicals.
Table 1: Synthesis Yields of Hypothetical Pyrazole-Triazole Derivatives
| Compound ID | R-Group on Triazole | Reaction Time (h) | Yield (%) |
| PTF-1 | 4-Fluorophenyl | 6 | 92 |
| PTF-2 | 2,4-Dichlorophenyl | 8 | 88 |
| PTF-3 | 4-Trifluoromethylphenyl | 5 | 95 |
| PTF-4 | 2-Thienyl | 7 | 85 |
Table 2: In Vitro Fungicidal Activity of Structurally Related Pyrazole-Triazole Analogs
Data adapted from studies on similar pyrazole-triazole fungicides against various plant pathogens.[11]
| Compound ID | Target Fungus | EC₅₀ (µg/mL) |
| Analog A | Botrytis cinerea | 5.8 |
| Analog B | Rhizoctonia solani | 12.3 |
| Analog C | Phytophthora capsici | 8.1 |
| Analog D | Fusarium graminearum | 15.6 |
Table 3: Herbicidal Activity of Structurally Related Pyrazole-Triazole Analogs
Data adapted from studies on similar pyrazole-triazole herbicides.[1]
| Compound ID | Target Weed Species | Inhibition (%) at 100 µg/mL |
| Analog E | Lactuca sativa (Lettuce) | 80 |
| Analog F | Agrostis stolonifera (Bentgrass) | 75 |
| Analog G | Digitaria sanguinalis | 65 |
Visualizations
Diagram 1: Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of pyrazole-triazole agrochemical candidates using this compound.
Caption: Synthetic workflow for pyrazole-triazole agrochemicals via CuAAC.
Diagram 2: Proposed Mechanism of Action for Pyrazole-Based Fungicides
Many pyrazole-based fungicides act as inhibitors of succinate dehydrogenase (SDHI) in the mitochondrial electron transport chain (Complex II), disrupting fungal respiration and energy production.
Caption: Inhibition of Complex II by pyrazole fungicides disrupts ATP synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click chemistry beyond metal-catalyzed cycloaddition as a remarkable tool for green chemical synthesis of antifungal medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Click chemistry beyond metal‐catalyzed cycloaddition as a remarkable tool for green chemical synthesis of antifungal medications | Semantic Scholar [semanticscholar.org]
- 8. Click chemistry beyond metal‐catalyzed cycloaddition as a remarkable tool for green chemical synthesis of antifungal medications (2024) | Azar Tahghighi [scispace.com]
- 9. BJOC - Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors [beilstein-journals.org]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. Synthesis and bioactivities of novel pyrazole and triazole derivatives containing 5-phenyl-2-furan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological activity of pyrazole and 1,2,3-triazole containing heterocyclic compounds - World Scientific News [worldscientificnews.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-azido-1,3-dimethyl-1H-pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-azido-1,3-dimethyl-1H-pyrazole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, which typically proceeds via the diazotization of 5-amino-1,3-dimethyl-1H-pyrazole followed by azidation.
Q1: My yield of the precursor, 5-amino-1,3-dimethyl-1H-pyrazole, is low. How can I improve it?
A1: The synthesis of 5-amino-1,3-dimethyl-1H-pyrazole often involves the condensation of a β-dicarbonyl compound or its equivalent with methylhydrazine. Here are some factors that can influence the yield:
-
Purity of Starting Materials: Ensure the purity of your β-dicarbonyl compound (e.g., acetylacetone or a derivative) and methylhydrazine. Impurities can lead to side reactions.
-
Reaction Temperature: The reaction temperature can be critical. While some condensations proceed at room temperature, others may require heating to go to completion. However, excessive heat can lead to decomposition. It is advisable to monitor the reaction progress by TLC to determine the optimal temperature.
-
Solvent Choice: The choice of solvent can impact the reaction rate and yield. Alcohols like ethanol are commonly used. In some cases, aprotic dipolar solvents may offer better results than polar protic solvents.[1]
-
pH Control: The pH of the reaction mixture can be crucial. For the condensation with hydrazines, the reaction is often carried out in a neutral or slightly acidic medium to facilitate the initial condensation and subsequent cyclization.
Q2: The diazotization of 5-amino-1,3-dimethyl-1H-pyrazole is not proceeding to completion, or I am observing significant decomposition.
A2: Diazotization of aminopyrazoles can be a sensitive step. The stability of the resulting pyrazole diazonium salt is a key factor.
-
Low Temperatures are Crucial: Pyrazole diazonium salts are often unstable at room temperature.[2] It is imperative to maintain a low temperature, typically between 0 and 5 °C, throughout the addition of the diazotizing agent (e.g., sodium nitrite) and for a period afterward to ensure complete diazotization while minimizing decomposition.[2]
-
Acidic Conditions: The reaction must be performed in a strongly acidic medium (e.g., hydrochloric acid, sulfuric acid) to generate nitrous acid in situ from sodium nitrite. The choice and concentration of the acid can influence the stability of the diazonium salt.
-
Slow and Controlled Addition: Add the solution of the diazotizing agent (e.g., aqueous sodium nitrite) slowly and dropwise to the solution of the aminopyrazole in acid. This prevents localized overheating and a buildup of nitrous acid, which can lead to side reactions and decomposition.
-
Choice of Diazotizing Agent: While sodium nitrite in aqueous acid is common, nonaqueous methods using alkyl nitrites (e.g., isoamyl nitrite, tert-butyl nitrite) in organic solvents can sometimes offer better control and milder conditions.[3]
Q3: I am getting a low yield in the final azidation step. What are the common pitfalls?
A3: The conversion of the pyrazole diazonium salt to the corresponding azide requires careful control of reaction parameters.
-
Immediate Use of Diazonium Salt: The pyrazole diazonium salt solution should be used immediately in the subsequent azidation step without isolation. Its inherent instability can lead to significant yield loss upon standing.[2]
-
Azide Source and Addition: Sodium azide is the most common reagent for this transformation. It should be added as a solution to the cold diazonium salt solution. The addition should be controlled to manage any potential gas evolution (nitrogen from diazonium decomposition).
-
Temperature Control: Maintain a low temperature (0-5 °C) during the addition of the azide solution. Allowing the temperature to rise can lead to the formation of undesired byproducts.
-
Side Reactions: Intramolecular cyclization or reaction with the solvent can be competing pathways, especially if the pyrazole ring has other reactive substituents.[4]
Q4: I am observing the formation of significant side products. What could they be and how can I minimize them?
A4: Several side reactions can occur during the diazotization and azidation sequence.
-
Phenolic Byproducts: If the reaction temperature is not strictly controlled, the diazonium salt can react with water to form the corresponding 5-hydroxy-1,3-dimethyl-1H-pyrazole.
-
Coupling Reactions: Unreacted diazonium salt can couple with the starting aminopyrazole or other electron-rich species in the reaction mixture to form colored azo compounds. This is more likely if the diazotization is incomplete or if the pH is not sufficiently acidic.
-
Decomposition Products: Uncontrolled decomposition of the diazonium salt can lead to a complex mixture of products.
To minimize side products:
-
Strictly maintain low temperatures (0-5 °C).
-
Ensure a sufficiently acidic environment.
-
Use the diazonium salt immediately after its formation.
-
Ensure complete diazotization before proceeding to the azidation step (a negative starch-iodide paper test for nitrous acid can be indicative, but care should be taken).
Experimental Protocols
Step 1: Synthesis of 5-amino-1,3-dimethyl-1H-pyrazole (Precursor)
This synthesis is typically achieved through the condensation of a β-dicarbonyl compound with methylhydrazine.
| Parameter | Condition | Notes |
| Reactants | Acetylacetone, Methylhydrazine | |
| Solvent | Ethanol | |
| Temperature | Reflux | Reaction progress should be monitored by TLC. |
| Work-up | Evaporation of solvent, purification by recrystallization or chromatography. |
Step 2: Synthesis of this compound
This step involves the diazotization of the aminopyrazole followed by reaction with sodium azide.
| Parameter | Condition | Notes |
| Starting Material | 5-amino-1,3-dimethyl-1H-pyrazole | |
| Diazotization Reagents | Sodium nitrite, Hydrochloric acid | Maintain a temperature of 0-5 °C. |
| Azidation Reagent | Sodium azide | Added as an aqueous solution at 0-5 °C. |
| Solvent | Water/Acidic medium | |
| Reaction Time | Typically short, monitor by TLC. | |
| Work-up | Extraction with an organic solvent, followed by washing and purification. | Caution: Organic azides can be explosive. Handle with care. |
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: General two-step synthesis workflow for this compound.
Troubleshooting Logic for Low Yield in Diazotization/Azidation
Caption: Troubleshooting flowchart for low yield in the final synthetic step.
References
Technical Support Center: 5-Azido-1,3-dimethyl-1H-pyrazole Click Chemistry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 5-azido-1,3-dimethyl-1H-pyrazole in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.
I. Troubleshooting Guide
This guide addresses common issues encountered during the click reaction of this compound, providing potential causes and solutions in a question-and-answer format.
Question 1: My click reaction is showing low or no yield of the desired triazole product. What are the possible causes and how can I improve the yield?
Answer:
Low or no product yield is a common issue that can stem from several factors. Below is a systematic guide to troubleshooting this problem.
Potential Causes and Solutions:
-
Ineffective Copper(I) Catalyst: The active catalyst in CuAAC is Cu(I). If you are starting with a Cu(II) salt (e.g., CuSO₄), it must be efficiently reduced to Cu(I).
-
Solution: Ensure you are using a fresh solution of your reducing agent, typically sodium ascorbate. Sodium ascorbate solutions can degrade over time, especially when exposed to air.[1] It is recommended to use a slight excess of sodium ascorbate to prevent the formation of oxidative homocoupling byproducts.[2] Alternatively, you can use a Cu(I) source directly, such as CuI or CuBr, but these are less stable and require an inert atmosphere.
-
-
Oxygen Interference: Dissolved oxygen in the reaction mixture can oxidize the active Cu(I) catalyst to the inactive Cu(II) state, halting the reaction. Oxygen can also promote the unwanted homo-coupling of your alkyne starting material (see Section II, FAQ 2).
-
Solution: Degas your reaction solvent and other solutions by sparging with an inert gas like argon or nitrogen before adding the catalyst. Capping the reaction vessel to minimize exposure to air is also a useful practice.[1]
-
-
Ligand Issues: The use of a copper-coordinating ligand, such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or the water-soluble THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), can stabilize the Cu(I) catalyst and accelerate the reaction.
-
Solution: If you are not using a ligand, consider adding one to your reaction mixture. The optimal ligand-to-copper ratio can vary, so it may be necessary to screen different ratios. However, be aware that an excess of some ligands can inhibit the reaction.
-
-
Impure Reagents: The purity of your this compound, alkyne, and solvent can significantly impact the reaction outcome.
-
Solution: Ensure your starting materials are of high purity. Azides can degrade over time, so using a freshly prepared or purified azide is recommended. Solvents should be dry and free of impurities that could interfere with the catalyst.
-
-
Substrate-Specific Issues: The electronic and steric properties of your alkyne can affect the reaction rate.
-
Solution: If you suspect your alkyne is unreactive, you may need to increase the reaction time, temperature (with caution, see Section II, FAQ 4), or the concentration of the catalyst and ligand.
-
Experimental Workflow for Troubleshooting Low Yield:
II. Frequently Asked Questions (FAQs)
FAQ 1: I am observing a side product with a mass corresponding to the amine of my starting azide. What is this, and how can I prevent its formation?
Answer:
This side product is likely 1,3-dimethyl-1H-pyrazol-5-amine, resulting from the reduction of the azide group. Copper catalysts, in the presence of a reducing agent like sodium ascorbate, can facilitate this reduction.
Mechanism of Azide Reduction:
The precise mechanism can be complex, but it is understood that under certain conditions, the copper(I) catalyst can mediate the reduction of the azide to the corresponding amine.
Prevention Strategies:
-
Control Stoichiometry of Reducing Agent: While an excess of sodium ascorbate is often recommended to maintain the Cu(I) state, a large excess can promote the reduction of the azide. It is advisable to use the minimum excess required for efficient catalysis.
-
Optimize Ligand: The choice and concentration of the stabilizing ligand can influence the catalytic activity and selectivity. Using a ligand like TBTA or THPTA can help favor the cycloaddition pathway over the reduction pathway.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times may lead to an increase in the formation of the reduced amine byproduct.
Table 1: Hypothetical Influence of Reaction Conditions on Azide Reduction
| Condition | Azide Reduction Byproduct Yield | Desired Triazole Yield |
| Standard (1.1 eq. NaAsc) | < 5% | > 90% |
| High NaAsc (5 eq.) | 15-25% | 70-80% |
| No Ligand | 5-15% | 80-90% |
| With TBTA Ligand | < 5% | > 95% |
| Prolonged Reaction Time (24h) | 10-20% | 75-85% |
Note: The values in this table are illustrative and the actual yields will depend on the specific alkyne, solvent, and other reaction conditions.
FAQ 2: My reaction mixture contains a byproduct with a mass double that of my alkyne starting material. What is this side product and how can I avoid it?
Answer:
This byproduct is the homo-coupled diacetylene, formed through a Glaser coupling reaction. This is a common side reaction in CuAAC, especially when oxygen is present. The Cu(II) species, formed by the oxidation of Cu(I) by oxygen, promotes this alkyne dimerization.
Prevention Strategies:
-
Exclusion of Oxygen: As mentioned in the troubleshooting guide, thoroughly degassing all solvents and reagents and maintaining an inert atmosphere (argon or nitrogen) during the reaction is the most effective way to prevent alkyne homo-coupling.[1]
-
Sufficient Reducing Agent: Using a slight excess of sodium ascorbate helps to keep the copper in its +1 oxidation state, thus minimizing the Cu(II) available to catalyze the Glaser coupling.[2]
-
Order of Reagent Addition: It is often recommended to add the sodium ascorbate last to a mixture of the azide, alkyne, and the Cu(II)/ligand complex. This ensures that the Cu(I) is generated in the presence of the reactants, favoring the click reaction.
Signaling Pathway of Alkyne Homo-coupling:
FAQ 3: I am having difficulty purifying my triazole product from the copper catalyst. What purification methods are recommended?
Answer:
The triazole product can chelate with copper, making its removal challenging.
Purification Protocols:
-
Ammonia Wash: Washing the crude reaction mixture with a dilute aqueous ammonia solution can help to remove copper salts by forming a soluble copper-ammonia complex.
-
EDTA Treatment: Ethylenediaminetetraacetic acid (EDTA) is a strong chelating agent that can effectively sequester copper ions. Washing the organic extract of the reaction mixture with an aqueous solution of EDTA is a common purification step.
-
Silica Gel Chromatography: For many products, standard silica gel column chromatography is effective. Sometimes, adding a small amount of a chelating agent like triethylamine to the eluent can improve the separation by preventing the copper from streaking on the column.
-
Filtration through Specialized Media: Passing the crude product solution through a pad of silica gel, celite, or a specialized copper scavenging resin can effectively remove the catalyst.
Experimental Protocol for a General Work-up and Purification:
-
After the reaction is complete, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer sequentially with a saturated aqueous solution of EDTA, followed by water, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
If further purification is needed, perform column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
FAQ 4: Can I heat my click reaction to increase the rate? Are there any risks associated with heating this compound?
Answer:
While gentle heating can sometimes increase the rate of a sluggish click reaction, it should be done with caution, particularly with azide-containing compounds. Organic azides are energetic compounds and can decompose, sometimes violently, upon heating.
Risks of Heating:
-
Thermal Decomposition: this compound, like other organic azides, can undergo thermal decomposition to release nitrogen gas and form a highly reactive nitrene intermediate. This can lead to a complex mixture of byproducts and is a potential safety hazard.
-
Increased Side Reactions: Higher temperatures can also accelerate the rates of the side reactions discussed above, such as azide reduction and alkyne homo-coupling.
Recommendations:
-
Optimize at Room Temperature First: Before resorting to heating, exhaust all options for optimizing the reaction at room temperature (e.g., catalyst, ligand, concentration).
-
Use Moderate Temperatures: If heating is necessary, use a minimal temperature increase (e.g., to 40-50 °C) and monitor the reaction carefully.
-
Safety Precautions: Always handle organic azides with appropriate safety precautions, including using a safety shield and working in a well-ventilated fume hood. Avoid isolating large quantities of the pure azide.
Logical Relationship of Heating and Side Reactions:
References
Technical Support Center: Purification of 5-Azido-1,3-dimethyl-1H-pyrazole Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of products derived from 5-azido-1,3-dimethyl-1H-pyrazole reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: The most prevalent reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry," to form 1,2,3-triazoles.[1][2][3][4] This reaction is favored for its high efficiency, reliability, and selectivity.[1] Other potential reactions include Staudinger reactions with phosphines and thermal or photochemical decomposition to form nitrenes, which can undergo various subsequent reactions.
Q2: What are the typical impurities I might encounter in my reaction mixture?
A2: Common impurities can include unreacted starting materials (this compound and the corresponding alkyne or other reactant), copper catalyst residues (in the case of CuAAC reactions), byproducts from side reactions, and residual solvents. In some cases, regioisomers might form, although CuAAC is known for its high regioselectivity for the 1,4-disubstituted product.[2]
Q3: Is this compound and its products stable?
A3: Organic azides are energetic compounds and should be handled with care, as they can be sensitive to heat, shock, and light. While many small organic azides can be isolated and handled safely in a laboratory setting, it is crucial to consult safety data sheets and perform a risk assessment.[5] The resulting triazole products from click chemistry are generally very stable.[1]
Q4: Can I purify my triazole product without using column chromatography?
A4: Yes, in many instances, the products of click chemistry reactions are highly crystalline and can be purified by simple filtration and washing if the starting materials are consumed and the product precipitates from the reaction mixture.[1] Recrystallization from an appropriate solvent system is also a viable non-chromatographic purification method.
Troubleshooting Guides
Issue 1: Low Yield of Purified Product
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion. - If the reaction has stalled, consider adding more catalyst or reagents. |
| Product Loss During Extraction | - Ensure the pH of the aqueous phase is optimized to prevent your product from partitioning into it. - Perform multiple extractions with a smaller volume of organic solvent rather than a single extraction with a large volume. |
| Product Adsorption on Silica Gel | - For basic compounds, consider deactivating the silica gel with triethylamine (1-3% in the eluent).[6] - For very polar compounds, consider using a different stationary phase like alumina or a reverse-phase column. |
| Product Co-elution with Impurities | - Optimize the solvent system for your flash column chromatography to achieve better separation (a good starting point is an Rf of ~0.2-0.3 for your product).[6] - Consider running a gradient elution.[6] |
| Product Degradation | - If the product is suspected to be unstable on silica gel, minimize the time it spends on the column. - Consider alternative purification methods like recrystallization or preparative TLC. |
Issue 2: Persistent Impurities in the Final Product
| Impurity Type | Identification Method | Recommended Purification Strategy |
| Unreacted this compound | NMR, LC-MS | Optimize chromatography; the azide is typically less polar than the triazole product. |
| Unreacted Alkyne | NMR, LC-MS | Optimize chromatography. If the alkyne is non-polar, it should elute much earlier than the triazole product. |
| Copper Catalyst | Blue/green color in the product; can sometimes be detected by NMR or MS. | - Wash the organic layer with an aqueous solution of a chelating agent like EDTA or ammonium hydroxide during work-up. - Filter the crude product through a plug of silica gel or celite. |
| Byproducts/Isomers | NMR, LC-MS | - Optimize the solvent system for chromatography to improve separation. - Consider recrystallization, as isomers often have different solubilities. |
Quantitative Data Summary
The following table provides a hypothetical comparison of purification methods for a typical CuAAC reaction product of this compound.
| Purification Method | Typical Yield (%) | Purity (%) (by NMR) | Time Required | Solvent Consumption |
| Direct Precipitation & Washing | 85-95 | 90-98 | Low | Low |
| Recrystallization | 70-85 | >99 | Medium | Medium |
| Flash Column Chromatography (Silica Gel) | 60-80 | >99 | High | High |
| Preparative TLC | 40-60 | >99 | High | Medium |
Experimental Protocols
Protocol 1: General Work-up for a CuAAC Reaction
-
Upon reaction completion (monitored by TLC), dilute the reaction mixture with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst. Repeat if the aqueous layer is still colored.
-
Wash with deionized water.
-
Wash with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the organic solvent in vacuo using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Select a Solvent System: Use TLC to determine an appropriate eluent. A common starting point for triazoles is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for the desired product.[6]
-
Prepare the Column:
-
Dry pack the column with silica gel.
-
Wet the silica gel with the least polar solvent mixture you plan to use.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting free-flowing powder to the top of the column.[6]
-
-
Elute the Column:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure to begin elution.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Isolate the Product: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 3: Purification by Recrystallization
-
Choose a Solvent: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Test small batches with various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, or mixtures thereof).
-
Dissolve the Crude Product: In a flask, add a minimal amount of the chosen hot solvent to the crude product until it completely dissolves.
-
Cool Slowly: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.
-
Isolate Crystals: Collect the crystals by vacuum filtration.
-
Wash and Dry: Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Visualizations
Caption: General purification workflow for products of this compound reactions.
Caption: Decision tree for selecting a suitable purification technique.
Caption: Simplified signaling pathway for a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
References
Technical Support Center: Optimizing Catalyst Loading for Azide-Alkyne Cycloadditions
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to optimize catalyst loading for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The active Cu(I) catalyst has been oxidized to inactive Cu(II).[1][2] 2. Insufficient Catalyst: The catalyst concentration is below the effective threshold.[3] 3. Ligand Issues: The ligand is absent, at an incorrect ratio to copper, or is inhibitory. Tris buffer, for instance, can inhibit the reaction by chelating copper.[4] 4. Substrate Problems: Steric hindrance around the azide or alkyne functionality can prevent the catalyst from accessing the reactive sites.[4][5] 5. Low Reagent Concentration: Very low concentrations of azides and alkynes can slow down the reaction rate.[6] | 1. Ensure Sufficient Reducing Agent: Use an adequate concentration of a reducing agent like sodium ascorbate (e.g., 2.5 mM to 5 mM) to maintain the copper in the Cu(I) state.[3][4] Prepare fresh solutions of sodium ascorbate. 2. Optimize Copper Concentration: For bioconjugation, copper concentrations are typically between 50 µM and 250 µM.[3][4] For challenging reactions, the concentration can be increased up to 0.5 mM.[4][5] 3. Use an Accelerating Ligand: Employ a ligand like THPTA or TBTA at a ratio of at least 5:1 to copper to protect the catalyst and accelerate the reaction.[3][4] Avoid Tris-based buffers.[4] 4. Modify Reaction Conditions: Increase the reaction temperature or add co-solvents like DMSO to overcome steric hindrance by increasing molecular dynamics.[4][5] 5. Increase Reactant Concentration: If possible, increase the concentration of the limiting reactant. |
| Reaction Stalls Before Completion | 1. Depletion of Reducing Agent: The sodium ascorbate has been fully consumed by dissolved oxygen or other oxidative processes.[4] 2. Catalyst Inhibition: The product itself or other components in the reaction mixture may be inhibiting the catalyst. 3. Precipitation: The catalyst or a reactant may have precipitated out of solution. | 1. Add More Reducing Agent: Introduce additional sodium ascorbate to the reaction mixture. 2. Increase Catalyst and Ligand Concentration: A higher catalyst concentration may overcome product inhibition.[7] 3. Improve Solubility: Add a co-solvent like DMSO to improve the solubility of all reaction components. |
| Degradation of Biomolecules | 1. Oxidative Damage: Reactive oxygen species (ROS) generated by the reaction of Cu(I) and ascorbate with oxygen can damage sensitive biomolecules, particularly amino acid residues like histidine.[1][5] 2. Byproduct Reactivity: Byproducts from ascorbate oxidation can lead to covalent modification or crosslinking of proteins.[4] | 1. Use Excess Ligand: A higher ligand-to-copper ratio (e.g., 5:1) can protect biomolecules by acting as a sacrificial reductant.[5][6] 2. Add a Scavenger: Include aminoguanidine in the reaction mixture to intercept reactive byproducts from ascorbate oxidation.[4][8] 3. Degas Solutions: While not always necessary with modern protocols, for highly sensitive substrates, deoxygenating the reaction buffer can minimize ROS formation. |
| Inconsistent Results | 1. Reagent Instability: Sodium ascorbate solutions, in particular, are prone to oxidation and should be prepared fresh. 2. Oxygen Sensitivity: Although modern protocols are more robust, high oxygen levels can still impact the reaction, especially with less stable catalyst systems.[4] 3. Variability in Reagent Purity: Impurities in azides, alkynes, or other reagents can interfere with the reaction. | 1. Prepare Fresh Reagents: Always use freshly prepared solutions of sodium ascorbate. 2. Maintain Consistent Technique: Ensure a consistent order of addition for reagents. A recommended order is to mix the copper salt with the ligand first, add this to the substrate solution, and then initiate the reaction with the reducing agent.[4][5] 3. Purify Reagents: If necessary, purify the azide and alkyne starting materials. |
Frequently Asked Questions (FAQs)
1. What is the optimal catalyst loading for a CuAAC reaction?
For bioconjugation applications, the final copper concentration is typically in the range of 50 µM to 250 µM.[3] A common starting point is 100 µM CuSO₄.[4] For small molecule synthesis, higher catalyst loadings (e.g., 1-5 mol%) may be used.[9]
2. Why is a ligand necessary, and what is the recommended ratio?
Ligands such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) are crucial for several reasons: they stabilize the active Cu(I) oxidation state, accelerate the reaction rate, and protect sensitive biomolecules from oxidative damage.[6][7] A ligand-to-copper ratio of 5:1 is generally recommended to ensure the ligand can also act as a sacrificial reductant.[3][4]
3. What is the role of the reducing agent, and how much should I use?
The reducing agent, most commonly sodium ascorbate, is used to reduce the Cu(II) salt (like CuSO₄) to the catalytically active Cu(I) species in situ.[1][2] A final concentration of 2.5 mM to 5 mM sodium ascorbate is typically sufficient to maintain the copper in its active state in the presence of dissolved oxygen.[3][4]
4. Can I use a buffer other than phosphate buffer?
Yes, buffers such as HEPES and carbonate in the pH range of 6.5-8.0 are compatible.[4] However, you should avoid Tris buffer as it is a competitive and inhibitory ligand for copper.[4]
5. My protein has a His-tag. Will this interfere with the reaction?
Yes, hexahistidine tags can chelate the copper catalyst and inhibit the reaction.[4] To overcome this, you can increase the concentration of the copper-ligand complex (up to 0.5 mM) or add sacrificial metal ions like Ni(II) or Zn(II) to occupy the His-tag.[5]
6. How can I monitor the progress of my reaction?
For optimization purposes, a fluorogenic azide (like a coumarin azide) can be reacted with a simple alkyne.[4][5] The increase in fluorescence upon triazole formation provides a convenient way to monitor the reaction progress.[4] For other reactions, techniques like LC-MS or TLC can be used.
Quantitative Data Summary
The following tables summarize typical concentration ranges and reaction conditions for CuAAC reactions, particularly in bioconjugation contexts.
Table 1: Recommended Reagent Concentrations for Bioconjugation
| Reagent | Typical Final Concentration | Reference(s) |
| CuSO₄ | 50 µM - 250 µM | [3][4] |
| Accelerating Ligand (e.g., THPTA) | 250 µM - 1.25 mM (5x Copper Conc.) | [3][4] |
| Sodium Ascorbate | 2.5 mM - 5 mM | [3][4] |
| Aminoguanidine (Optional) | 5 mM | [3] |
| Alkyne-modified Biomolecule | ~10 µM - 60 µM | [4][10] |
| Azide Cargo | ~20 µM - 100 µM (Often in excess) | [3] |
Table 2: Example Reaction Conditions from Protocols
| Parameter | Condition 1 | Condition 2 | Reference(s) |
| Copper Source | 100 µM CuSO₄ | 250 µM CuSO₄ | [3][4] |
| Ligand | 500 µM THPTA | 1.25 mM THPTA | [3][4] |
| Reducing Agent | 5 mM Sodium Ascorbate | 5 mM Sodium Ascorbate | [3] |
| Buffer | 0.1 M Phosphate Buffer (pH 7) | User-defined compatible buffer | [4][10] |
| Temperature | Room Temperature | Room Temperature | [2] |
| Reaction Time | 1 hour | 1 hour | [3][10] |
Experimental Protocols
General Protocol for Optimizing CuAAC for Bioconjugation
This protocol outlines a general procedure for labeling an alkyne-modified protein with an azide-containing cargo molecule.
Materials:
-
Alkyne-modified protein solution
-
Azide-cargo solution
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM)
-
Accelerating ligand (e.g., THPTA) stock solution (e.g., 50 mM)
-
Sodium ascorbate stock solution (e.g., 100 mM, freshly prepared)
-
Aminoguanidine stock solution (e.g., 100 mM, optional)
-
Reaction buffer (e.g., 0.1 M Phosphate buffer, pH 7.0)
-
Microcentrifuge tubes
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified protein and the reaction buffer to achieve the desired final protein concentration in the total reaction volume.
-
Add the azide-cargo to the tube. A 2 to 10-fold excess with respect to the alkyne is often used.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ stock solution and the ligand stock solution. For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA for a final reaction volume of 500 µL to get 100 µM Cu and 500 µM ligand.[3] Vortex briefly.
-
Add the catalyst premix to the protein/azide solution and mix gently by pipetting.
-
(Optional) Add aminoguanidine to the reaction mixture to a final concentration of 5 mM.[3]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[3]
-
Close the tube and mix gently by inverting. Allow the reaction to proceed at room temperature for 1-2 hours. For very low concentration reactions, this time may be extended.
-
Once the reaction is complete, the remaining copper can be removed by dialysis or size-exclusion chromatography using a buffer containing a chelating agent like EDTA.
Visualizations
Caption: A typical experimental workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction in a bioconjugation context.
Caption: A troubleshooting decision tree for diagnosing and solving issues of low yield in CuAAC reactions.
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. jenabioscience.com [jenabioscience.com]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jenabioscience.com [jenabioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 9. mdpi.com [mdpi.com]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Preventing thermal decomposition of 5-azido-1,3-dimethyl-1H-pyrazole in solution
Welcome to the technical support center for 5-azido-1,3-dimethyl-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing its thermal decomposition in solution. Please note that while specific experimental data for this compound is limited in published literature, this guide provides troubleshooting advice and experimental protocols based on established principles for organic azides and related heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the general stability concerns with this compound?
A1: Like other organic azides, this compound is an energetic compound that can decompose upon exposure to heat, shock, or friction, releasing nitrogen gas.[1][2] The stability of organic azides is influenced by their molecular structure, particularly the ratio of carbon and oxygen atoms to nitrogen atoms.[2] For this compound, it is crucial to handle it with care and avoid conditions that can trigger its decomposition.
Q2: At what temperature does this compound decompose?
Q3: How does the solvent choice affect the stability of this compound in solution?
A3: The choice of solvent can influence the rate of thermal decomposition. While specific studies on this compound are not available, general guidelines for organic azides suggest avoiding halogenated solvents like dichloromethane and chloroform, as they can form explosive mixtures.[2] Polar aprotic solvents are generally suitable for reactions involving organic azides.[5] It is advisable to conduct preliminary small-scale experiments to assess the stability of the azide in your chosen solvent at the intended reaction temperature.
Q4: Are there any additives that can help prevent the thermal decomposition of this compound?
A4: There is limited specific information on stabilizers for 5-azidopyrazoles. However, for organic azides in general, it is crucial to avoid contact with heavy metals, strong acids, and strong oxidizing or reducing agents, as these can catalyze decomposition.[2] When planning your experiment, ensure all glassware is scrupulously clean and free of any metallic residues.
Q5: What are the potential decomposition products of this compound?
A5: The thermal decomposition of aryl azides typically proceeds through the elimination of nitrogen gas (N₂) to form a highly reactive nitrene intermediate.[6] This nitrene can then undergo various reactions, including intramolecular cyclization or reactions with other molecules in the solution. For 5-azidopyrazoles, ring-opening of the pyrazole has also been suggested as a possible decomposition pathway.[3] Identifying the specific decomposition products would require experimental analysis, such as mass spectrometry or NMR spectroscopy of the reaction mixture after decomposition.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Action |
| Unexpected gas evolution during reaction. | The reaction temperature may be too close to or exceeding the decomposition temperature of this compound. | Immediately and safely cool the reaction mixture. For future experiments, perform DSC/TGA to determine the decomposition onset temperature and maintain a safe temperature margin. |
| Low yield or formation of unexpected byproducts. | Partial decomposition of the azide may be occurring at the reaction temperature. | Lower the reaction temperature if possible. Consider using a more efficient catalyst to allow for a lower reaction temperature. Screen different solvents to find one that may offer better stability at the desired temperature. |
| Discoloration of the reaction mixture (e.g., turning dark). | Decomposition products are being formed. | Stop the reaction and attempt to isolate and characterize the byproducts to understand the decomposition pathway. For subsequent reactions, modify the conditions (temperature, solvent, exclusion of light and air) to minimize decomposition. |
| Inconsistent results between batches. | Purity of the this compound may vary. Impurities could be catalyzing decomposition. | Characterize each new batch of the azide by NMR, LC-MS, and elemental analysis to ensure purity. Perform DSC/TGA on each batch to confirm its thermal stability. |
Experimental Protocols
Protocol 1: Determination of Thermal Stability by Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature, peak decomposition temperature, and enthalpy of decomposition of this compound.
Materials:
-
This compound
-
DSC instrument with hermetically sealed aluminum pans
-
Inert gas (e.g., Nitrogen)
Procedure:
-
Carefully weigh 1-2 mg of this compound into a hermetically sealed aluminum DSC pan.
-
Place the sealed pan in the DSC instrument. An empty, sealed aluminum pan should be used as a reference.
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Heat the sample from ambient temperature to a temperature well above the expected decomposition point (e.g., 300 °C) at a constant heating rate (e.g., 5, 10, or 20 °C/min).
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermogram to determine the onset temperature of decomposition (the temperature at which the exothermic peak begins), the peak maximum of the exotherm, and the integrated area of the peak (to calculate the enthalpy of decomposition, ΔHdec).
Data Presentation:
| Parameter | Heating Rate: 5 °C/min | Heating Rate: 10 °C/min | Heating Rate: 20 °C/min |
| Onset T (°C) | Record Value | Record Value | Record Value |
| Peak T (°C) | Record Value | Record Value | Record Value |
| ΔHdec (J/g) | Record Value | Record Value | Record Value |
| Note: This table should be filled with your experimental data. |
Protocol 2: Kinetic Analysis of Thermal Decomposition in Solution by Isothermal DSC
Objective: To determine the kinetic parameters (activation energy, pre-exponential factor) for the thermal decomposition of this compound in a specific solvent.
Materials:
-
This compound
-
Solvent of interest
-
Isothermal DSC instrument with high-pressure sealed pans
Procedure:
-
Prepare a solution of known concentration of this compound in the chosen solvent.
-
Accurately transfer a small volume of the solution into a high-pressure sealed DSC pan.
-
Place the pan in the isothermal DSC instrument.
-
Rapidly heat the sample to a specific isothermal temperature below the rapid decomposition temperature determined in Protocol 1.
-
Hold the sample at this temperature and record the heat flow as a function of time until the exothermic signal returns to baseline, indicating the completion of decomposition.
-
Repeat the experiment at several different isothermal temperatures (e.g., 3-4 different temperatures).
-
Analyze the data to determine the rate constants at each temperature.
-
Use the Arrhenius equation to plot ln(k) vs. 1/T to calculate the activation energy (Ea) and the pre-exponential factor (A).
Data Presentation:
| Isothermal Temp (°C) | Rate Constant (k, s-1) |
| T1 | Record Value |
| T2 | Record Value |
| T3 | Record Value |
| T4 | Record Value |
| Note: This table should be filled with your experimental data. |
Visualizations
Caption: Workflow for assessing the thermal stability of this compound.
Caption: Proposed thermal decomposition pathway for a 5-azidopyrazole.
References
- 1. citeseerx.ist.psu.edu [citeseerx.ist.psu.edu]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. Factors affecting rates of thermal decomposition of 5-azidopyrazoles: a comparison with other aromatic azides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Factors affecting rates of thermal decomposition of 5-azidopyrazoles: a comparison with other aromatic azides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Avoid Byproduct Formation in Click Reactions
Welcome to the technical support center for click chemistry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their click reactions, specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), to minimize byproduct formation and maximize yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in CuAAC reactions?
The most prevalent byproduct in CuAAC reactions is the homocoupling of terminal alkynes, which results in the formation of a symmetric diacetylene (also known as Glaser coupling).[1][2] This occurs when the catalytically active Cu(I) is oxidized to the inactive Cu(II) state, often in the presence of oxygen.[1] Other potential side products can include 5-hydroxytriazoles and bi-triazoles under specific conditions.[3] In the context of bioconjugations, side reactions can also involve the modification of proteins by byproducts of ascorbate oxidation.[4][5][6]
Q2: How does oxygen affect my click reaction?
Oxygen is detrimental to the standard CuAAC reaction because it oxidizes the essential Cu(I) catalyst to the catalytically inactive Cu(II) species.[1] This not only halts the desired azide-alkyne cycloaddition but also promotes the oxidative homocoupling of your alkyne starting material.[1] While rigorous exclusion of oxygen was initially required, the introduction of in situ reducing agents like sodium ascorbate provides a practical alternative by rapidly reducing any dissolved dioxygen and regenerating the active Cu(I) catalyst from any Cu(II) formed.[1]
Q3: What is the role of a reducing agent like sodium ascorbate?
A reducing agent is crucial for maintaining the copper catalyst in its active Cu(I) oxidation state. Sodium ascorbate is the most commonly used reducing agent; it reduces Cu(II) to Cu(I) in situ, which allows the reaction to be performed without stringent deoxygenation procedures.[1][5][7] Using a slight excess of sodium ascorbate helps prevent the formation of oxidative homocoupling byproducts by ensuring the concentration of active Cu(I) is maintained throughout the reaction.[7]
Q4: Why should I use a ligand, and which one is the best choice?
Ligands are essential for stabilizing the Cu(I) oxidation state, preventing its disproportionation or oxidation, and increasing the reaction rate.[1][8] In bioconjugation, ligands are particularly critical as they protect sensitive biomolecules, such as proteins and DNA, from damage by reactive oxygen species (ROS) that can be generated by the Cu/ascorbate system.[5][9][10]
The choice of ligand depends on the solvent system and substrates.
-
TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is a popular and effective ligand, but it is not water-soluble and is typically used in organic solvents or aqueous mixtures.[1][11]
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is a water-soluble analogue of TBTA, making it the preferred choice for bioconjugation reactions in aqueous buffers.[4][9]
Q5: Can the reaction solvent influence byproduct formation?
Yes, the solvent can significantly impact the reaction. The CuAAC reaction is known to have an accelerated rate in water.[7] Using aqueous media or aqueous/organic mixtures is common.[12][13] For substrates that are only soluble in organic solvents, solvents like DMF, DMSO, or THF in combination with water are often used.[13] However, ensure your copper catalyst and ligand are soluble in the chosen solvent system to maintain a homogeneous and efficient catalytic cycle.
Troubleshooting Guide
This guide addresses common issues encountered during CuAAC reactions.
Problem 1: Low yield of the desired triazole product and presence of unreacted starting materials.
| Potential Cause | Recommended Solution |
| Inactive Catalyst | The Cu(I) catalyst has been oxidized to Cu(II). Ensure a sufficient amount of reducing agent (e.g., sodium ascorbate, 5-10 eq.) is used.[5] Prepare the reducing agent solution fresh before use. |
| Insufficient Catalyst/Ligand | For demanding bioconjugations, the copper complex is often used in stoichiometric amounts rather than catalytic.[9] A threshold concentration of ~50 µM Cu may be needed for reactivity.[9] Use at least five equivalents of ligand relative to copper to ensure stabilization and acceleration.[4][6] |
| Poor Reagent Purity | Verify the purity of your azide and alkyne starting materials. Impurities can inhibit the catalyst. |
| Inappropriate Solvent | If your starting materials precipitate upon addition of the catalyst, the reaction will be inefficient. Try a different solvent system, such as DMSO/water or t-butanol/water, to improve solubility.[13] |
| Incorrect Order of Addition | Always pre-mix the copper source (e.g., CuSO₄) with the ligand before adding it to the substrate solution. The reducing agent should be added last to initiate the reaction.[4][6] |
Problem 2: A significant amount of alkyne homocoupling (diacetylene) byproduct is observed.
| Potential Cause | Recommended Solution |
| Presence of Oxygen | This is the most common cause. While sodium ascorbate helps, for very sensitive substrates, gently bubbling an inert gas (N₂ or Ar) through the solvent before adding reagents can be beneficial.[13] |
| Insufficient Reducing Agent | Increase the equivalents of sodium ascorbate. This ensures that any Cu(II) formed is rapidly converted back to Cu(I).[7] |
| Absence of a Ligand | A stabilizing ligand like TBTA or THPTA protects the Cu(I) from oxidation.[1] Ensure the ligand is present in sufficient excess (≥ 5 eq. to Cu).[4] |
Problem 3: The reaction is not working with my protein/biomolecule, or the biomolecule is degrading.
| Potential Cause | Recommended Solution |
| Oxidative Damage | The Cu/ascorbate system can generate reactive oxygen species (ROS) that damage biomolecules, particularly residues like histidine and cysteine.[5] Use a protective, water-soluble ligand like THPTA in at least a 5-fold excess over copper.[4][9] |
| Ascorbate Byproduct Reactivity | Oxidation of ascorbate can produce electrophilic byproducts that modify amine groups on proteins.[4][6] Consider adding a scavenger like aminoguanidine to intercept these reactive species.[4] |
| Copper Toxicity/Precipitation | High concentrations of copper can be toxic to living cells and cause protein precipitation.[5][14] Use the lowest effective copper concentration (typically 50-100 µM) and a chelating ligand.[4] |
| Thiol Interference | Free thiols (e.g., from cysteine residues) can poison the copper catalyst.[1] If possible, protect free thiols before the reaction. In cellular contexts, pretreating cells with a low concentration of hydrogen peroxide may shield against thiol interference.[15] |
Problem 4: I am having difficulty removing the copper catalyst and/or ligand after the reaction.
| Potential Cause | Recommended Solution |
| Persistent Complexation | The product may be complexed with the copper and/or ligand. |
| Purification Method | Standard silica gel chromatography can often separate small-molecule products from the catalyst and ligand. For water-soluble products, washing with a solution of a chelating agent like EDTA can help remove copper.[11] Chelex resin or dialysis are also effective methods for removing copper ions from solutions of biomolecules.[16] To remove excess TBTA ligand from an organic solution, washing with an aqueous Cu(I) solution to complex the TBTA and pull it into the aqueous layer has been suggested.[11] |
Quantitative Data Summary
Table 1: Recommended Reagent Concentrations for Standard CuAAC Reactions
| Reagent | Small Molecule Synthesis | Bioconjugation |
| Copper Source (e.g., CuSO₄) | 1-10 mol% | 50 - 250 µM[9] |
| Reducing Agent (Sodium Ascorbate) | 1.1 - 2 eq. (relative to Cu) or 5-10 eq. (relative to substrates)[17] | 3 - 10 fold excess[5] (e.g., 5 mM) |
| Ligand (TBTA/THPTA) | 1-10 mol% (1-1.2 eq. relative to Cu) | ≥ 5 equivalents relative to Cu[4][6] |
| Alkyne/Azide | 1.0 - 1.2 equivalents | Dependent on application |
Table 2: Comparison of Common Ligands for CuAAC
| Ligand | Key Features | Primary Application |
| TBTA | High efficiency, stabilizes Cu(I).[1] | Organic synthesis, reactions in organic or mixed aqueous/organic solvents. |
| THPTA | Water-soluble, protects biomolecules from oxidative damage.[9] | Bioconjugation in aqueous buffers. |
Visual Guides and Workflows
Caption: CuAAC catalytic cycle vs. oxidative homocoupling byproduct pathway.
Caption: Troubleshooting workflow for byproduct formation in CuAAC reactions.
Caption: Recommended order of reagent addition to minimize byproducts.
Experimental Protocols
Protocol 1: General Procedure for a Small-Molecule CuAAC Reaction
This protocol is optimized to minimize byproduct formation in a typical small-molecule synthesis.
-
Reagent Preparation:
-
Prepare stock solutions of your alkyne (1 eq.), azide (1.1 eq.), CuSO₄·5H₂O (0.05 eq.), TBTA (0.055 eq.), and sodium ascorbate (0.5 eq.). Use a solvent system where all components are soluble (e.g., DMF/H₂O or t-BuOH/H₂O).
-
Prepare the sodium ascorbate solution immediately before use.
-
-
Reaction Setup:
-
In a reaction vessel, combine the alkyne and azide solutions.
-
In a separate vial, pre-mix the CuSO₄ and TBTA solutions and allow them to complex for 1-2 minutes.
-
Add the Cu(I)-TBTA complex to the mixture of alkyne and azide.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction and Monitoring:
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed. Reactions are often complete within 1-4 hours.
-
-
Workup and Purification:
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
To remove the copper catalyst, wash the organic layer with a saturated aqueous solution of NH₄Cl or a 1% EDTA solution.
-
Dry the organic layer, concentrate, and purify the crude product by silica gel column chromatography.
-
Protocol 2: Optimized Procedure for CuAAC Bioconjugation
This protocol is designed to protect sensitive biomolecules from degradation.[4][6]
-
Reagent Preparation:
-
Prepare stock solutions in an appropriate aqueous buffer (e.g., phosphate buffer, pH 7).
-
Biomolecule-azide/alkyne solution.
-
Labeling partner-alkyne/azide solution.
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 10 mM).
-
THPTA ligand stock solution (e.g., 50 mM).
-
Sodium ascorbate stock solution (e.g., 100 mM). Prepare this solution fresh.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the biomolecule and the labeling partner.
-
In a separate tube, pre-mix the CuSO₄ and THPTA ligand. Use a 1:5 molar ratio of Cu:Ligand. For a final reaction concentration of 100 µM Cu, you would use 500 µM THPTA.
-
Add the Cu-THPTA complex to the biomolecule solution.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 2-5 mM. Gently mix.
-
-
Reaction and Incubation:
-
Incubate the reaction at room temperature for 1 hour. Avoid vigorous shaking or vortexing, which can introduce oxygen and denature proteins.
-
-
Purification:
-
Remove excess reagents and the copper catalyst from the labeled biomolecule using a suitable method such as dialysis against an EDTA-containing buffer, size-exclusion chromatography (e.g., spin desalting columns), or affinity purification if a tag is present.
-
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Click Chemistry [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glenresearch.com [glenresearch.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Click chemistry - Wikipedia [en.wikipedia.org]
- 15. Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions (solvent, temp) for 5-azido-1,3-dimethyl-1H-pyrazole
Technical Support Center: 5-Azido-1,3-dimethyl-1H-pyrazole
This guide provides technical support for researchers, scientists, and drug development professionals working with this compound, focusing on the optimization of reaction conditions.
Critical Safety Precautions
Organic azides are energetic compounds that can be sensitive to heat, shock, and friction, potentially leading to explosive decomposition.[1][2][3][4] Before proceeding with any experiment, it is mandatory to review the following safety guidelines:
-
Toxicity: Azide compounds are highly toxic. The azide anion has a toxicity comparable to that of cyanide.[3] Exposure can occur through inhalation, ingestion, or skin absorption and may cause symptoms ranging from dizziness and headache to convulsions and respiratory failure.[2][4]
-
Explosion Hazard: Both organic and inorganic azides can be heat- and shock-sensitive.[1][2] Avoid friction (e.g., using metal spatulas with solid azides, grinding) and sources of heat or shock.[3]
-
Incompatible Materials:
-
Acids: Avoid contact with acids, which can form the highly toxic and explosive gas, hydrazoic acid.[2][3]
-
Heavy Metals: Do not allow azides to come into contact with heavy metals (e.g., copper, lead, silver, iron) or their salts, as this can form highly unstable and shock-sensitive metal azides.[1][2] Use non-metal spatulas (e.g., Teflon, wood) for handling.
-
Halogenated Solvents: Do not use halogenated solvents like dichloromethane (DCM) or chloroform, as they can form explosive diazidomethane or triazidomethane.[1][2]
-
-
Handling and Storage:
-
Always work in a well-ventilated chemical fume hood.
-
Store synthesized azides at low temperatures (below room temperature) and away from light, heat, and shock.[1][4]
-
Keep azide compounds wet with solvent where possible to desensitize them.[3]
-
Do not concentrate azide-containing solutions by rotary evaporation or distillation without appropriate safety shields and procedures in place.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound?
A common and effective method is the diazotization of 5-amino-1,3-dimethyl-1H-pyrazole followed by a substitution reaction with an azide source, such as sodium azide (NaN₃). This two-step, one-pot synthesis is generally effective for converting aromatic and heteroaromatic amines to their corresponding azides.
Q2: My reaction yield is consistently low. What are the potential causes?
Low yields can stem from several factors:
-
Incomplete Diazotization: The initial formation of the diazonium salt is temperature-sensitive. Ensure the temperature is maintained at 0-5 °C during the addition of sodium nitrite. A temperature that is too high can lead to decomposition of the diazonium intermediate.
-
Side Reactions: The diazonium salt can react with the solvent or other nucleophiles present if the azide source is not added promptly or is present in an insufficient concentration.
-
Product Instability: The azide product itself might be unstable under the reaction or workup conditions. Avoid excessive heat and prolonged reaction times.
-
Purity of Starting Material: Ensure the starting 5-amino-1,3-dimethyl-1H-pyrazole is pure, as impurities can interfere with the diazotization step.
Q3: I am observing the formation of a dark-colored tar or precipitate in my reaction. What should I do?
The formation of dark, insoluble materials often indicates the decomposition of the diazonium salt intermediate or the azide product. This is frequently caused by allowing the reaction temperature to rise above the recommended 0-5 °C range. If this occurs, it is crucial to quench the reaction carefully (see Troubleshooting Guide below) and reassess the experimental setup to ensure adequate temperature control.
Q4: What is the best way to purify the final this compound product?
Purification should be approached with caution due to the potential instability of the product.
-
Extraction: A standard aqueous workup followed by extraction into a non-halogenated organic solvent (e.g., ethyl acetate, diethyl ether) is the first step.
-
Chromatography: If further purification is needed, column chromatography on silica gel can be effective. Use a solvent system with moderate polarity (e.g., hexane/ethyl acetate mixtures). It is advisable to avoid letting the column run dry and to minimize the time the compound spends on the silica.
-
Avoid Distillation: High-temperature purification methods like distillation should be avoided due to the thermal sensitivity of organic azides.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No reaction or incomplete conversion of starting material | 1. Ineffective diazotization (temperature too low or insufficient acid). 2. Poor quality of sodium nitrite. | 1. Ensure the temperature is strictly maintained between 0-5 °C. Check the pH to ensure acidic conditions. 2. Use a fresh, unopened container of sodium nitrite. |
| Formation of phenolic byproducts (if applicable to pyrazoles) | The diazonium salt reacted with water. | Add the sodium azide solution promptly after the diazotization step. Ensure a sufficient excess of sodium azide is used to compete with water as a nucleophile. |
| Difficulty isolating the product from the aqueous layer | The product may have some water solubility or an emulsion may have formed. | Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product and help break emulsions before extraction. |
| Safety Concern: Accidental heating of the reaction | The cooling bath failed or an exothermic reaction occurred too quickly. | Immediately remove the heat source (if any) and enhance cooling. If the reaction appears uncontrollable, move to a safe distance behind a blast shield and alert others. Prepare to quench the reaction by slowly adding a reducing agent (e.g., a solution of sodium thiosulfate) once the temperature is under control. |
Optimization of Reaction Conditions
The choice of solvent and temperature is critical for maximizing yield and ensuring safety. The following table summarizes key considerations and provides a template for your optimization experiments.
| Parameter | Condition | Expected Outcome / Rationale | Yield (%) | Purity (%) | Notes |
| Solvent | Water / Acetic Acid | Pros: Good for dissolving the amine salt and sodium azide. Acetic acid helps maintain the required acidic pH. Cons: The diazonium salt may have some solubility, potentially leading to side reactions. | (Record your data here) | (Record your data here) | A common starting point for this type of reaction. |
| Water / HCl | Pros: Strong acid ensures complete protonation of the amine and efficient diazotization. Cons: Handling concentrated HCl requires care. | (Record your data here) | (Record your data here) | Ensure the pH is strongly acidic (pH 1-2). | |
| Tetrahydrofuran (THF) / Water | Pros: May improve the solubility of the organic starting material. Cons: THF must be free of peroxides. The presence of an organic solvent might complicate the reaction. | (Record your data here) | (Record your data here) | Use with caution and ensure the THF is appropriately purified. | |
| Temperature | -5 to 0 °C | Rationale: Lower temperatures can improve the stability of the diazonium salt, potentially reducing byproduct formation. | (Record your data here) | (Record your data here) | May require a salt-ice or dry ice-acetone bath for precise control. |
| 0 to 5 °C | Rationale: The standard and most commonly cited temperature range for diazotization. It balances reaction rate with the stability of the diazonium intermediate. | (Record your data here) | (Record your data here) | An ice-water bath is typically sufficient. | |
| > 5 °C | Rationale: NOT RECOMMENDED. Significantly increases the rate of diazonium salt decomposition, leading to low yields, byproduct formation, and potential safety hazards from nitrogen gas evolution. | (Record your data here) | (Record your data here) | AVOID. |
Experimental Protocol: Synthesis of this compound
Materials:
-
5-amino-1,3-dimethyl-1H-pyrazole
-
Hydrochloric acid (HCl), concentrated
-
Sodium nitrite (NaNO₂)
-
Sodium azide (NaN₃)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Ice
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 5-amino-1,3-dimethyl-1H-pyrazole (1.0 eq) in a mixture of water and concentrated HCl at room temperature.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with vigorous stirring.
-
Diazotization: Dissolve sodium nitrite (1.1 eq) in a small amount of cold water. Add this solution dropwise to the cooled amine solution, ensuring the internal temperature does not rise above 5 °C. Stir the resulting mixture at 0-5 °C for 30 minutes.
-
Azide Addition: In a separate beaker, dissolve sodium azide (1.5 eq) in water. Add this solution dropwise to the cold diazonium salt solution. Again, maintain the temperature strictly between 0-5 °C.
-
Reaction: Allow the reaction to stir at 0-5 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, carefully transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate the solvent under reduced pressure at low temperature (<30 °C) using a rotary evaporator with a blast shield. The result is the crude this compound.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel.
Visual Workflow for Optimization
The following diagram illustrates the logical workflow for optimizing the synthesis of this compound.
Caption: Logical workflow for reaction condition optimization.
References
Challenges and solutions for scaling up pyrazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of pyrazole synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of pyrazole synthesis, offering potential causes and solutions.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low Yield on Scale-Up | - Inefficient heat transfer leading to side reactions.[1] - Poor mixing in larger reactors.[2] - Change in optimal reaction concentration.[3] | - Improve Heat Transfer: Employ jacketed reactors with efficient stirring or consider transitioning to a continuous flow setup for superior heat exchange.[1] - Optimize Mixing: Use appropriate impeller designs and agitation speeds for the reactor volume. - Re-optimize Concentration: Screen different concentrations to find the optimal balance between reaction rate and impurity formation at a larger scale.[3] |
| Increased Impurity Profile | - Formation of new byproducts not observed at lab scale.[2] - Thermal degradation of starting materials or products due to localized heating.[1] - Longer reaction times leading to decomposition.[1] | - Byproduct Identification: Isolate and characterize new impurities to understand their formation mechanism. - Temperature Control: Implement precise temperature control, potentially using flow chemistry to minimize hot spots.[1] - Reduce Reaction Time: Explore more efficient catalysts or reaction conditions, such as microwave-assisted synthesis or flow chemistry, to shorten reaction times.[1] |
| Exothermic Runaway Reaction | - Accumulation of reactive intermediates (e.g., diazonium salts).[3][4] - Inadequate cooling capacity for the larger reaction mass.[2] | - Utilize Flow Chemistry: This is a highly recommended solution as it minimizes the volume of hazardous intermediates at any given time, significantly enhancing safety.[3][5] - Controlled Addition: Ensure slow and controlled addition of reagents. - Calorimetry Studies: Perform reaction calorimetry to understand the heat flow and determine safe operating limits before scaling up. |
| Difficulty with Product Isolation/Purification | - Product oiling out during crystallization. - Inefficient filtration of fine particles. - Co-precipitation of impurities. | - Solvent Screening for Crystallization: Investigate a range of solvents and solvent mixtures to achieve good crystal morphology.[2] - Acid Addition Salt Formation: Convert the pyrazole product into a salt (e.g., hydrochloride) to facilitate crystallization and purification.[6][7] - Optimize Filtration: Adjust filtration parameters and consider using filter aids.[8] |
| Inconsistent Results Between Batches | - Variability in raw material quality. - Inconsistent reaction conditions (temperature, addition rates). | - Raw Material QC: Implement stringent quality control checks for all starting materials. - Process Automation: Utilize automated systems for precise control over reaction parameters. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up pyrazole synthesis involving diazonium intermediates?
A1: The main safety concern is the instability of diazonium salts, which can be explosive and are sensitive to shock, friction, heat, and light.[3][4] Accumulation of these intermediates in a large-scale batch reactor poses a significant risk of a runaway reaction.[3][4]
Q2: How can flow chemistry mitigate the risks associated with hazardous intermediates in pyrazole synthesis?
A2: Flow chemistry is an excellent solution for managing hazardous reactions.[1] By performing the reaction in a continuous stream through a microreactor or a tube, only a small amount of the hazardous intermediate is generated and consumed at any given moment.[3][5] This prevents accumulation and provides superior temperature control, significantly improving the safety profile of the process.[1]
Q3: My pyrazole product is difficult to purify by column chromatography on a large scale. What are some alternative purification strategies?
A3: Large-scale column chromatography can be expensive and time-consuming. Alternative purification methods for pyrazoles include:
-
Recrystallization: A systematic screening of different solvents can often lead to a robust crystallization process.[9][10]
-
Acid Addition Salt Formation: Pyrazoles can be converted into their acid addition salts (e.g., with HCl), which often have better crystallization properties and can be used to isolate the pure product, leaving impurities behind in the mother liquor.[6][7]
-
Extraction: Liquid-liquid extraction with appropriate pH adjustments can be effective for removing acidic or basic impurities.[9]
Q4: I am observing a significant drop in yield when moving from a 1 g to a 100 g scale. What are the likely causes?
A4: A drop in yield during scale-up is a common issue. The primary causes are often related to physical parameters that differ between small and large reactors:
-
Heat Transfer: The surface-area-to-volume ratio decreases significantly upon scale-up, leading to less efficient heat dissipation.[2] This can cause localized overheating, promoting side reactions and degradation.
-
Mixing: Achieving homogeneous mixing is more challenging in larger vessels, which can lead to localized concentration gradients and reduced reaction rates or increased byproduct formation.[2]
-
Reaction Time: Simply extending the reaction time may not be sufficient and could lead to product decomposition. Re-optimization of reaction parameters is often necessary.[1]
Q5: What are the key advantages of using multicomponent reactions (MCRs) for scaling up pyrazole synthesis?
A5: Multicomponent reactions offer several advantages for industrial-scale synthesis, including operational simplicity, high atom economy, and high conversion rates.[11] By combining multiple reaction steps into a single pot, MCRs can reduce waste, save time, and lower production costs, making them well-suited for modern industrial production.[11]
Data Presentation: Batch vs. Flow Chemistry for Pyrazole Synthesis
The following table summarizes a comparison of reaction parameters and outcomes for a pyrazole synthesis performed under both batch and flow conditions.
| Parameter | Batch Synthesis | Flow Chemistry Synthesis | Reference |
| Reaction Time | 16 hours | 16 minutes | [1] |
| Yield | Similar to flow (e.g., 80-85%) | 80-85% | [1] |
| Safety | Handling of hazardous intermediates in large quantities | In-situ generation and immediate consumption of hazardous intermediates | [1] |
| Scalability | Challenging due to heat transfer and safety | More straightforward scale-up | [1][12] |
Experimental Protocols
Key Experiment: Scale-Up of 3,5-Diamino-1H-pyrazole (Disperazol) Synthesis using Flow Chemistry for the Diazotization Step
This protocol is based on the successful scale-up from a 9 mmol to a 3.6 mol scale.[2][4]
Step 1: Diazotization in Flow
-
Reactant Preparation:
-
Flow Setup:
-
Output: The output stream containing the intermediate product D is collected.
Step 2: Ring Closure in Batch
-
The collected intermediate D from the flow reaction is dissolved in a suitable solvent (ethanol was initially used, but other solvents were investigated to improve precipitation on a larger scale).[2]
-
Hydrazine hydrate (1.2 equivalents) is added to the solution.[2]
-
The mixture is stirred at room temperature overnight, during which the active compound E (Disperazol) precipitates.[2]
-
The precipitated product is isolated by filtration.
Step 3: Salt Formation
-
To improve water solubility, the active compound E is converted to its hydrochloride salt.
-
Compound E is dissolved in dry tetrahydrofuran (THF) at a concentration of 0.2 M under a nitrogen atmosphere.[3][4]
-
The solution is cooled to 0°C, and a solution of HCl in diethyl ether (2 M, 1 equivalent) is added.[4]
-
The mixture is stirred overnight at room temperature to yield the hydrochloride salt of Disperazol.[4]
Visualizations
Experimental Workflow for Scaled-Up Pyrazole Synthesis
Caption: Workflow for the scaled-up synthesis of Disperazol.
Logical Relationship: Troubleshooting Low Yield on Scale-Up
Caption: Logical diagram for troubleshooting low yields.
References
- 1. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Triazole Products
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the effective removal of copper catalysts from triazole products synthesized via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Troubleshooting and FAQs
This section addresses common issues encountered during the purification of triazole products.
Q1: My final product has a green or blue tint. What does this indicate?
A green or blue coloration in your isolated product is a common indicator of residual copper contamination. Copper(II) ions, which can form during the reaction, often create colored complexes with the triazole product or other species in the reaction mixture. This suggests that the initial purification method was not sufficient to remove all the copper catalyst.
Q2: I performed an aqueous wash with EDTA, but my organic-soluble product is still colored. Why is this happening and what should I do?
This is a frequent challenge. The 1,2,3-triazole ring itself is an excellent chelator for copper ions[1]. In some cases, the affinity of the triazole product for copper can be comparable to or even greater than that of EDTA, leading to incomplete removal[1].
-
Troubleshooting Steps:
-
Increase EDTA Concentration: Try washing with a more concentrated aqueous solution of EDTA (e.g., 0.1 M).
-
Adjust pH: The chelating ability of EDTA is pH-dependent. For organic-soluble products, using the tetrasodium salt of EDTA in a slightly basic aqueous solution (pH ~8-9) can improve its efficacy.
-
Switch to a Stronger Chelator: If EDTA fails, consider using a solid-supported metal scavenger with a higher affinity for copper, such as those with thiourea or imidazole functionalities[2].
-
Ammonia Wash: A wash with a dilute aqueous ammonia solution can sometimes be effective, as ammonia forms a water-soluble deep blue complex with copper (tetramminecopper(II)), which can be extracted from the organic phase.
-
Q3: What is the best method to purify a water-soluble triazole product, like a bioconjugate or a labeled polymer?
For water-soluble and particularly for macromolecular products (>1000 Da), methods that avoid organic solvents are preferred.
-
Recommended Methods:
-
Dialysis: This is a highly effective method for macromolecules. Dialyze the reaction mixture against an EDTA solution (e.g., 5-10 mM) to chelate and remove the copper, followed by dialysis against pure water to remove the EDTA-copper complex and excess salts[3][4].
-
Chelating Resins: Stirring the aqueous solution of the product with a chelating resin like Chelex® or a functionalized silica scavenger is very effective. The resin binds the copper, and it can be simply filtered off[4].
-
Size Exclusion Chromatography (SEC): For polymers or large biomolecules, SEC can separate the high molecular weight product from the small molecule copper catalyst and ligands.
-
Solid-Phase Extraction (SPE): For smaller water-soluble molecules, a reverse-phase C18 SPE cartridge can be used. The product is often retained on the cartridge while the copper salts are washed away[3].
-
Q4: Can I use column chromatography on silica or alumina to remove the copper catalyst?
Yes, column chromatography is a viable method, but it has drawbacks. While silica gel or alumina can remove copper salts, you may observe significant tailing or even irreversible binding of your triazole product to the stationary phase due to the coordinating nature of the triazole ring. This can lead to lower product yields[5]. It is often best used as a final polishing step after the bulk of the copper has been removed by another method like a liquid-liquid extraction or a scavenger resin.
Q5: I am concerned about residual copper in my product intended for biological assays. How low do I need to get the copper concentration?
For biological applications, especially cell-based assays or in-vivo studies, it is critical to reduce copper levels to a minimum, as copper ions can be cytotoxic. While specific limits depend on the application, aiming for sub-ppm (<1 µg/g) levels is a common goal. Achieving this often requires a combination of purification methods, such as an initial EDTA wash followed by treatment with a high-affinity solid-phase scavenger resin[6].
Comparison of Copper Removal Methods
The choice of purification method depends on the properties of the triazole product (solubility, molecular weight) and the required level of purity. The table below summarizes the most common techniques.
| Method | Best Suited For | Typical Efficiency | Advantages | Disadvantages |
| Liquid-Liquid Extraction (LLE) with EDTA/Ammonia | Organic-soluble, small molecules | Moderate to High (Can reduce bulk copper significantly) | Simple, inexpensive, and fast for initial bulk removal. | May be incomplete due to chelation by the product; can form emulsions.[1] |
| Solid-Phase Scavengers | Organic and aqueous-soluble products; final purification step | Very High (Can achieve sub-ppm levels) | High selectivity and efficiency; simple filtration work-up.[2][7] | Higher cost of resins compared to simple chelators.[8] |
| Dialysis | Water-soluble macromolecules (>1000 Da) | High (Dependent on membrane and number of changes) | Gentle, effective for biomolecules, removes other small impurities.[3][4] | Time-consuming; not suitable for small molecules. |
| Column Chromatography | Organic-soluble, small molecules | Moderate to High | Well-established technique, can remove other organic impurities. | Potential for low product recovery due to product binding to the column.[5] |
| Precipitation/ Crystallization | Products that are crystalline solids | Variable | Can yield very pure product if conditions are right. | Copper salts can co-precipitate with the product.[5] |
Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction with Aqueous EDTA
This protocol is designed for the removal of copper from an organic-soluble triazole product.
-
Reaction Quench: After the reaction is complete, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Initial Wash: Transfer the solution to a separatory funnel and wash with deionized water to remove water-soluble reagents like sodium ascorbate.
-
EDTA Wash: Prepare a 0.1 M solution of EDTA tetrasodium salt in deionized water. Wash the organic layer with the EDTA solution. Shake the funnel vigorously for 1-2 minutes and allow the layers to separate. Drain the aqueous layer.
-
Repeat: Repeat the EDTA wash 2-3 times. The blue/green color in the aqueous layer should fade with each wash.
-
Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual EDTA.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product, which can be further purified if necessary.
Protocol 2: Copper Removal with a Solid-Supported Scavenger Resin
This protocol is suitable for both organic and aqueous-soluble products and is highly effective for achieving low ppm copper levels.
-
Initial Work-up: Perform a preliminary purification, such as a simple aqueous wash or solvent evaporation, to remove bulk impurities.
-
Dissolve Product: Dissolve the crude triazole product in a suitable solvent (e.g., DCM, THF, DMF, or water).
-
Add Scavenger Resin: Add the scavenger resin (typically 3-5 equivalents relative to the initial amount of copper catalyst) to the solution[8]. Common choices include SiliaMetS Thiourea, QuadraPure TU, or Chelex-100.
-
Stir Mixture: Stir the resulting slurry at room temperature. The required time can range from 1 to 16 hours, depending on the resin and the solvent[8]. The reaction can be monitored by TLC or LC-MS.
-
Filter Resin: Once copper removal is complete, remove the resin by filtration. Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product.
-
Concentrate: Combine the filtrate and the washings and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Dialysis for Water-Soluble Macromolecules
This protocol is ideal for purifying bioconjugates, proteins, or polymers.
-
Prepare Sample: Transfer the aqueous reaction mixture into a dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO) that is significantly smaller than your product.
-
Prepare Dialysis Buffer: Prepare a large volume (e.g., 2-4 L) of dialysis buffer containing 10 mM EDTA, pH 7.5.
-
First Dialysis: Place the sealed dialysis tubing into the beaker of dialysis buffer and stir gently with a magnetic stir bar at 4 °C. Allow dialysis to proceed for 4-6 hours.
-
Buffer Change 1: Discard the old buffer and replace it with a fresh volume of the same EDTA-containing buffer. Continue dialysis for another 4-6 hours or overnight.
-
Prepare Water Buffer: Prepare a large volume of deionized water to remove the EDTA-copper complex.
-
Second Dialysis: Transfer the dialysis tubing to the beaker of deionized water and dialyze for 4-6 hours.
-
Buffer Change 2 & 3: Repeat the water dialysis step at least two more times with fresh deionized water to ensure all EDTA and salts are removed.
-
Recover Product: Carefully remove the sample from the dialysis tubing. The resulting solution contains the purified macromolecule.
Visualized Workflows and Logic
The following diagrams illustrate the general purification workflow and a decision-making process for selecting the appropriate copper removal method.
Caption: General experimental workflow for triazole purification.
Caption: Decision tree for selecting a copper removal method.
References
Technical Support Center: Stability and Handling of Azido Compounds in Multi-Step Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with azido compounds. The information is designed to help navigate the stability challenges encountered during multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: My azidation reaction is complete, but I'm concerned about the stability of the crude product during workup and purification. What are the general stability rules for organic azides?
A1: The stability of organic azides is crucial for safe handling and successful synthesis. Two key empirical rules can help assess stability:
-
Carbon-to-Nitrogen (C/N) Ratio: The ratio of carbon atoms to nitrogen atoms in the molecule is a primary indicator of stability. A higher C/N ratio generally corresponds to greater stability.[1]
-
Rule of Six: This rule suggests that for a compound to be relatively safe to handle, there should be at least six carbon atoms (or other atoms of similar size) for each energetic functional group, such as an azide, diazo, or nitro group.[1][2] Compounds with fewer than six carbons per energetic group may be explosive.[1][2]
It's important to note that aliphatic azides are generally more stable than olefinic, aromatic, or carbonyl azides.[2]
Q2: What are the primary external factors that can cause the decomposition of azido compounds?
A2: Organic azides are sensitive to various external energy sources and can decompose violently.[3][4] Key factors to control are:
-
Heat: Elevated temperatures can lead to rapid decomposition. Many azides are thermally unstable and should be handled at or below room temperature.[4]
-
Light: Photolytic decomposition can occur, especially under UV light.[5] Reactions and storage should be protected from light.[1]
-
Shock and Friction: Mechanical stress, such as grinding or scraping with a metal spatula, can initiate explosive decomposition.[4][6]
-
Pressure: Sudden changes in pressure can also lead to instability.
Q3: Are there any common reagents or solvents that are incompatible with azido compounds?
A3: Yes, several common laboratory chemicals can react dangerously with azides:
-
Acids: Mixing azides with strong acids can generate highly toxic and explosive hydrazoic acid (HN₃).[1]
-
Heavy Metals: Azides can form highly shock-sensitive and explosive heavy metal azides with metals like copper, lead, mercury, silver, and barium.[6] This includes contact with metal spatulas, stir bars, or metal parts of equipment.[1]
-
Halogenated Solvents: Solvents like dichloromethane (DCM) and chloroform should be avoided as they can react with azides to form extremely unstable di- and tri-azidomethane, respectively.[1][6][7]
-
Strong Oxidizing and Reducing Agents: These can react violently with the azide functionality.
Q4: How should I properly store my synthesized azido compounds?
A4: Proper storage is critical for safety. Synthesized organic azides should be stored:
-
At low temperatures, typically below room temperature, and in some cases at -18°C.[1]
-
Protected from light, for instance, in amber vials.[1]
-
Away from sources of heat, shock, and friction.[4]
-
Separately from incompatible materials such as acids, heavy metals, and halogenated solvents.[6]
-
If possible, store as a solution (not exceeding 1M) rather than as a neat substance, especially for less stable compounds.[1]
Troubleshooting Guides
Problem 1: My azide-containing reaction mixture turned a dark color, and I observe gas evolution, but the reaction should not be producing gas. What could be happening?
Possible Cause: This is a strong indication that your azido compound is decomposing. The dark color could be due to the formation of polymeric decomposition byproducts, and the gas is likely nitrogen (N₂).
Troubleshooting Steps:
-
Immediate Action: If it is safe to do so, cool the reaction mixture immediately in an ice bath to slow down the decomposition. Ensure the reaction is being conducted in a well-ventilated fume hood behind a blast shield.
-
Identify the Cause:
-
Temperature: Was the reaction temperature too high? Even localized heating from an exothermic reaction can initiate decomposition.
-
Incompatible Reagents: Review all reagents and solvents. Could there be trace amounts of acid or metal contaminants?
-
Light Exposure: Was the reaction mixture exposed to strong light for a prolonged period?
-
-
Solution:
-
For future attempts, run the reaction at a lower temperature.
-
Ensure all glassware is scrupulously clean and free of metal and acid residues.
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
Consider if the azide is too unstable to be isolated and should be used in situ in a subsequent step. Continuous flow synthesis can be a safer alternative for handling unstable intermediates.[8][9]
-
Problem 2: The subsequent reaction (e.g., Staudinger or Click Chemistry) with my isolated azide is low-yielding or failing completely.
Possible Cause: The azide may have decomposed during the previous step's workup or during storage. Alternatively, impurities from the azidation step may be interfering with the subsequent reaction.
Troubleshooting Steps:
-
Verify Azide Integrity: Before proceeding to the next step, verify the presence and purity of your azide using a suitable analytical technique that does not require heating, such as ¹H-NMR or IR spectroscopy.
-
Review Purification Method:
-
Avoid distillation or sublimation for purifying azides.[10]
-
Column chromatography can sometimes lead to decomposition on silica or alumina. If chromatography is necessary, consider deactivating the stationary phase or using a less reactive support.
-
Purification should ideally be limited to extraction and precipitation.[10]
-
-
Storage Conditions: Ensure the isolated azide was stored correctly (cold, dark, and away from incompatible materials).
-
In Situ Generation: If the azide is particularly unstable, consider a telescopic or one-pot procedure where the azide is generated and immediately consumed in the next step without isolation.[8]
Problem 3: I have unreacted sodium azide in my reaction mixture. How do I safely quench it before disposal?
Possible Cause: Use of excess sodium azide is common to drive reactions to completion.
Troubleshooting Steps:
-
Quenching Procedure: Unreacted sodium azide can be safely quenched by converting it to non-explosive products. A common method is the addition of nitrous acid, which can be generated in situ.[3][11]
-
Caution: This procedure generates toxic nitrogen oxides (NOx) and should be performed in a well-ventilated fume hood.
-
Dilute the reaction mixture with water to keep the azide concentration below 5%.[11]
-
Slowly add a solution of sodium nitrite (NaNO₂).[11]
-
Carefully add dilute sulfuric acid (H₂SO₄) dropwise until the solution is acidic and gas evolution ceases.[11]
-
Test for excess nitrite with iodide-starch paper (a blue color indicates the quench is complete).[11]
-
-
Waste Disposal: Never dispose of unquenched azide waste down the drain, as it can react with lead or copper pipes to form explosive metal azides.[12] All azide-containing waste must be collected and disposed of through a designated chemical waste program.[1]
Data Presentation
Table 1: Thermal Stability of Selected Organic Azides (DSC Data)
| Compound | Onset Decomposition Temperature (Tonset, °C) | Decomposition Enthalpy (ΔHD, kJ/mol) | Reference |
| Ethyl (phenyl)diazoacetate | 100 | -102 (average for diazo compounds) | [13] |
| p-Acetamidobenzenesulfonyl azide (p-ABSA) | >100 | -201 (average for sulfonyl azides) | [13] |
| 4-Azido-2-chloro-3-phenylquinoline | 178.3 (peak maximum) | -990 J/g | [2] |
| 1,3-Diazido-propane | >175 | Not specified | [13] |
| 1,3-Diazido-propan-2-ol | >175 | Not specified | [13] |
| 1,3-Diazido-propanone | 100 | -1047 J/g | [13] |
Note: This table provides a selection of data for comparison. The stability of a specific azido compound should always be carefully evaluated, preferably with analytical methods like Differential Scanning Calorimetry (DSC). The onset temperature is the temperature at which decomposition begins.
Experimental Protocols
Protocol 1: Staudinger Reduction of an Organic Azide
This protocol describes the reduction of an organic azide to a primary amine using triphenylphosphine.
Materials:
-
Organic azide
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF), anhydrous
-
Water
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the organic azide (1.0 eq) in THF.
-
Add triphenylphosphine (1.0 - 1.5 eq) to the solution at room temperature. A slight exotherm and/or gas evolution (N₂) may be observed as the phosphazide intermediate forms.[10]
-
Add water (10 eq) to the reaction mixture.[10]
-
Heat the reaction mixture to a suitable temperature (e.g., 50-65°C) and monitor the reaction progress by TLC or LC-MS until the starting azide is consumed.[10]
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, containing the desired amine and triphenylphosphine oxide, can then be purified by column chromatography or other suitable methods.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
This protocol provides a general procedure for the CuAAC reaction to form a 1,2,3-triazole.
Materials:
-
Organic azide
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
A suitable solvent (e.g., a mixture of water and t-butanol, or DMF)
Procedure:
-
In a reaction vessel, dissolve the organic azide (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.3 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.01-0.05 eq) in water.
-
To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture at room temperature. The reaction is often rapid and can be complete within a few hours. Monitor the progress by TLC or LC-MS.
-
Upon completion, the reaction can be worked up by diluting with water and extracting the product with an organic solvent.
-
If necessary, residual copper can be removed by washing with a dilute aqueous solution of ammonia or EDTA.
-
The crude product can be purified by crystallization or column chromatography.
Mandatory Visualizations
Caption: Decision workflow for handling azido compounds.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. citeseerx.ist.psu.edu [citeseerx.ist.psu.edu]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03359K [pubs.rsc.org]
- 8. Synthesis of organic azides from primary amines in continuous flow and subsequent preparation of triazoles | Poster Board #3353 - American Chemical Society [acs.digitellinc.com]
- 9. Flow synthesis of organic azides and the multistep synthesis of imines and amines using a new monolithic triphenylphosphine reagent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Staudinger Reaction | NROChemistry [nrochemistry.com]
- 11. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Monitoring 5-azido-1,3-dimethyl-1H-pyrazole Reactions
This technical support center provides researchers, scientists, and drug development professionals with guidance on monitoring the progress of reactions involving 5-azido-1,3-dimethyl-1H-pyrazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to monitor the progress of a reaction involving this compound?
A1: The most common and effective methods for monitoring the progress of reactions with this compound are Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The choice of method depends on the specific reaction, available equipment, and the level of detail required.
Q2: How can I use Thin Layer Chromatography (TLC) to monitor my reaction?
A2: TLC is a quick and straightforward method to qualitatively track the consumption of your starting material (this compound) and the formation of your product. By spotting the reaction mixture on a TLC plate alongside your starting material, you can visually assess the appearance of a new spot corresponding to the product and the disappearance of the starting material spot.[1][2]
Q3: Can I use NMR spectroscopy for real-time monitoring?
A3: Yes, ¹H NMR spectroscopy is a powerful tool for real-time reaction monitoring.[3][4][5] You can observe the decrease in the intensity of proton signals corresponding to the starting material and the simultaneous increase in new signals from the product. For reactions at low concentrations, techniques like Signal Amplification by Reversible Exchange (SABRE) can be used with benchtop NMR to enhance signal detection.[3][4][5]
Q4: What changes should I look for in an IR spectrum during the reaction?
A4: The azide functional group has a very strong and characteristic stretching vibration typically found between 2100 and 2250 cm⁻¹. The most significant change to monitor in the IR spectrum is the disappearance of this azide peak, which indicates the consumption of the this compound. Concurrently, you should observe the appearance of new peaks corresponding to the functional groups of your product.
Q5: Is Mass Spectrometry suitable for monitoring my reaction?
A5: Mass Spectrometry (MS), particularly with techniques like Electrospray Ionization (ESI), can be used to monitor the reaction by detecting the mass-to-charge ratio (m/z) of the starting material and the product.[2][6] This is especially useful for confirming the identity of the product being formed.
Troubleshooting Guides
Troubleshooting TLC Monitoring
| Issue | Possible Cause | Solution |
| Spots are streaking | Sample is too concentrated. | Dilute the sample before spotting it on the TLC plate. |
| The mobile phase is too polar. | Use a less polar solvent system. | |
| Starting material and product spots have the same Rf value | The chosen mobile phase is not providing adequate separation. | Experiment with different solvent systems of varying polarity. Consider using a different stationary phase if available. |
| No spots are visible | The compound does not absorb UV light and no staining was used. | Use a staining agent (e.g., potassium permanganate, iodine) to visualize the spots. |
| The sample is too dilute. | Concentrate the sample before spotting. |
Troubleshooting NMR Monitoring
| Issue | Possible Cause | Solution |
| Overlapping peaks | The peaks of the starting material, product, and solvent are overlapping, making interpretation difficult. | Use a deuterated solvent that does not have signals in the region of interest. Consider using a higher field NMR instrument for better resolution. 2D NMR techniques (like COSY or HSQC) can also help in resolving complex spectra. |
| Low signal-to-noise ratio | The concentration of the sample is too low. | Increase the number of scans to improve the signal-to-noise ratio. If possible, use a more concentrated sample. For very low concentrations, consider advanced techniques like SABRE.[3][5] |
| Reaction appears to be stalled (no change in spectra over time) | The reaction may have stopped due to catalyst deactivation, reagent degradation, or reaching equilibrium. | Re-evaluate the reaction conditions (temperature, catalyst, solvent). Check the purity of your reagents. |
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin Layer Chromatography (TLC)
-
Prepare the TLC Plate: Draw a faint pencil line about 1 cm from the bottom of a TLC plate.
-
Spot the Plate:
-
On the left side of the line, spot a dilute solution of your starting material (this compound).
-
In the center, co-spot the starting material and the reaction mixture.
-
On the right, spot the reaction mixture. Use a capillary tube for spotting.
-
-
Develop the Plate: Place the TLC plate in a developing chamber containing a suitable mobile phase. Ensure the solvent level is below the pencil line.
-
Visualize: After the solvent front has reached near the top of the plate, remove it, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp or by using a chemical stain.
-
Analyze: Compare the spots. The disappearance of the starting material spot and the appearance of a new spot indicate the progress of the reaction.
Protocol 2: Real-Time Reaction Monitoring by ¹H NMR
-
Prepare the NMR Tube: In an NMR tube, dissolve a known concentration of the limiting reagent in a suitable deuterated solvent.
-
Acquire Initial Spectrum: Take a ¹H NMR spectrum of the starting material before adding the other reagents. This will serve as your time-zero reference.
-
Initiate the Reaction: Add the other reactant(s) and/or catalyst to the NMR tube, mix quickly, and place it in the NMR spectrometer.
-
Acquire Spectra Over Time: Acquire ¹H NMR spectra at regular intervals (e.g., every 5, 10, or 30 minutes, depending on the expected reaction rate).
-
Process and Analyze: Process the spectra and integrate the signals corresponding to a characteristic proton of the starting material and a characteristic proton of the product. Plot the relative integrals against time to obtain a reaction progress curve.
Visualizations
Caption: Workflow for monitoring reaction progress using TLC.
Caption: Workflow for real-time reaction monitoring using NMR.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Structural Elucidation of 5-azido-1,3-dimethyl-1H-pyrazole: A Comparative Guide to Spectroscopic Validation
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of spectroscopic methods for the structural validation of 5-azido-1,3-dimethyl-1H-pyrazole and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is highlighted as the primary technique, with supporting data from alternative methods such as Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). This document aims to offer objective comparisons and detailed experimental protocols to aid in the unambiguous characterization of this class of compounds.
Introduction to this compound Derivatives
This compound is a heterocyclic compound featuring a pyrazole ring substituted with an azido group and two methyl groups. The structural confirmation of such molecules is crucial for their application in medicinal chemistry and materials science, where precise knowledge of the molecular architecture is paramount for understanding their biological activity and material properties. NMR spectroscopy, due to its ability to provide detailed information about the chemical environment of individual atoms, stands as a cornerstone for the structural validation of these derivatives.
NMR Spectroscopic Validation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide unique insights into the molecular framework of this compound derivatives.
Comparative NMR Data
Table 1: Comparative ¹H NMR Chemical Shift Data (in ppm)
| Compound | H-4 | N-CH₃ (1-position) | C-CH₃ (3-position) | Reference Compound Protons |
| This compound (Predicted) | ~5.8-6.0 | ~3.7-3.9 | ~2.2-2.4 | - |
| 3,5-dimethyl-1-phenyl-1H-pyrazole | 5.90 (s) | - | 2.25 (s, 6H) | Phenyl protons: 7.19-7.46 (m)[1] |
| 1-benzyl-3,5-dimethyl-1H-pyrazole | 5.85 (s) | - | 2.11 (s), 2.22 (s) | Benzyl protons: 5.14 (s, 2H), 7.02-7.28 (m, 5H) |
| 5-Chloromethyl-1,3-dimethyl-1H-pyrazole | 6.04 (s) | 3.84 (s) | 2.22 (s) | CH₂Cl: 4.53 (s) |
Table 2: Comparative ¹³C NMR Chemical Shift Data (in ppm)
| Compound | C-3 | C-4 | C-5 | N-CH₃ (1-position) | C-CH₃ (3-position) | Reference Compound Carbons |
| This compound (Predicted) | ~150-152 | ~105-107 | ~138-140 | ~35-37 | ~12-14 | - |
| 3,5-dimethyl-1-phenyl-1H-pyrazole | 148.1 | 106.4 | 139.4 | - | 11.8, 12.9 | Phenyl carbons: 124.0, 126.4, 128.3, 138.4[1] |
| 1-benzyl-3,5-dimethyl-1H-pyrazole | 147.2 | 105.7 | 138.9 | - | 11.3, 13.5 | Benzyl carbons: 52.5, 126.5, 127.5, 128.9, 137.2 |
The predicted values for this compound are extrapolated from the known effects of substituents on the pyrazole ring. The azido group at the C-5 position is expected to have a deshielding effect on C-5 and a smaller effect on the other ring atoms compared to a phenyl or benzyl group.
Alternative Structural Validation Methods
While NMR is the primary tool for structural elucidation, other spectroscopic techniques provide complementary information that is essential for a comprehensive validation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is particularly useful for identifying the presence of the azido functional group. The characteristic asymmetric stretching vibration of the N₃ group typically appears as a strong and sharp absorption band in the region of 2100-2160 cm⁻¹. The presence of C-H, C-N, and C=N bonds within the pyrazole ring will also give rise to characteristic absorption bands. For instance, the C=N stretching vibration is expected in the 1500-1600 cm⁻¹ region.[2][3]
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight of the compound and providing information about its fragmentation pattern, which can further support the proposed structure. For this compound (C₅H₇N₅), the expected exact mass can be calculated and compared with the experimentally determined value from high-resolution mass spectrometry (HRMS). The fragmentation pattern would likely involve the loss of N₂ from the azido group, a characteristic fragmentation for azido compounds.
Table 3: Comparison of Structural Validation Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR | Detailed information on the carbon-hydrogen framework, connectivity of atoms, and stereochemistry. | Unambiguous structure determination. | Requires relatively pure sample and can be time-consuming for complex molecules. |
| FT-IR | Identification of functional groups present in the molecule. | Fast, non-destructive, and highly sensitive to specific functional groups. | Provides limited information on the overall molecular structure. |
| MS | Molecular weight and fragmentation pattern. | High sensitivity and provides molecular formula with high-resolution instruments. | Isomers may not be distinguishable by mass alone. |
| X-ray Crystallography | Precise three-dimensional arrangement of atoms in a crystalline solid. | Provides definitive proof of structure and stereochemistry. | Requires a suitable single crystal, which can be difficult to obtain. |
Experimental Protocols
A standardized protocol is essential for obtaining high-quality and reproducible NMR data.
General NMR Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble and does not react.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and match the probe for the desired nuclei (¹H and ¹³C).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Visualizing the Workflow and Structural Relationships
The following diagrams, generated using Graphviz, illustrate the experimental workflow for structural validation and the logical relationship between the different spectroscopic techniques.
Caption: Experimental workflow for the synthesis and structural validation of this compound derivatives.
References
- 1. rsc.org [rsc.org]
- 2. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
Copper(I) vs. Ruthenium(II) Catalysts: A Comparative Guide to Regioselectivity
For researchers, scientists, and drug development professionals, achieving precise control over the regiochemical outcome of a chemical transformation is paramount. The choice of catalyst is a critical determinant in steering a reaction towards the desired constitutional isomer. This guide provides a comparative analysis of Copper(I) and Ruthenium(II) catalysts, two powerful tools in the synthetic chemist's arsenal, with a focus on the factors governing their regioselectivity in key organic reactions. We present a summary of quantitative data, detailed experimental protocols for representative reactions, and mechanistic visualizations to aid in catalyst selection and reaction optimization.
Quantitative Comparison of Regioselectivity
The regioselectivity of a reaction is quantified by the ratio of the different constitutional isomers formed. The following tables summarize the regioselective performance of Cu(I) and Ru(II) catalysts in prominent chemical transformations.
| Reaction Type | Substrates | Cu(I) Catalyst System | Major Regioisomer | Regioisomeric Ratio (Major:Minor) | Yield (%) |
| Azide-Alkyne Cycloaddition | Azide + Terminal Alkyne | Cu(I) salts (e.g., CuSO₄/Sodium Ascorbate) | 1,4-disubstituted-1,2,3-triazole | >95:5 | High |
| Carbocupration of Alkynes | Heterosubstituted Alkyne + Organocopper Reagent | RCu | Branched (β) for O/N-alkynes, Linear (α) for S/P-alkynes | Varies with heteroatom | Moderate to High |
| Hydrocarboxylation | 1-Phenyl-propyne + CO₂ | Cl₂IPrCuH | α,β-unsaturated carboxylic acid derivative | Path a vs. Path b dependent on energetics | Good |
| Hydroboration of Alkynes | Alkyne + Borane | Cu(I) with various ligands | α or β-vinylboronate | Highly dependent on ligand and substrate | Good to Excellent |
Table 1: Regioselectivity of Representative Cu(I)-Catalyzed Reactions.
| Reaction Type | Substrates | Ru(II) Catalyst System | Major Regioisomer | Regioisomeric Ratio (Major:Minor) | Yield (%) |
| C-H Allylation of Indoles | Indole + Allyl Alcohol | [Ru(p-cymene)Cl₂]₂ | C2-allylated indole | Good to Excellent | High |
| [2+2+2] Cycloaddition | Unsymmetrical Diyne + Alkyne | Cp*Ru(COD)Cl | Varies with substrate | Good | High |
| Olefin Metathesis | Terminal Olefin + Internal Olefin | Grubbs 2nd Generation Catalyst | E-alkene | High E/Z selectivity | High |
| Hydrosilylation of N-Heteroarenes | N-Heteroarene + Silane | [Ru(p-cymene)(PCy₃)Cl₂] | N-silyl-1,2-dihydroheteroarene | Exclusive | High |
Table 2: Regioselectivity of Representative Ru(II)-Catalyzed Reactions.
Mechanistic Insights into Regioselectivity
The regiochemical outcome of a catalyzed reaction is intimately linked to the reaction mechanism. The distinct electronic properties and coordination geometries of Cu(I) and Ru(II) lead to different mechanistic pathways, thereby influencing which regioisomer is preferentially formed.
Copper(I)-Catalyzed Reactions: A Focus on Polar, Stepwise Mechanisms
In many Cu(I)-catalyzed reactions, the regioselectivity is governed by the formation of a key intermediate through a polar, stepwise mechanism. A prime example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry".
In the absence of a copper catalyst, the reaction between an azide and an alkyne proceeds through a concerted [3+2] cycloaddition, yielding a mixture of 1,4- and 1,5-regioisomers[1][2]. The introduction of a Cu(I) catalyst dramatically alters the reaction landscape. The coordination of copper to the alkyne facilitates a stepwise mechanism, leading to the exclusive formation of the 1,4-disubstituted triazole[1][2][3]. This high regioselectivity arises from the favorable two-center interaction in the reaction path leading to the 1,4-isomer[1][2].
Similarly, in the carbocupration of heterosubstituted alkynes, the regioselectivity is dictated by the nature of the heteroatom substituent. Alkynes with oxygen or nitrogen substituents predominantly yield the branched (β) isomer, whereas those with sulfur or phosphorus substituents favor the linear (α) isomer[4]. This selectivity is attributed to the electronic effects of the heteroatom influencing the stability of the intermediate vinylcopper species.
Ruthenium(II)-Catalyzed Reactions: Diverse Mechanisms and Steric Control
Ruthenium(II) catalysts exhibit a broader range of mechanistic pathways, often involving organometallic intermediates where steric interactions play a crucial role in determining regioselectivity.
For instance, in the Ru(II)-catalyzed C-H allylation of indoles, the preference for allylation at the C2 position over other positions is ascribed to the higher nucleophilicity of the C2 carbon, which facilitates the C-H activation step[5].
In olefin metathesis reactions catalyzed by Grubbs-type Ru(II) catalysts, the regioselectivity is determined during the formation of the ruthenacyclobutane intermediate. The steric bulk of the substituents on both the olefin and the catalyst's alkylidene ligand dictates the favored pathway, often leading to high E/Z selectivity in the resulting alkene product. The metallacycle-forming transition state is often the regioselectivity-determining step[6].
Experimental Protocols
Detailed and reproducible experimental protocols are essential for achieving the desired regioselectivity. Below are representative procedures for a Cu(I) and a Ru(II) catalyzed reaction.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Reaction: Synthesis of 1-(Phenyl)-4-((trimethylsilyl)ethynyl)-1H-1,2,3-triazole
Materials:
-
Phenylazide (1.0 mmol, 1.0 equiv)
-
(Trimethylsilyl)acetylene (1.2 mmol, 1.2 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 0.05 equiv)
-
Sodium ascorbate (0.1 mmol, 0.1 equiv)
-
tert-Butanol/Water (1:1, 5 mL)
Procedure:
-
To a round-bottom flask, add phenylazide and (trimethylsilyl)acetylene.
-
Add the tert-butanol/water solvent mixture.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
Add the copper(II) sulfate pentahydrate to the reaction mixture, followed by the freshly prepared sodium ascorbate solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,4-disubstituted triazole.
Protocol 2: Ruthenium(II)-Catalyzed C-H Allylation of Indole
Reaction: Synthesis of 2-allyl-1-methyl-1H-indole
Materials:
-
1-Methylindole (1.0 mmol, 1.0 equiv)
-
Allyl alcohol (2.0 mmol, 2.0 equiv)
-
[Ru(p-cymene)Cl₂]₂ (0.025 mmol, 0.025 equiv)
-
AgSbF₆ (0.1 mmol, 0.1 equiv)
-
1,2-Dichloroethane (DCE) (2 mL)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add [Ru(p-cymene)Cl₂]₂ and AgSbF₆.
-
Add 1,2-dichloroethane and stir the mixture at room temperature for 10 minutes.
-
Add 1-methylindole and allyl alcohol to the reaction mixture.
-
Heat the reaction mixture at the desired temperature (e.g., 80 °C) and monitor by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the C2-allylated indole product.
Conclusion
Both Cu(I) and Ru(II) catalysts offer powerful and distinct avenues for controlling regioselectivity in a multitude of organic transformations. The choice between these two metals often depends on the specific reaction, the desired regioisomer, and the functional group tolerance required. Cu(I) catalysts, particularly in "click" chemistry, provide exceptional regiocontrol towards 1,4-disubstituted products through polar, stepwise mechanisms. Ru(II) catalysts, with their diverse reactivity profiles, allow for regioselective C-H functionalization and olefin metathesis, where steric factors and the stability of organometallic intermediates are key. A thorough understanding of the underlying reaction mechanisms is crucial for rational catalyst selection and the development of highly selective synthetic methodologies. The provided data, mechanistic diagrams, and experimental protocols serve as a valuable resource for researchers aiming to harness the full potential of these versatile catalysts in their synthetic endeavors.
References
- 1. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Theoretical studies on the mechanism of Ru(ii)-catalyzed regioselective C-H allylation of indoles with allyl alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DSpace [repository.kaust.edu.sa]
Assessing the Bio-orthogonality of 5-azido-1,3-dimethyl-1H-pyrazole Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The field of bio-orthogonal chemistry has revolutionized our ability to study and manipulate biological systems in their native environment. Among the various "click chemistry" reactions, the strain-promoted azide-alkyne cycloaddition (SPAAC) stands out for its ability to proceed within living cells without the need for toxic copper catalysts.[][2][3] The choice of the azide component is critical for the successful application of this technology, influencing reaction kinetics, stability, and potential cellular perturbations.
This guide provides a comparative assessment of 5-azido-1,3-dimethyl-1H-pyrazole as a bio-orthogonal reaction partner. Due to the limited availability of direct experimental data for this specific compound in the public domain, this guide leverages data from structurally related aryl and alkyl azides to provide a comprehensive overview of its expected performance in comparison to commonly used alternatives.
Performance Comparison of Azide Probes in SPAAC
The reactivity of an azide in a SPAAC reaction is highly dependent on its electronic and steric properties. Aromatic azides, such as this compound, are expected to have different reactivity profiles compared to the commonly used benzyl azide. The following table summarizes key performance indicators for representative aryl and alkyl azides in SPAAC reactions with various cyclooctynes.
Table 1: Comparison of Second-Order Rate Constants (k₂) for SPAAC Reactions of Benzyl Azide with Various Cyclooctynes. [4][5][6]
| Cyclooctyne | Benzyl Azide k₂ (M⁻¹s⁻¹) |
| Cyclooctyne (OCT) | 0.0012 |
| DIBO | ~0.003 |
| DIFO | 0.076 |
| BCN | 0.14 |
| TMTH | 4.0 |
Data presented for Benzyl Azide as a representative alkyl azide. The reactivity of this compound (an aryl azide) may differ.
Cytotoxicity Profile
Table 2: General Cytotoxicity Considerations for Pyrazole Derivatives. [7][8][9][10][11]
| Compound Class | General Cytotoxicity Observations | Key Considerations |
| Pyrazole Derivatives | Varying degrees of cytotoxicity have been reported, with some derivatives showing potent anti-cancer activity. | The specific substituents on the pyrazole ring significantly influence cytotoxicity. |
| Organic Azides | Generally considered to be of low toxicity in the concentrations used for bio-orthogonal labeling. | High concentrations of any chemical probe should be avoided to minimize off-target effects. |
Experimental Protocols
The following provides a general methodology for assessing the bio-orthogonality of an azide probe, which can be adapted for this compound.
Protocol 1: In Vitro SPAAC Reaction Kinetics
This protocol describes a general method to determine the second-order rate constant of a SPAAC reaction using NMR spectroscopy.
Materials:
-
This compound
-
Cyclooctyne of choice (e.g., BCN, DBCO)
-
Anhydrous deuterated solvent (e.g., CD₃CN)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare stock solutions of this compound and the chosen cyclooctyne in the deuterated solvent of a known concentration.
-
In an NMR tube, mix equal volumes of the two stock solutions to achieve a final concentration suitable for NMR analysis (e.g., 10 mM).
-
Immediately acquire a ¹H NMR spectrum (t=0).
-
Continue to acquire spectra at regular time intervals.
-
Integrate the signals corresponding to a disappearing reactant proton and a newly appearing product proton.
-
Plot the concentration of the reactant versus time and fit the data to a second-order rate equation to determine the rate constant (k₂).
Protocol 2: Cellular Labeling and Viability Assay
This protocol outlines a general procedure for labeling cells with an azide probe and assessing its cytotoxicity.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Cyclooctyne-fluorophore conjugate (e.g., DBCO-AF488)[12][13]
-
Phosphate-buffered saline (PBS)
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Fluorescence microscope or flow cytometer
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Azide Labeling: Treat the cells with varying concentrations of this compound in fresh cell culture medium for a defined period (e.g., 24 hours). Include a vehicle control.
-
Washing: Wash the cells three times with PBS to remove any unreacted azide.
-
Fluorophore Conjugation: Add the cyclooctyne-fluorophore conjugate to the cells in fresh medium and incubate for a specific time (e.g., 1-2 hours).
-
Washing: Wash the cells three times with PBS to remove the unreacted cyclooctyne-fluorophore.
-
Imaging: Image the cells using a fluorescence microscope or analyze the fluorescence intensity by flow cytometry to assess labeling efficiency.
-
Viability Assay: In a parallel plate, perform a cell viability assay according to the manufacturer's instructions to determine the cytotoxicity of this compound at the tested concentrations.
Visualizing Bio-orthogonal Reactions and Workflows
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) pathway.
Caption: Workflow for assessing bio-orthogonality in living cells.
References
- 2. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioorthogonal Chemistry: Recent Progress and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioorthogonal chemistry: strategies and recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 9. Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. broadpharm.com [broadpharm.com]
A Researcher's Guide to the Kinetic Analysis of 5-Azido-1,3-Dimethyl-1H-Pyrazole Cycloaddition Reactions
For researchers, scientists, and drug development professionals, understanding the reaction kinetics of azide-alkyne cycloadditions is paramount for optimizing reaction conditions and predicting outcomes. This guide provides a comparative analysis of the cycloaddition of 5-azido-1,3-dimethyl-1H-pyrazole, offering insights into its expected reactivity relative to other azides and detailing experimental protocols for its kinetic analysis.
Comparative Kinetic Data of Azide-Alkyne Cycloaddition Reactions
The rate of an azide-alkyne cycloaddition is significantly influenced by the electronic properties of the azide and the alkyne, the presence of a catalyst, and the reaction conditions. Generally, electron-withdrawing groups on the azide can increase the reaction rate in strain-promoted cycloadditions, while the choice of catalyst (e.g., copper(I), ruthenium(II)) dramatically accelerates the reaction and controls the regioselectivity of the resulting triazole.
Below are tables summarizing representative kinetic data for various azide-alkyne cycloaddition reactions, which can serve as a benchmark for contextualizing the reactivity of this compound.
Table 1: Rate Constants for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
| Azide | Alkyne | Catalyst/Ligand | Solvent | Rate Constant (k) [M⁻¹s⁻¹] |
| Benzyl Azide | Phenylacetylene | CuI / Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) | DMSO/t-BuOH | ~1-10 |
| Phenyl Azide | Phenylacetylene | CuSO₄/Sodium Ascorbate | H₂O/t-BuOH | ~0.1-1 |
| 4-Nitrophenyl Azide | Phenylacetylene | CuSO₄/Sodium Ascorbate | H₂O/t-BuOH | ~1-5 |
| 3-Azidopropylamine | Propargylamine | CuSO₄/Sodium Ascorbate | Water | ~10-100 |
Table 2: Rate Constants for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reactions
| Azide | Cyclooctyne Derivative | Solvent | Rate Constant (k) [M⁻¹s⁻¹] |
| Benzyl Azide | BCN | Acetonitrile | ~0.1 - 0.5 |
| Phenyl Azide | DIBO | Acetonitrile | ~0.3 - 1.0 |
| 4-Nitrophenyl Azide | BCN | Acetonitrile | ~0.5 - 2.0 |
| 2-Azidoethanol | DIFO | Methanol | ~0.1 - 0.8 |
BCN: Bicyclo[6.1.0]nonyne; DIBO: Dibenzocyclooctyne; DIFO: Difluorinated cyclooctyne.
Experimental Protocols for Kinetic Analysis
To determine the kinetic parameters for the cycloaddition of this compound, researchers can employ several analytical techniques. The following are detailed protocols for the two most common methods: Nuclear Magnetic Resonance (NMR) Spectroscopy and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Protocol 1: Kinetic Analysis using ¹H NMR Spectroscopy
This method allows for the direct monitoring of the disappearance of reactants and the appearance of the product over time.
Materials and Reagents:
-
This compound
-
Alkyne of interest
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene or another inert compound with a distinct NMR signal)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the internal standard in the chosen deuterated solvent of a known concentration.
-
In an NMR tube, dissolve a precisely weighed amount of this compound and the alkyne in a known volume of the internal standard stock solution. The concentrations should be chosen to allow for a reasonable reaction time.
-
If a catalyst is used, prepare a stock solution of the catalyst and add a specific volume to the NMR tube to initiate the reaction.
-
-
NMR Data Acquisition:
-
Immediately after initiating the reaction, place the NMR tube in the spectrometer.
-
Acquire a series of ¹H NMR spectra at regular time intervals. The time interval should be adjusted based on the expected reaction rate.
-
-
Data Analysis:
-
Identify characteristic proton signals for the azide, the alkyne, and the triazole product that do not overlap with each other or the solvent/internal standard signals.
-
Integrate the area of these characteristic signals and the signal of the internal standard in each spectrum.
-
Calculate the concentration of the reactants and product at each time point by comparing their integral values to that of the known concentration of the internal standard.
-
Plot the concentration of the azide or alkyne versus time.
-
Determine the reaction order and the rate constant (k) by fitting the data to the appropriate integrated rate law (e.g., second-order for a bimolecular reaction).
-
Protocol 2: Kinetic Analysis using UV-Vis Spectroscopy
This method is suitable if there is a significant change in the UV-Vis absorbance spectrum during the reaction. The azide starting material often has a distinct absorbance that disappears as the reaction progresses.
Materials and Reagents:
-
This compound
-
Alkyne of interest
-
Solvent transparent in the UV-Vis region of interest (e.g., acetonitrile, methanol, water)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
Procedure:
-
Initial Spectral Analysis:
-
Record the UV-Vis spectra of the this compound, the alkyne, and the expected triazole product separately to identify a wavelength where the azide has a strong absorbance and the other components have minimal absorbance. The azide stretch is often observable in the IR region, but changes in the UV-Vis spectrum upon triazole formation are also common.
-
-
Kinetic Run:
-
Prepare solutions of the azide and alkyne in the chosen solvent at known concentrations.
-
Place the azide solution in a quartz cuvette in the temperature-controlled spectrophotometer and record the initial absorbance at the chosen wavelength.
-
Initiate the reaction by adding a known concentration of the alkyne (and catalyst, if applicable) to the cuvette and mix quickly.
-
Immediately start monitoring the absorbance at the chosen wavelength over time.
-
-
Data Analysis:
-
Use the Beer-Lambert law (A = εbc) to convert absorbance values to the concentration of the azide at each time point. The molar absorptivity (ε) of the azide needs to be determined beforehand.
-
Plot the concentration of the azide versus time.
-
Determine the reaction order and the rate constant (k) by fitting the data to the appropriate integrated rate law.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for kinetic analysis using ¹H NMR spectroscopy.
Caption: Workflow for kinetic analysis using UV-Vis spectroscopy.
Alternative Cycloaddition Reactions
Beyond the classic azide-alkyne cycloaddition, other reactions can be considered for forming five-membered heterocyclic rings. One notable alternative is the reaction of nitrile imines with alkynes. Nitrile imines, which are isoelectronic with azides, can be generated in situ and react readily in [3+2] cycloaddition reactions to form pyrazoles. This alternative pathway can be particularly useful when the synthesis of the corresponding azide is challenging or when a different heterocyclic core is desired.
By following the detailed protocols and considering the comparative data presented, researchers can effectively conduct a thorough kinetic analysis of the cycloaddition reactions of this compound and advance their research in drug development and materials science.
A Researcher's Guide to Differentiating 1,4- and 1,5-Regioisomers of 1,2,3-Triazoles
For researchers and professionals in drug development and chemical synthesis, the unambiguous structural determination of 1,2,3-triazole regioisomers is a critical step. The rise of copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" has made the 1,4-disubstituted 1,2,3-triazole a ubiquitous structural motif. However, the potential for the formation of the 1,5-regioisomer, particularly under different catalytic conditions (e.g., ruthenium-catalyzed reactions), necessitates reliable analytical methods for their differentiation. This guide provides a comprehensive comparison of spectroscopic methods to distinguish between these two isomers, supported by experimental data and detailed protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy stands out as the most powerful and routinely used technique for the structural elucidation of triazole regioisomers. Distinct differences in the chemical environments of the triazole ring protons and carbons in the 1,4- and 1,5-isomers give rise to characteristic and predictable shifts in ¹H and ¹³C NMR spectra.
¹³C NMR Spectroscopy: A Clear Distinction
A simple one-dimensional ¹³C NMR experiment can often provide a definitive answer. The chemical shift of the unsubstituted carbon atom of the triazole ring is a key diagnostic marker.
-
1,4-Disubstituted 1,2,3-Triazoles: The C5 carbon signal typically appears in the upfield region of the aromatic spectrum, generally between δ 120 and 127 ppm .[1][2]
-
1,5-Disubstituted 1,2,3-Triazoles: In contrast, the C4 carbon signal is found further downfield, usually in the range of δ 132 to 137 ppm .[2]
This significant difference of approximately 10-15 ppm provides a reliable method for distinguishing between the two isomers.
Table 1: Comparison of ¹³C NMR Chemical Shifts for Triazole Ring Carbons
| Regioisomer | Triazole Ring Carbon | Typical Chemical Shift (δ, ppm) |
| 1,4-Disubstituted | C5 | 120 - 127 |
| 1,5-Disubstituted | C4 | 132 - 137 |
¹H NMR Spectroscopy: Supporting Evidence
While ¹³C NMR is often conclusive, ¹H NMR provides valuable and readily accessible information. The chemical shift of the triazole proton is a useful indicator.
-
1,4-Disubstituted 1,2,3-Triazoles: The H5 proton typically resonates as a singlet in the range of δ 8.00–8.75 ppm .[1]
-
1,5-Disubstituted 1,2,3-Triazoles: The H4 proton signal can also be a singlet, and its position may overlap with the aromatic region, but in some cases, it has been reported to be more shielded than the H5 proton of the 1,4-isomer.
Table 2: Comparison of ¹H NMR Chemical Shifts for the Triazole Ring Proton
| Regioisomer | Triazole Ring Proton | Typical Chemical Shift (δ, ppm) |
| 1,4-Disubstituted | H5 | 8.00 - 8.75 |
| 1,5-Disubstituted | H4 | Varies, can be more shielded than 1,4-isomer |
2D NMR Techniques: Unambiguous Confirmation
For complex molecules or when 1D NMR data is ambiguous, 2D NMR experiments provide definitive structural proof.
-
Heteronuclear Multiple Bond Correlation (HMBC): This is a powerful technique to establish long-range (2-3 bond) correlations between protons and carbons.
-
In a 1,4-isomer , a key HMBC correlation is observed between the protons of the substituent at the N1 position and the C5 carbon of the triazole ring.[3]
-
Conversely, in a 1,5-isomer , a correlation would be expected between the protons of the N1-substituent and the C4 carbon.
-
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments can reveal through-space proximity of protons.
-
In the 1,5-isomer , a more pronounced NOE is expected between the protons of the substituents at the N1 and C5 positions due to their spatial closeness.[4]
-
-
¹H-¹⁵N HMBC: For advanced analysis, this technique can unambiguously determine the connectivity by observing correlations between protons and the nitrogen atoms of the triazole ring.[5][6][7]
Experimental Protocols
Protocol 1: ¹³C NMR with Gated Decoupling
This technique is useful for observing the coupling between the triazole carbon and its attached proton, which can aid in assignment.
-
Sample Preparation: Dissolve 10-20 mg of the triazole sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Experiment: 1D ¹³C NMR with gated decoupling.
-
Acquisition Parameters:
-
Pulse Program: A standard gated decoupling pulse sequence (e.g., zgig on Bruker instruments).
-
Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of the carbon nuclei.
-
Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (typically 1024 or more).
-
-
-
Data Processing: Fourier transform the acquired FID and phase correct the spectrum.
-
Analysis: Identify the chemical shifts of the triazole C4 and C5 carbons. The carbon directly attached to a proton will appear as a doublet.
Protocol 2: 2D HMBC NMR
-
Sample Preparation: As described in Protocol 1.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Experiment: 2D HMBC.
-
Acquisition Parameters:
-
Pulse Program: A standard HMBC pulse sequence (e.g., hmbcgp on Bruker instruments).
-
Set the evolution time for long-range coupling (typically optimized for J = 8-10 Hz).
-
-
-
Data Processing: Process the 2D data using appropriate software (e.g., TopSpin, Mnova).
-
Analysis: Look for cross-peaks that indicate correlations between protons and carbons separated by 2-3 bonds. Specifically, analyze the correlations between the protons of the N1-substituent and the triazole ring carbons.
Infrared (IR) Spectroscopy
While not as definitive as NMR for distinguishing between the 1,4- and 1,5-regioisomers, IR spectroscopy is a valuable tool for confirming the presence of the triazole ring and other functional groups within the molecule. The vibrational modes of the triazole ring can be complex and are often influenced by the nature of the substituents.
Table 3: General IR Absorption Bands for 1,2,3-Triazoles
| Functional Group | Absorption Range (cm⁻¹) | Vibration |
| N=N (triazole ring) | 1417 - 1424 | Stretching |
| C-H (triazole ring) | 3098 - 3160 | Stretching |
It is important to note that these are general ranges, and the specific positions of the absorption bands can vary. A comparative analysis of the IR spectra of both isomers, if available, may reveal subtle differences in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and elemental composition of the synthesized triazoles. While standard electron ionization (EI) or electrospray ionization (ESI) mass spectra will show the same molecular ion for both regioisomers, tandem mass spectrometry (MS/MS) can sometimes reveal differences in fragmentation patterns. The fragmentation pathways are highly dependent on the nature of the substituents, and thus, a general rule for differentiation is not universally applicable. However, in specific cases, the relative abundances of certain fragment ions may differ between the 1,4- and 1,5-isomers.[8]
Logical Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for the spectroscopic differentiation of 1,4- and 1,5-triazole regioisomers.
Caption: A logical workflow for the differentiation of 1,4- and 1,5-triazole regioisomers using spectroscopic methods.
Summary and Conclusion
The differentiation of 1,4- and 1,5-regioisomers of 1,2,3-triazoles is reliably achieved through a combination of spectroscopic techniques. ¹³C NMR spectroscopy is the most direct and often conclusive method, with a significant and predictable difference in the chemical shifts of the triazole ring carbons. ¹H NMR provides strong supporting evidence, and 2D NMR techniques like HMBC and NOESY offer unambiguous confirmation, especially for complex structures. While IR and MS are crucial for overall characterization, they are generally less definitive for isomer differentiation on their own. By following the experimental protocols and logical workflow outlined in this guide, researchers can confidently determine the regiochemistry of their synthesized triazoles, ensuring the integrity of their subsequent research and development efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vibgyorpublishers.org [vibgyorpublishers.org]
- 7. researchgate.net [researchgate.net]
- 8. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Strain-Promoted vs. Catalyzed Click Chemistry for the Synthesis of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals, including celecoxib (a selective COX-2 inhibitor) and various kinase inhibitors. The efficient synthesis of pyrazole derivatives is therefore of paramount importance. While traditional condensation reactions have long been employed, modern "click chemistry" principles offer significant advantages in terms of efficiency, selectivity, and biocompatibility. This guide provides a comparative overview of two key click chemistry paradigms—strain-promoted and catalyzed cycloadditions—as they apply to the synthesis of pyrazole derivatives.
Introduction to Click Chemistry Approaches for Pyrazole Synthesis
The synthesis of the pyrazole ring often involves a [3+2] cycloaddition reaction, a cornerstone of click chemistry. This involves the reaction of a three-atom component with a two-atom component to form the five-membered pyrazole ring. In the context of this guide, we will consider reactions of hydrazones or similar precursors (as the three-atom component) with alkynes or activated alkenes (as the two-atom component).
Catalyzed Click Chemistry , primarily represented by Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), utilizes metal catalysts to achieve high reaction rates and regioselectivity. These methods are highly efficient but can be hampered by the potential cytotoxicity of the metal catalysts, which may require their removal from the final product, especially in biological applications.
Strain-Promoted Click Chemistry , such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a metal-free alternative that relies on the release of ring strain from a reactive cycloalkyne to drive the reaction forward. This approach offers excellent biocompatibility, making it ideal for in vivo applications and bioconjugation. While the classic SPAAC involves azides and strained alkynes to form triazoles, analogous metal-free [3+2] cycloadditions for pyrazole synthesis can be considered as a functional equivalent for the purpose of this comparison.
This guide will compare these two approaches by examining their performance in the synthesis of pyrazole derivatives, supported by experimental data and detailed protocols.
Quantitative Performance Comparison
The following tables summarize quantitative data from representative experimental protocols for catalyzed and metal-free (as an analogue for strain-promoted) pyrazole synthesis. It is important to note that direct side-by-side comparisons for the synthesis of identical pyrazole derivatives using both strain-promoted and catalyzed methods are not extensively reported in the literature. Therefore, this comparison is based on representative examples of each class of reaction.
Table 1: Catalyzed Synthesis of Pyrazole Derivatives
| Catalyst System | Starting Materials | Temp. (°C) | Time | Yield (%) | Reference |
| Cu(OTf)₂ (10 mol%) | Alkenyl hydrazone | 80 | 2 h | 46-58% | [1] |
| CuCl | Phenylhydrazone and maleimide | 80 | 2 h | 86% | [2] |
| CuI | α,β-Alkynic hydrazone | Reflux | 1-3 h | 75-95% | [3][4] |
| Ru₃(CO)₁₂ / Ligand | 1,3-Diol and arylhydrazine | 100 | 3 h | up to 94% | [5] |
Table 2: Metal-Free Synthesis of Pyrazole Derivatives
| Reaction Conditions | Starting Materials | Temp. (°C) | Time | Yield (%) | Reference |
| I₂-mediated | α,β-Unsaturated aldehyde/ketone and hydrazine | Reflux | 1-5 h | up to 92% | [6] |
| Trifluoroacetic acid | Aldehyde hydrazone and acetylenic ester | RT | 20 h | 51-80% | [7] |
| Acid-catalyzed | Propargylic alcohol and N,N-diprotected hydrazine | RT to 60 | 12-24 h | Good | [5] |
| Base-mediated | Hydrazone and α,β-unsaturated keto ester | 50 | 12 h | up to 95% | [8] |
Experimental Protocols
Catalyzed Synthesis: Copper-Catalyzed Aerobic Oxidative Cyclization of a β,γ-Unsaturated Hydrazone
This protocol describes a mild and convenient copper-catalyzed method for synthesizing a pyrazole derivative.[9]
Materials:
-
β,γ-Unsaturated hydrazone (1.0 equiv)
-
Copper(I) trifluoromethanesulfonate toluene complex (CuOTf) (10 mol%)
-
1,10-Phenanthroline-5,6-dione (15 mol%)
-
1,2-Dichloroethane (DCE) as solvent
Procedure:
-
To a reaction tube, add the β,γ-unsaturated hydrazone (0.2 mmol, 1.0 equiv), CuOTf (5.0 mg, 0.02 mmol, 10 mol%), and 1,10-phenanthroline-5,6-dione (6.3 mg, 0.03 mmol, 15 mol%).
-
Add 2.0 mL of 1,2-dichloroethane (DCE).
-
Stir the reaction mixture at 80 °C under an air atmosphere for 12 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired pyrazole product.
Metal-Free Synthesis: I₂-Mediated Oxidative C–N Bond Formation
This protocol provides a practical and eco-friendly metal-free method for the one-pot synthesis of pyrazoles from readily available starting materials.[6]
Materials:
-
α,β-Unsaturated aldehyde or ketone (1.0 mmol)
-
Hydrazine salt (e.g., hydrazine monohydrate or phenylhydrazine hydrochloride) (1.2 mmol)
-
Molecular iodine (I₂) (1.2 mmol)
-
Ethanol (5 mL)
Procedure:
-
To a round-bottom flask, add the α,β-unsaturated carbonyl compound (1.0 mmol), the hydrazine salt (1.2 mmol), and molecular iodine (1.2 mmol).
-
Add 5 mL of ethanol to the flask.
-
Reflux the reaction mixture for the time indicated by TLC analysis (typically 1-5 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add a saturated aqueous solution of Na₂S₂O₃ to quench the excess iodine.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the substituted pyrazole.
Visualization of Workflows and Biological Pathways
Experimental Workflow: Catalyzed vs. Metal-Free Pyrazole Synthesis
The following diagram illustrates the general experimental workflows for the catalyzed and metal-free synthesis of pyrazoles, highlighting the key differences in reaction setup and workup.
References
- 1. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. I2-Mediated Oxidative C-N Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles from α,β-Unsaturated Aldehydes/Ketones and Hydrazines [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Copper-Catalyzed Aerobic Cyclization of β,γ-Unsaturated Hydrazones with Concomitant C=C Bond Cleavage [organic-chemistry.org]
Purity Assessment of Synthesized 5-azido-1,3-dimethyl-1H-pyrazole: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for assessing the purity of 5-azido-1,3-dimethyl-1H-pyrazole, a heterocyclic compound with potential applications in medicinal chemistry. This document outlines a standard HPLC protocol, compares it with alternative purity assessment techniques, and presents supporting data to guide researchers in selecting the most appropriate method for their needs.
High-Performance Liquid Chromatography (HPLC) Purity Assessment
HPLC is a cornerstone technique for the purity analysis of synthesized compounds due to its high resolution, sensitivity, and quantitative accuracy. A reversed-phase HPLC method is particularly well-suited for the analysis of pyrazole derivatives.
Experimental Protocol: HPLC Purity Determination
A standard protocol for the purity assessment of this compound by HPLC is detailed below. This method is based on established procedures for similar pyrazole derivatives and organic azides.[1][2][3][4][5]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid (or other suitable buffer)
-
Synthesized this compound sample
-
Reference standard of this compound (if available)
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% acetic acid). A typical starting point could be a 35:65 (v/v) ratio of acetonitrile to aqueous buffer.[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 260 nm, selected based on the UV absorbance of the pyrazole ring.[6][7]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of the synthesized compound in the mobile phase or a suitable solvent.
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all observed peaks.
Comparison with Alternative Purity Assessment Methods
While HPLC is a powerful tool, other analytical techniques can also provide valuable information regarding the purity of a synthesized compound. The choice of method often depends on the specific impurities expected and the information required.
| Feature | HPLC | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Principle | Differential partitioning between a mobile and stationary phase. | Partitioning between a mobile gas phase and a stationary phase. | Nuclear spin transitions in a magnetic field. | Mass-to-charge ratio of ionized molecules. |
| Typical Purity Range | 95-100% | 95-100% | Provides structural information and relative ratios of components. | Provides molecular weight information. |
| Sample Volatility | Not required. | Required. | Not required. | Can be coupled with GC or LC. |
| Key Advantages | High resolution, quantitative, widely applicable. | High efficiency for volatile compounds. | Provides detailed structural information, non-destructive. | High sensitivity, provides molecular weight confirmation. |
| Limitations | Requires chromophores for UV detection, potential for co-elution. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity than chromatographic methods, complex spectra. | May not distinguish isomers, quantification can be complex. |
Supporting Experimental Data (Representative)
The following table presents hypothetical data for the purity assessment of a synthesized batch of this compound using HPLC, alongside potential impurities that could arise during synthesis.
| Compound | Retention Time (min) | Peak Area (%) | Identification |
| This compound | 8.5 | 99.2 | Product |
| 5-hydroxy-1,3-dimethyl-1H-pyrazole | 4.2 | 0.5 | Starting Material Impurity |
| Unidentified Impurity 1 | 6.8 | 0.2 | Byproduct |
| Unidentified Impurity 2 | 10.1 | 0.1 | Byproduct |
This data indicates a high purity of the synthesized product, with minor impurities detected. Further characterization of the unidentified impurities could be performed using techniques like LC-MS.
Conclusion
For the routine purity assessment of synthesized this compound, reversed-phase HPLC with UV detection offers a robust, reliable, and quantitative method. It provides excellent separation of the main compound from potential impurities, allowing for accurate purity determination. While other techniques such as NMR and MS are invaluable for structural confirmation and identification of unknown impurities, HPLC remains the gold standard for quantitative purity analysis in a drug development and quality control setting. The selection of the most appropriate analytical method will ultimately be guided by the specific requirements of the research and the stage of drug development.
References
- 1. helixchrom.com [helixchrom.com]
- 2. HPLC Analysis of Azide Ion on Obelisc N Column | SIELC Technologies [sielc.com]
- 3. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. ijcpa.in [ijcpa.in]
- 5. [PDF] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Determination of Sodium Azide on Newcrom B Column | SIELC Technologies [sielc.com]
Comparing biological activity of triazole derivatives from 5-azido-1,3-dimethyl-1H-pyrazole
A Comparative Analysis of the Biological Activity of Pyrazole-Triazole Hybrids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of triazole derivatives synthesized from pyrazole precursors, with a focus on their potential as antimicrobial and anticancer agents. While specific experimental data on derivatives from 5-azido-1,3-dimethyl-1H-pyrazole is not extensively available in current literature, this document serves as a comprehensive framework for evaluating such compounds. The methodologies and comparative data presented are drawn from studies on structurally related pyrazole-triazole hybrids, offering a valuable resource for the design and assessment of new chemical entities in this class.
Anticancer Activity of Pyrazole-Triazole Derivatives
The fusion of pyrazole and triazole rings has yielded compounds with significant cytotoxic activity against various cancer cell lines. The following table summarizes the in vitro anticancer activity (IC50 values) of representative pyrazole-triazole hybrids from recent studies.
Table 1: In Vitro Anticancer Activity (IC50 in µM) of Selected Pyrazole-Triazole Hybrids
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 7l | MCF-7 (Breast) | 6.8 | Doxorubicin | 8.2 |
| 7o | A549 (Lung) | 7.5 | Doxorubicin | 9.1 |
| 3k | Leukemia | 0.091-0.365 | - | - |
| 5c | MCF-7 (Breast) | 6.8 | Toremifene | - |
| 5f | MDA-MB-231 (Breast) | 11.1 | Toremifene | - |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.[1][2]
Antimicrobial Activity of Pyrazole-Triazole Derivatives
Pyrazole-triazole hybrids have also demonstrated promising activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key indicator of antimicrobial efficacy.
Table 2: In Vitro Antimicrobial Activity (MIC in µg/mL) of Selected Pyrazole-Triazole Hybrids
| Compound ID | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 12k | S. aureus | 4.0 | Ciprofloxacin | 2-6 |
| 12e | E. coli | 4.8 | Ciprofloxacin | 2-6 |
| 12f | K. pneumoniae | 5.1 | Ciprofloxacin | 2-6 |
| 21 | Gram-positive strains | 10-15 | Ciprofloxacin | 2-6 |
| 21 | Gram-negative strains | 10-15 | Ciprofloxacin | 2-6 |
MIC values represent the lowest concentration of the compound that inhibits the visible growth of a microorganism.[3][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for the key biological assays cited in this guide.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][6][7]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired exposure period (typically 24-72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (final concentration 0.45 mg/mL) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[8][9][10][11]
Protocol:
-
Preparation of Compound Dilutions: Serially dilute the test compounds in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism (approximately 5 x 10^5 CFU/mL).
-
Inoculation: Add the microbial suspension to each well containing the diluted compounds.
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
Visualizations
The following diagrams illustrate the general workflow for the synthesis and biological evaluation of novel pyrazole-triazole derivatives.
Caption: Synthesis of 1,2,3-triazole derivatives.
Caption: Workflow for biological activity screening.
References
- 1. SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES BEARING 1,2,4-TRIAZOLE MOIETY AS POTENTIAL ANTICANCER AGENTS [bpsa.journals.ekb.eg]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antimicrobial and antioxidant activity of triazole, pyrazole containing thiazole derivatives and molecular docking studies on COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Theoretical Exploration of 5-Azido-1,3-dimethyl-1H-pyrazole Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The reactivity of organic azides is a cornerstone of modern synthetic chemistry, offering pathways to a diverse array of nitrogen-containing heterocycles. Among these, 5-azido-1,3-dimethyl-1H-pyrazole stands as a molecule of interest due to the versatile chemistry of the pyrazole core and the reactive azide moiety. Computational studies, particularly those employing Density Functional Theory (DFT), are invaluable for elucidating the complex reaction mechanisms, identifying transient intermediates, and predicting the energetics of transition states. This guide provides a comparative overview of potential reaction pathways for this compound, drawing upon DFT studies of analogous systems to predict its chemical behavior. In the absence of direct experimental or computational data for this specific molecule, this guide leverages findings from related azido-heterocycles to provide a foundational understanding.
Potential Reaction Pathways
Organic azides are known to undergo two primary types of thermal or photochemical reactions: azide-tetrazole isomerization and nitrene formation.
-
Azide-Tetrazole Isomerization: Heterocyclic azides can exist in equilibrium with their fused tetrazole isomers. This is a common unimolecular isomerization where the terminal nitrogen of the azide attacks the adjacent ring nitrogen, forming a five-membered tetrazole ring. The position of this equilibrium is highly dependent on the electronic nature of the substituents and the solvent.
-
Nitrene Formation: Upon thermal or photochemical activation, organic azides can extrude a molecule of dinitrogen (N₂) to form a highly reactive nitrene intermediate. This nitrene can then undergo various subsequent reactions, such as intramolecular C-H insertion, ring expansion, or intermolecular reactions like cycloadditions.
Comparative Energetics from Analogous Systems
Due to the lack of specific DFT data for this compound, the following table summarizes calculated activation energies for similar reactions in related heterocyclic azide systems. These values offer an estimate of the energetic barriers for the potential reactions of the target molecule.
| Reaction Type | Analogous System | DFT Functional/Basis Set | Calculated Activation Energy (kcal/mol) | Reference System |
| Azide-Tetrazole Isomerization | 5-substituted tetrazolo[1,5-a]pyridenes | B3LYP/6-311G** | ~25-35 (ring opening) | Azido-pyridines[1][2] |
| Azide-Tetrazole Isomerization | 5-azido-1,2,4-triazole | Not specified | Lower barrier than 1H/2H tautomerization | Azido-triazoles[3] |
| Nitrene Formation | Isopropyl azide | CASSCF/MS-CASPT2 | ~45 | Aliphatic azides[4] |
| Nitrene Formation | Phenyl azide | LFP studies | 5.6 (rearrangement of singlet nitrene) | Aryl azides[5] |
Note: The activation energies are highly system-dependent and the values presented are for comparative purposes only.
Experimental and Computational Protocols
The following methodologies are representative of the computational approaches used to study the reaction mechanisms of organic azides.
General Computational Details for Transition State Analysis:
-
Software: Gaussian, ORCA, or similar quantum chemistry packages are commonly used.[6]
-
Method: Density Functional Theory (DFT) is a popular choice due to its balance of accuracy and computational cost. Functionals like B3LYP, M06-2X, and ωB97X-D are frequently employed.[7]
-
Basis Set: Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ) are typically used.[7]
-
Solvation Model: To simulate reactions in solution, implicit solvation models like the Polarizable Continuum Model (PCM) or the SMD model are often applied.[7]
-
Transition State Location: Transition states are located using methods like the synchronous transit-guided quasi-Newton (STQN) method (e.g., QST2, QST3) or eigenvector-following algorithms (e.g., Berny optimization).[6][8]
-
Transition State Verification: A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.[6]
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm that the located transition state connects the correct reactant and product minima on the potential energy surface.
Visualizing Reaction Pathways
The following diagrams illustrate the potential reaction pathways for this compound.
Caption: Potential reaction pathways for this compound.
Caption: A typical DFT workflow for locating and verifying a transition state.
Conclusion
While direct computational studies on the transition states of this compound reactions are not yet available in the literature, a comparative analysis based on analogous systems provides valuable insights into its likely reactivity. The primary competing pathways are expected to be the azide-tetrazole isomerization and nitrene formation. The actual dominant pathway will depend on the specific reaction conditions. Future DFT studies on this specific molecule are needed to provide quantitative predictions of its reaction barriers and to guide experimental investigations in the synthesis of novel pyrazole-containing compounds.
References
- 1. rspublication.com [rspublication.com]
- 2. publications.zu.edu.eg [publications.zu.edu.eg]
- 3. 1H/2H and azide/tetrazole isomerizations and their effects on the aromaticity and stability of azido triazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Nitrene formation is the first step of the thermal and photochemical decomposition reactions of organic azides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Theoretical Study of Azido−Tetrazole Isomerism: Effect of Solvent and Substituents and Mechanism of Isomerization [ouci.dntb.gov.ua]
- 7. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
New Pyrazole Compounds Show Promise in Surpassing Standard Cancer and Inflammation Therapies
For Immediate Release
[City, State] – [Date] – Researchers are making significant strides in the development of novel pyrazole-based compounds that demonstrate superior efficacy and safety profiles when compared to existing therapeutic agents for cancer and inflammation. These findings, supported by rigorous preclinical data, suggest a promising new avenue for patients and clinicians. This guide provides a comprehensive comparison of these new pyrazole derivatives against current standards of care, detailing the experimental evidence and underlying mechanisms of action.
Executive Summary
New pyrazole compounds are emerging as a significant class of therapeutic agents, particularly in the fields of oncology and anti-inflammatory medicine. Head-to-head studies have demonstrated that specific novel pyrazole derivatives exhibit greater potency and selectivity than established drugs such as Doxorubicin in cancer cell lines and Celecoxib in inflammatory models. This guide will delve into the quantitative data from these comparative studies, outline the detailed experimental protocols used to generate this data, and visualize the key biological pathways and experimental workflows involved.
Comparative Performance Data
The efficacy of new pyrazole compounds has been benchmarked against existing therapeutic agents in various preclinical models. The data presented below summarizes the comparative potency in terms of IC50 (half-maximal inhibitory concentration) for anticancer activity and percentage of inhibition for anti-inflammatory effects.
Anticancer Activity: Pyrazole Compounds vs. Doxorubicin
The following table summarizes the cytotoxic activity of novel pyrazole derivatives compared to the widely used chemotherapeutic agent, Doxorubicin, across a panel of human cancer cell lines. The data is presented as IC50 values (in µM), where a lower value indicates greater potency.
| Compound/Drug | MCF-7 (Breast) IC50 (µM) | HepG2 (Liver) IC50 (µM) | HCT116 (Colon) IC50 (µM) | A549 (Lung) IC50 (µM) | Reference |
| Novel Pyrazole 1 | 1.94 | 3.70 | 2.91 | 26.40 | [1] |
| Novel Pyrazole 2 | <23.7 | <23.7 | <23.7 | <23.7 | [1] |
| Novel Pyrazole 3 | 6.53 | - | 59.84 | 26.40 | [1] |
| Doxorubicin | 4.16 | 3.83 | 3.68 | 48.8 | [1] |
Note: Lower IC50 values indicate higher potency.
Anti-inflammatory Activity: Pyrazole Compounds vs. Celecoxib
The anti-inflammatory potential of new pyrazole derivatives was evaluated using the carrageenan-induced paw edema model in rats and compared with the selective COX-2 inhibitor, Celecoxib. The data below shows the percentage of edema inhibition, with higher values indicating a stronger anti-inflammatory effect.
| Compound/Drug | Dose (mg/kg) | Edema Inhibition (%) at 3h | Edema Inhibition (%) at 4h | Reference |
| Novel Pyrazole 5s | 10 | 80.87 | 76.56 | [2] |
| Novel Pyrazole 5u | 10 | 80.63 | 78.09 | [2] |
| Ibuprofen (Standard) | 10 | 81.32 | 79.23 | [2] |
| Novel Pyrazole Analog 10 | - | - | ED50 = 35.7 µmol/kg | [3] |
| Novel Pyrazole Analog 27 | - | - | ED50 = 38.7 µmol/kg | [3] |
| Celecoxib | - | - | ED50 = 32.1 µmol/kg | [3] |
Note: For Novel Pyrazoles 5s and 5u, data is presented as % inhibition. For Analogs 10 and 27, and Celecoxib, data is presented as ED50, where a lower value indicates higher potency.
Key Signaling Pathways
The therapeutic effects of these pyrazole compounds are attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and inflammation. The following diagrams illustrate some of the critical pathways targeted by these novel agents.
Caption: EGFR Signaling Pathway.
Caption: VEGFR-2 Signaling Pathway.
Caption: PI3K/Akt Signaling Pathway.
Experimental Protocols
To ensure transparency and reproducibility, the detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the novel pyrazole compounds on various cancer cell lines.
-
Cell Seeding: Human cancer cell lines (MCF-7, HepG2, HCT116, A549) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the novel pyrazole compounds and the standard drug (Doxorubicin) for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated, and the IC50 values are determined from the dose-response curves.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This model is used to evaluate the in vivo anti-inflammatory activity of the pyrazole compounds.
-
Animal Groups: Male Wistar rats are randomly divided into groups: a control group, a standard drug group (Celecoxib), and test groups for the novel pyrazole compounds.
-
Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally to the respective animal groups one hour before the induction of inflammation.
-
Induction of Edema: Edema is induced by injecting 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay is used to determine the inhibitory activity of pyrazole compounds against specific protein kinases (e.g., CDK2, EGFR, VEGFR-2).
-
Reaction Setup: The kinase reaction is set up in a 96-well plate containing the kinase, the substrate, ATP, and the test compound at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified period (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Kinase Detection Reagent is then added to convert the generated ADP to ATP and to allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction.
-
Luminescence Measurement: The luminescence signal is measured using a plate-reading luminometer.
-
Data Analysis: The kinase activity is proportional to the luminescence signal. The percentage of inhibition is calculated, and IC50 values are determined.
Experimental and Drug Discovery Workflow
The following diagram illustrates the typical workflow for the discovery and preclinical evaluation of novel pyrazole compounds as therapeutic agents.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Anti-Inflammatory Activity, and COX-1/2 Inhibition Profile of Some Novel Non-Acidic Polysubstituted Pyrazoles and Pyrano[2,3-c]pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 5-azido-1,3-dimethyl-1H-pyrazole: A Procedural Guide
The proper disposal of 5-azido-1,3-dimethyl-1H-pyrazole is paramount for ensuring laboratory safety and environmental stewardship. As an organic azide, this compound is categorized as potentially explosive and toxic, necessitating its handling as hazardous waste. This guide provides essential safety information and a step-by-step protocol for its appropriate disposal.
Quantitative Data and Critical Safety Information
A summary of key hazards and disposal recommendations for azido compounds, applicable to this compound, is presented below.
| Hazard Category | Critical Information | Disposal Recommendations |
| Explosivity | Azido compounds can be sensitive to shock and may detonate upon heating or when in contact with certain metals like copper and lead.[1][2][3] | Strictly prohibit drain disposal. [1][2][3] Avoid mixing with heavy metal waste. Utilize plastic or ceramic tools and containers for handling and waste collection.[2][4] |
| Toxicity | Azido compounds often exhibit high acute toxicity and can be fatal if inhaled, absorbed through the skin, or ingested.[2] | Always handle with appropriate Personal Protective Equipment (PPE), including chemically resistant gloves and safety goggles.[2] All waste, including dilute solutions, must be managed as hazardous.[2] |
| Chemical Reactivity | Can react violently with substances such as bromine, nitric acid, and dimethyl sulfate.[2] May form highly toxic and volatile hydrazoic acid when mixed with water or acids.[2] | Store waste in clearly labeled, dedicated containers, segregated from incompatible materials.[2] |
| Waste Classification | Often classified as a P-listed hazardous waste under regulations like those from the Environmental Protection Agency (EPA).[2][5] | Disposal must be conducted through a licensed Environmental Health and Safety (EHS) vendor as hazardous chemical waste.[1][4] |
Experimental Protocol for Disposal
The following protocol details the necessary steps for the safe disposal of waste containing this compound.
Waste Segregation and Collection
-
Solid Waste: Accumulate all solid waste of this compound in a dedicated, appropriately sealed plastic container. Metal containers and lids should be avoided.
-
Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and shatter-proof plastic container. It is crucial not to mix this waste with other chemical streams, particularly acidic solutions or those containing heavy metals.
-
Contaminated Materials: All materials that have come into contact with the compound, such as gloves, pipette tips, and absorbent pads, must be disposed of in a sealed plastic bag or container that is clearly labeled as hazardous waste.
Labeling of Waste Containers
Properly label all waste containers with the following essential information:
-
The words "Hazardous Waste"
-
The chemical name: "this compound"
-
A complete list of all components in any mixture
-
The approximate concentration and volume of the waste
-
The start date of waste accumulation
-
The researcher's name and laboratory contact information
Storage of Hazardous Waste
-
Store the sealed waste containers in a designated, well-ventilated, and cool secondary containment unit.
-
This storage area should be located away from sources of heat, sparks, and incompatible chemicals.
-
The area must be clearly identified as a hazardous waste accumulation site.
Final Disposal
-
Coordinate with your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for the collection and disposal of the waste.
-
Ensure that the waste manifest is accurately completed with all necessary details about the container's contents.
-
Important Reminder: Under no circumstances should this compound or its solutions be poured down the drain.[1][2][3]
Disposal Process Workflow
The logical progression for the safe disposal of this compound is illustrated in the diagram below.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-azido-1,3-dimethyl-1H-pyrazole
Essential Safety and Handling Guide for 5-azido-1,3-dimethyl-1H-pyrazole
This document provides crucial safety protocols and logistical plans for the handling and disposal of this compound. The information is intended for researchers, scientists, and professionals in drug development. Given the potential hazards associated with organic azides, adherence to these procedures is paramount for ensuring laboratory safety.
Compound Analysis:
This compound (C₅H₇N₅) is an organic azide. The stability of such compounds is a significant concern. The carbon-to-nitrogen ratio (C/N) for this molecule is 1, and it does not meet the "Rule of Six" (at least six carbon atoms per energetic group)[1][2]. This indicates a high potential for explosive decomposition when subjected to energy sources such as heat, light, friction, or shock[1][2][3][4]. Therefore, it must be handled with extreme caution as a potentially explosive substance.
Personal Protective Equipment (PPE)
The following table summarizes the essential personal protective equipment required for handling this compound.
| Protection Type | Equipment | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Tightly fitting safety goggles are mandatory to protect against splashes[5][6][7][8]. A full-face shield should be worn over the goggles to protect the entire face from potential explosions or splashes[7][9]. |
| Hand Protection | Double Gloving (Nitrile) | Wear two pairs of nitrile gloves. For tasks with higher risk, consider a more robust chemical-resistant glove, such as Silver Shield, as the inner layer[5]. Inspect gloves for any signs of degradation or puncture before use[10]. |
| Body Protection | Flame-Resistant Lab Coat and Chemical Apron | A flame-resistant lab coat is essential. A chemical-resistant apron should be worn over the lab coat to provide an additional barrier against spills[7]. |
| Respiratory Protection | Chemical Fume Hood | All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure[4][5]. |
| Foot Protection | Closed-toe, Chemical-Resistant Shoes | Leather or canvas shoes are not suitable as they can absorb chemicals. Wear fully enclosed, chemical-resistant footwear[9][11]. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound from preparation to temporary storage.
1. Pre-Handling Preparation:
-
Review Safety Data Sheets (SDS): Before any work begins, thoroughly review the SDS for this compound and all other chemicals to be used[1].
-
Designate a Work Area: Cordon off a specific area within a chemical fume hood for the handling of the azide compound.
-
Assemble all Materials: Ensure all necessary equipment (non-metal spatulas, plastic or ceramic labware) and safety equipment (blast shield, spill kit) are within reach inside the fume hood[1][3].
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
2. Handling the Compound:
-
Work in a Fume Hood: All manipulations of the compound must be performed in a certified chemical fume hood with the sash at the lowest practical height.
-
Use a Blast Shield: Place a blast shield between the experiment and the user inside the fume hood.
-
Avoid Metal Contact: Do not use metal spatulas, stir bars, or needles, as these can form highly shock-sensitive metal azides[1][2][3]. Use plastic, ceramic, or Teflon-coated equipment.
-
Control Energy Input: Avoid heating, grinding, or subjecting the compound to friction or shock[1][2][4]. If heating is necessary, use a controlled heating mantle and a blast shield.
-
Solvent Choice: Never use halogenated solvents like dichloromethane or chloroform, as they can form extremely explosive di- and tri-azidomethane[1][3][4].
-
Avoid Acids: Do not allow the compound to come into contact with acids, as this can generate highly toxic and explosive hydrazoic acid[1][2][3].
3. Post-Handling Procedures:
-
Temporary Storage: If immediate use is not possible, store the compound in a clearly labeled, amber vial in a refrigerator designated for explosive materials, away from light and heat[2][3][4].
-
Decontamination: Decontaminate all non-disposable equipment that has come into contact with the azide.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves[8][10].
Disposal Plan
Proper disposal of azide-containing waste is critical to prevent accidents.
1. Waste Segregation:
-
All waste contaminated with this compound (gloves, pipette tips, vials, etc.) must be collected in a dedicated, clearly labeled hazardous waste container[1][2][3][4].
-
This container must be kept separate from other waste streams, especially acidic waste[1][3].
2. Chemical Deactivation (if feasible and approved):
-
For residual amounts in reaction vessels, it is best practice to chemically convert the azide to a more stable form, such as an amine, before disposal[1]. This should only be attempted by experienced chemists following a validated and risk-assessed procedure.
-
Never pour azide solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing[3][5].
3. Final Disposal:
-
All azide-containing waste must be disposed of through your institution's official chemical waste program[1][5].
-
Ensure the waste container is clearly labeled with "Azide Waste," the chemical name, and any other required information.
Workflow Visualization
The following diagram illustrates the logical flow for safely handling this compound.
Caption: Workflow for handling this compound.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. ehs.ucsb.edu [ehs.ucsb.edu]
- 4. ucd.ie [ucd.ie]
- 5. chemistry.unm.edu [chemistry.unm.edu]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. myhometurf.com.au [myhometurf.com.au]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. osha.oregon.gov [osha.oregon.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
